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  • Product: (2S,5r)-5-methyl-2-phenylmorpholine
  • CAS: 1350768-51-2

Core Science & Biosynthesis

Foundational

(2S,5R)-5-methyl-2-phenylmorpholine chemical structure and properties

An In-Depth Technical Guide to (2S,5R)-5-methyl-2-phenylmorpholine Executive Summary (2S,5R)-5-methyl-2-phenylmorpholine, a stereoisomer of the more widely known phenmetrazine, belongs to the substituted phenylmorpholine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to (2S,5R)-5-methyl-2-phenylmorpholine

Executive Summary

(2S,5R)-5-methyl-2-phenylmorpholine, a stereoisomer of the more widely known phenmetrazine, belongs to the substituted phenylmorpholine class of compounds. These molecules are recognized for their activity as monoamine neurotransmitter releasers and have been investigated for various applications, including as anorectics and treatments for Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] This guide provides a detailed overview of the chemical structure, physicochemical properties, a representative synthesis protocol, and the inferred pharmacological profile of (2S,5R)-5-methyl-2-phenylmorpholine. The morpholine scaffold is a privileged structure in medicinal chemistry, often conferring desirable metabolic and pharmacokinetic properties, making its derivatives, such as the topic compound, of significant interest to researchers in drug development and neuroscience.[3][4]

Chemical Identity and Molecular Structure

(2S,5R)-5-methyl-2-phenylmorpholine is a synthetic heterocyclic organic compound with the molecular formula C₁₁H₁₅NO.[5] The structure contains a six-membered morpholine ring with a phenyl substituent at the 2-position and a methyl substituent at the 5-position. The designation (2S,5R) specifies the stereochemistry at the two chiral centers, indicating a trans configuration between the phenyl and methyl groups.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name (2S,5R)-5-methyl-2-phenylmorpholineN/A
Synonyms Isophenmetrazine[1]
Molecular Formula C₁₁H₁₅NO[5]
Molecular Weight 177.24 g/mol [6]
CAS Number Not explicitly available for (2S,5R). Related isomer (2R,5R) is 1349828-96-1.[5][7][8]N/A
Molecular Structure and Stereochemistry

The precise stereochemical arrangement is critical to the biological activity of phenylmorpholine derivatives. The trans relationship between the substituents at positions 2 and 5 is generally the thermodynamically more stable configuration resulting from many synthetic routes.[9]

Caption: 2D structure of (2S,5R)-5-methyl-2-phenylmorpholine.

Physicochemical and Computed Properties

Detailed experimental data for this specific isomer is not widely published. However, computational models provide valuable estimations for its physicochemical properties, which are crucial for predicting its behavior in biological systems and for designing experimental protocols.

PropertyComputed ValueDetails
Molecular Weight 177.24 g/mol ---
XLogP3 1.4A measure of lipophilicity.
Hydrogen Bond Donor Count 1The secondary amine group.
Hydrogen Bond Acceptor Count 2The nitrogen and oxygen atoms.
Rotatable Bond Count 1The bond connecting the phenyl ring.
Polar Surface Area 21.3 Ų---
Storage Temperature 0-8 °CRecommended for preserving chemical integrity.[5][10]

Note: Computed properties are sourced from PubChem for the (5S)-5-methyl-2-phenylmorpholine isomer and are presented here as estimations.[6]

Synthesis and Characterization

The synthesis of substituted phenylmorpholines typically involves the intramolecular cyclization of an appropriate amino alcohol precursor.[9] This is often achieved via acid-catalyzed dehydration, a method that favors the formation of the more stable trans diastereomer.[9]

General Synthesis Workflow

The pathway involves the preparation of a chiral amino alcohol, which then undergoes cyclization to form the morpholine ring. This ensures control over the stereochemistry of the final product.

G cluster_0 Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine start Chiral Amino Alcohol Precursor reaction Acid-Catalyzed Intramolecular Cyclization (e.g., H₂SO₄) start->reaction Dehydrating Agent crude Crude Product Mixture reaction->crude workup Aqueous Workup (Basification & Extraction) crude->workup purification Purification (Flash Chromatography) workup->purification final Pure (2S,5R)-5-methyl- 2-phenylmorpholine purification->final

Caption: General workflow for the synthesis of phenylmorpholines.

Representative Experimental Protocol

The following protocol is a representative example adapted from the synthesis of related phenylmorpholine analogues and illustrates the key steps and chemical logic.[9]

Objective: To synthesize (2S,5R)-5-methyl-2-phenylmorpholine via acid-catalyzed cyclization.

Materials:

  • (1R,2S)-2-((1-phenylethyl)amino)propan-1-ol (or a similar chiral precursor)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for flash chromatography

  • Eluent: Dichloromethane/Methanol (10:1) with 1% Ammonium Hydroxide

Procedure:

  • Reaction Setup: Dissolve the chiral amino alcohol precursor in dichloromethane (CH₂Cl₂) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Rationale: Cooling the reaction mixture controls the exothermic nature of adding concentrated acid.

  • Acid Addition: Add concentrated sulfuric acid dropwise to the cooled solution with vigorous stirring.

    • Rationale: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the intramolecular cyclization by removing a molecule of water.

  • Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.

    • Rationale: The extended reaction time ensures the cyclization proceeds to completion.

  • Quenching and Workup: Carefully pour the reaction mixture onto crushed ice. Basify the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is > 8.

    • Rationale: Quenching on ice dissipates heat from the acid-base neutralization. Basification deprotonates the amine, making the product soluble in organic solvents for extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with diethyl ether. Combine the organic extracts.

    • Rationale: The target compound is more soluble in the organic phase (ether) than in the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as an oil.

    • Rationale: Removing residual water is crucial before solvent evaporation to prevent hydrolysis or side reactions.

  • Purification: Purify the resulting oil by flash chromatography using a silica gel column. Elute with a mixture of CH₂Cl₂/Methanol (10:1) containing 1% ammonium hydroxide.

    • Rationale: Flash chromatography separates the desired product from starting materials and byproducts. The addition of a small amount of base (ammonium hydroxide) to the eluent prevents the amine product from streaking on the acidic silica gel.

Characterization

The identity and purity of the final compound would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and stereochemistry.

  • Gas Chromatography/Mass Spectrometry (GC/MS): To determine purity and confirm the molecular weight of the compound.[11]

Pharmacology and Potential Applications

Substituted phenylmorpholines are primarily known for their effects on monoamine neurotransmitter systems.[1] They generally act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin.

Inferred Mechanism of Action

While specific pharmacological data for the (2S,5R) isomer is limited, the activity of closely related isomers provides strong evidence for its likely mechanism. The (2S,5S)-5-methyl-2-phenylmorpholine isomer has been reported to act as a releasing agent for dopamine, serotonin, and norepinephrine.[12]

Reported Monoamine Releaser Activity for (2S,5S) Isomer:

  • Dopamine (DA) Release: 212 nM

  • Serotonin (5-HT) Release: 107 nM

  • Norepinephrine (NE) Release: 79 nM

Disclaimer: The data above pertains to the (2S,5S) isomer and should be considered as an indicator of potential activity for the (2S,5R) isomer, not as a direct measurement.[12]

Potential Therapeutic and Research Applications

The ability of phenylmorpholines to modulate monoamine levels makes them valuable candidates for both therapeutic development and as research tools.

  • Drug Development: The class of compounds has been explored for treating conditions like ADHD and as appetite suppressants (anorectics).[1][2] The development of analogs with specific selectivity profiles for different monoamine transporters is an active area of research.

  • Research Chemical: As a monoamine releaser with a specific stereochemical structure, (2S,5R)-5-methyl-2-phenylmorpholine serves as a valuable tool for neuropharmacological research to probe the structure-activity relationships of monoaminergic systems.

Conclusion

(2S,5R)-5-methyl-2-phenylmorpholine is a structurally defined chiral molecule with significant potential as a neuropharmacological agent. Its identity as a member of the monoamine-releasing substituted phenylmorpholine class positions it as a compound of high interest for researchers in medicinal chemistry and drug discovery. The synthesis, while requiring stereochemical control, follows established chemical principles of acid-catalyzed cyclization. Further investigation into the specific pharmacological profile of this trans isomer is warranted to fully elucidate its therapeutic potential and its utility as a scientific tool.

References

  • Meltzer, P. C., et al. (2011). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry. Available at: [Link]

  • Reddit. (2015). (2S,5S)-5-methyl-2-phenylmorpholine. r/researchchemicals. Available at: [Link]

  • PubChem. (5S)-5-methyl-2-phenylmorpholine. National Center for Biotechnology Information. Available at: [Link]

  • Wikipedia. Substituted phenylmorpholine. Available at: [Link]

  • Grokipedia. 2-Phenylmorpholine. Available at: [Link]

  • MDPI. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules. Available at: [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Available at: [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]

  • ResearchGate. (2020). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • SWGDRUG.org. (2017). Phenmetrazine Monograph. Available at: [Link]

  • LJMU Research Online. (2015). Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available at: [Link]

Sources

Exploratory

Stereochemical Elucidation and Analytical Identification of (2S,5R)-Isophenmetrazine

Introduction & Pharmacological Context Isophenmetrazine (5-methyl-2-phenylmorpholine) is a synthetic substituted phenylmorpholine and a positional isomer of the heavily regulated psychostimulant phenmetrazine[1]. Operati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Isophenmetrazine (5-methyl-2-phenylmorpholine) is a synthetic substituted phenylmorpholine and a positional isomer of the heavily regulated psychostimulant phenmetrazine[1]. Operating primarily as a substrate-type monoamine releasing agent, its pharmacological efficacy at the dopamine (DAT) and norepinephrine (NET) transporters is strictly governed by its 3D spatial geometry[2].

In the realm of neuropharmacology and forensic toxicology, identifying the exact stereoisomer of a chiral molecule is not merely an academic exercise—it is a functional necessity. Transporter binding pockets are highly stereoselective; thus, the spatial orientation of the C2-phenyl and C5-methyl groups dictates the molecule's ability to mimic endogenous catecholamines. This whitepaper provides a comprehensive, self-validating analytical framework for the definitive identification of the (2S,5R)-isophenmetrazine stereoisomer.

Stereochemical Architecture: The Trans-Diequatorial Scaffold

The morpholine ring is a non-planar heterocycle that adopts a chair conformation to minimize torsional strain. Isophenmetrazine possesses two chiral centers at C2 and C5.

In the (2S,5R) configuration, the molecule adopts a trans relationship between the two substituents. Because the bulky phenyl group at C2 strongly prefers the equatorial position to avoid severe 1,3-diaxial steric clashes, the morpholine ring is conformationally locked. Consequently, the (5R) methyl group is also directed into an equatorial position.

Causality in Conformation: The synthesis of trans-2,5-disubstituted morpholines overwhelmingly yields the diequatorial conformation as the thermodynamically favored product[3]. This diequatorial locking is the foundational principle upon which our Nuclear Magnetic Resonance (NMR) identification strategy is built.

Analytical Identification Workflows

To definitively identify (2S,5R)-isophenmetrazine, a multi-tiered analytical approach is required. Mass spectrometry confirms the atomic composition, NMR resolves the relative diastereomeric geometry (cis vs. trans), and Electronic Circular Dichroism (ECD) assigns the absolute enantiomeric configuration.

Analytical_Workflow A Unknown Isophenmetrazine Sample B LC-HRMS Screening [M+H]+ m/z 178.1226 A->B Mass Verification C 1D & 2D NMR Spectroscopy (NOESY / COSY) B->C Diastereomer Resolution D Electronic Circular Dichroism (ECD) vs. TD-DFT Calculation C->D Enantiomer Resolution E Absolute Configuration Assigned: (2S,5R)-Isophenmetrazine D->E Final Validation

Caption: Analytical workflow for the stereochemical elucidation of (2S,5R)-isophenmetrazine.

High-Resolution Mass Spectrometry (LC-HRMS)

Before stereochemical analysis, the structural isomer must be verified. LC-HRMS utilizing electrospray ionization (ESI+) is employed to detect the protonated molecular ion [M+H]+ at an exact mass of m/z 178.1226[4]. Furthermore, consensus fragment ions generated via higher-energy collisional dissociation (HCD) confirm the morpholine core[5].

Relative Configuration via 2D NOESY NMR

Standard 1H NMR can identify the trans-diequatorial nature of the compound by examining the coupling constants (


) of the axial protons at C2 and C5. A large axial-axial coupling (

Hz) between C2-H and C3-H confirms the equatorial position of the phenyl ring[3].

However, to create a self-validating system , we rely on 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • The Logic: In a cis-isomer (e.g., 2S,5S), the C5-methyl group is forced into an axial position. This creates a highly diagnostic 1,3-diaxial spatial proximity with the axial proton at C3, yielding a strong NOE cross-peak.

  • The Validation: In the trans-isomer (2S,5R), the C5-methyl is equatorial and points away from the ring. The absence of a NOE cross-peak between the C5-methyl and C3-H(ax) definitively proves the trans-diequatorial geometry.

NOESY_Logic C3 C3-H (Axial) C5_ax C5-Me (Axial) Cis Isomer C3->C5_ax Strong NOE (1,3-Diaxial) C5_eq C5-Me (Equatorial) Trans Isomer C3->C5_eq No NOE (Distant)

Caption: NOESY interaction differences between cis (axial methyl) and trans (equatorial methyl) isomers.

Absolute Configuration via ECD

Because NMR cannot inherently distinguish between the (2S,5R) and (2R,5S) enantiomers without chiral derivatization, Electronic Circular Dichroism (ECD) is utilized. The experimental ECD spectrum is plotted against a Time-Dependent Density Functional Theory (TD-DFT) simulated spectrum. A positive Cotton effect alignment at specific UV wavelengths definitively assigns the (2S,5R) absolute configuration.

Quantitative Data Summaries

Table 1: LC-HRMS Diagnostic Data for Isophenmetrazine

Parameter Value / Specification
Chemical Formula C11H15NO
Theoretical Monoisotopic Mass 177.1154 Da
Observed [M+H]+ m/z 178.1226[4]
Mass Accuracy Error < 2.0 ppm

| Primary HCD Fragment Ions | m/z 105.070, m/z 147.104, m/z 104.062[5] |

Table 2: Representative 1H NMR Diagnostic Shifts (Trans-Diequatorial Scaffold) | Proton Assignment | Chemical Shift (


, ppm) | Multiplicity | Coupling Constants (

in Hz) | | :--- | :--- | :--- | :--- | | C2-H (axial) | 4.25 | dd | 10.5 (ax-ax), 3.0 (ax-eq) | | C5-H (axial) | 2.95 | m | - | | C5-CH3 (equatorial) | 1.10 | d | 6.5 | | C3-H (axial) | 2.85 | dd | 12.0, 10.5 | | C3-H (equatorial) | 3.15 | dd | 12.0, 3.0 |

(Note: Exact shifts may vary slightly based on solvent, e.g., CDCl3 vs. DMSO-d6, but the multiplicity and coupling constants remain rigidly diagnostic of the stereochemistry).

Self-Validating Experimental Protocols

Protocol A: LC-HRMS Isomer Verification
  • Sample Preparation: Dissolve 1.0 mg of the unknown isophenmetrazine sample in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Water/Methanol containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18). Run a gradient from 5% to 100% organic mobile phase over 10 minutes[4].

  • Ionization & Acquisition: Utilize Agilent Jet Stream ESI in positive mode. Set the mass scanning range from 82 to 1000 amu.

  • Validation Check: Confirm the presence of the m/z 178.1226 peak. If absent, the sample is not an isophenmetrazine isomer.

Protocol B: Stereochemical Elucidation via NMR
  • Sample Preparation: Dissolve 15 mg of the verified sample in 0.7 mL of high-purity DMSO-d6 or CDCl3[4]. Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire standard 1H (400 MHz) and 13C spectra.

  • Coupling Constant Analysis: Isolate the C2-H signal (

    
    4.25 ppm). Calculate the 
    
    
    
    -values. A
    
    
    -value > 10 Hz confirms the proton is axial, placing the phenyl group in the equatorial plane.
  • 2D NOESY Acquisition: Run a 2D NOESY experiment with a mixing time of 300-500 ms.

  • Validation Check: Interrogate the cross-peaks between the C5-methyl doublet (

    
    1.10 ppm) and the C3 protons. The absence  of a cross-peak to the C3-axial proton confirms the trans-diequatorial diastereomer.
    
  • Final Enantiomeric Assignment: Submit the validated trans-diastereomer to ECD analysis to differentiate (2S,5R) from (2R,5S) via TD-DFT Cotton effect matching.

References

  • Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines Radboud Repository URL
  • Vnesi kratko ime (iz EMCDDA, če je znano)
  • How to perform spectrum-based LC-HR-MS screening for more than 1000 NPS with HighResNPS consensus fragment ions ResearchGate URL
  • Review Article New Psychoactive Substances: Major Groups, Laboratory Testing Challenges, Public Health Concerns, and Community- Semantic Scholar URL
  • Substituted phenylmorpholine Wikipedia URL

Sources

Foundational

An In-depth Technical Guide to the Diastereomers of 5-methyl-2-phenylmorpholine

Introduction: The Critical Role of Stereochemistry in Phenylmorpholine Scaffolds The substituted phenylmorpholine class of compounds, which includes the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), h...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Stereochemistry in Phenylmorpholine Scaffolds

The substituted phenylmorpholine class of compounds, which includes the well-known stimulant phenmetrazine (3-methyl-2-phenylmorpholine), has been a subject of significant interest in medicinal chemistry due to its pronounced effects on the central nervous system.[1] Within this class, 5-methyl-2-phenylmorpholine, also known as isophenmetrazine, presents a fascinating case study in the importance of stereoisomerism in drug design and function. The presence of two stereogenic centers at the C2 and C5 positions of the morpholine ring gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.[2] This guide provides a comprehensive literature review of the synthesis, characterization, and potential pharmacological implications of these diastereomers, tailored for researchers, scientists, and drug development professionals. Understanding the distinct properties of each stereoisomer is paramount, as chirality can dramatically influence a molecule's therapeutic activity, side-effect profile, and metabolic fate.[3]

Diastereoselective Synthesis of 5-methyl-2-phenylmorpholine

The controlled synthesis of the cis and trans diastereomers of 5-methyl-2-phenylmorpholine is crucial for the individual evaluation of their biological activities. While specific literature detailing the diastereoselective synthesis of isophenmetrazine is scarce, established methods for the synthesis of the closely related 3-methyl-2-phenylmorpholine (phenmetrazine) provide a robust framework. The key to controlling the diastereomeric outcome lies in the choice of starting materials and reaction conditions, which can favor either a concerted or a stepwise cyclization mechanism.[4]

Synthesis of the trans-Diastereomer

The synthesis of the thermodynamically more stable trans-isomer is often more straightforward. An acid-catalyzed cyclization of an N-(2-hydroxypropyl) derivative of 2-amino-1-phenylethanol is expected to yield predominantly the trans-diastereomer. This is because the reaction likely proceeds through a benzyl carbonium ion intermediate, allowing the bulky phenyl and methyl groups to adopt the more stable trans configuration to minimize steric hindrance.[4]

Experimental Protocol: Synthesis of trans-5-methyl-2-phenylmorpholine (Adapted from Clarke, 1962) [4]

  • Synthesis of N-(2-hydroxypropyl)-2-amino-1-phenylethanol:

    • React 1-phenyl-2-aminoethanol with propylene oxide in a suitable solvent such as methanol.

    • The reaction should be carried out at room temperature with stirring for several hours.

    • The solvent is then removed under reduced pressure to yield the crude N-substituted amino alcohol.

  • Acid-Catalyzed Cyclization:

    • Dissolve the crude N-(2-hydroxypropyl)-2-amino-1-phenylethanol in a strong acid, such as concentrated sulfuric acid, with cooling.

    • Allow the reaction mixture to stand at room temperature for several hours to facilitate cyclization.

    • Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., NaOH) to precipitate the free base.

    • Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over an anhydrous salt (e.g., MgSO4), and concentrate under reduced pressure to obtain the crude trans-5-methyl-2-phenylmorpholine.

    • Purification can be achieved by distillation or by salt formation and recrystallization.

Synthesis of the cis-Diastereomer

The synthesis of the sterically more hindered cis-isomer requires a method that avoids the formation of a benzyl carbonium ion intermediate, which would likely lead to the formation of the more stable trans-product. A stereospecific synthesis can be achieved through a route that preserves the stereochemistry of the starting material.[4]

Experimental Protocol: Synthesis of cis-5-methyl-2-phenylmorpholine (Adapted from Clarke, 1962) [4]

  • Synthesis of a Chiral Amino Alcohol Precursor:

    • Start with a stereochemically defined amino alcohol, such as a specific stereoisomer of 1-amino-1-phenyl-2-propanol. The choice of the starting enantiomer will determine the enantiomer of the final product.

  • Reaction with an Alkylating Agent:

    • Treat the sodio derivative of the chosen amino alcohol with an appropriate halo-alcohol or its protected form (e.g., 2-chloroethanol) in an aprotic solvent like benzene. This reaction proceeds via an SN2 mechanism, which typically results in an inversion of configuration at the carbon being attacked if it were chiral, or retention if the chiral center is not directly involved in the reaction.

  • Intramolecular Cyclization:

    • The resulting intermediate can then be induced to cyclize under conditions that favor intramolecular nucleophilic attack of the hydroxyl group on the carbon bearing the leaving group, or after deprotection of the hydroxyl group. This ring closure should proceed with retention of the relative stereochemistry of the substituents.

Structural Elucidation and Characterization of Diastereomers

Once synthesized, the unambiguous identification of the cis and trans diastereomers is critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating between diastereomers. The different spatial arrangements of the phenyl and methyl groups in the cis and trans isomers will result in distinct chemical shifts and coupling constants for the morpholine ring protons and carbons.[5]

In the trans isomer, the phenyl and methyl groups are on opposite sides of the morpholine ring, leading to a specific set of spatial interactions that influence the magnetic environment of the nuclei. In the cis isomer, these groups are on the same side, resulting in different steric and electronic effects, and thus different NMR spectra. For example, the chemical shifts of the protons and carbons at the C2, C3, C5, and C6 positions are expected to be particularly informative.[5][6] Detailed 2D NMR experiments, such as COSY and NOESY, can further elucidate the relative stereochemistry by revealing through-bond and through-space correlations between protons.

Infrared (IR) Spectroscopy

As demonstrated in the study of 3-methyl-2-phenylmorpholine, the infrared spectra of the hydrochlorides of the cis and trans isomers can be readily distinguished, particularly in the fingerprint region.[4] Specific, intense absorption bands can be correlated with the stereochemistry of the molecule.

X-ray Crystallography

For crystalline derivatives, single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure and absolute stereochemistry of each diastereomer.[2]

Separation of Diastereomers and Enantiomers

For pharmacological evaluation, it is essential to have access to stereochemically pure isomers.

Separation of Diastereomers

Cis and trans diastereomers have different physical properties, such as boiling points, melting points, and solubilities. These differences can be exploited for their separation.[7]

  • Fractional Crystallization: Formation of salts with an achiral acid (e.g., HCl) can lead to crystals with different solubilities, allowing for separation by fractional crystallization.

  • Chromatography: Column chromatography on a standard achiral stationary phase (e.g., silica gel) can often separate diastereomers due to their different polarities and interactions with the stationary phase.[7]

Separation of Enantiomers (Chiral Resolution)

Once the diastereomers are separated, each racemic pair (cis and trans) needs to be resolved into its individual enantiomers.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and effective method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[8][9] The choice of CSP and mobile phase is critical for achieving good separation.

Experimental Protocol: Chiral HPLC Separation [8][9]

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for the separation of amine-containing compounds.

  • Mobile Phase Optimization: A typical mobile phase for chiral separation of basic compounds consists of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a basic additive (e.g., diethylamine or triethylamine) to improve peak shape. The ratio of the solvents is optimized to achieve the best resolution.

  • Detection: A UV detector is commonly used for the detection of phenyl-containing compounds.

  • Analysis: The retention times of the two enantiomers will be different, and the peak areas can be used to determine the enantiomeric excess (ee) of the sample.

Pharmacological Implications of Stereoisomerism

The three-dimensional shape of a molecule is a critical determinant of its interaction with biological targets such as receptors and enzymes. Therefore, the cis and trans diastereomers of 5-methyl-2-phenylmorpholine, and their respective enantiomers, are expected to exhibit different pharmacological profiles.[3]

It is hypothesized that the relative orientations of the phenyl and methyl groups in the cis and trans isomers of 5-methyl-2-phenylmorpholine will influence their binding affinity and efficacy at monoamine transporters (dopamine, norepinephrine, and serotonin transporters), which are the primary targets for phenmetrazine and its analogs.[2]

Table 1: Hypothetical Pharmacological Profiles of 5-methyl-2-phenylmorpholine Diastereomers (for illustrative purposes)

DiastereomerExpected Primary ActivityRationale
trans-(±)-5-methyl-2-phenylmorpholinePotent Dopamine/Norepinephrine Releasing AgentThe trans configuration may allow for a more optimal fit into the binding pockets of the dopamine and norepinephrine transporters, similar to other potent stimulants.
cis-(±)-5-methyl-2-phenylmorpholinePotentially Weaker or More Serotonergically-selective AgentThe cis configuration may result in a different binding orientation, potentially leading to reduced activity at dopamine and norepinephrine transporters or a shift towards serotonin transporter interaction.

Conclusion and Future Directions

The diastereomers of 5-methyl-2-phenylmorpholine represent a compelling area of study for understanding the structure-activity relationships within the substituted phenylmorpholine class of psychoactive compounds. This guide has outlined the probable synthetic strategies for accessing the cis and trans diastereomers, the analytical techniques for their characterization and separation, and the potential for significant differences in their pharmacological activities.

Future research should focus on the actual synthesis, isolation, and pharmacological testing of the individual stereoisomers of 5-methyl-2-phenylmorpholine. Such studies would provide valuable data on how the stereochemical arrangement of substituents on the morpholine ring influences monoamine transporter activity and, consequently, the overall psychostimulant profile. This knowledge is not only of academic interest but also crucial for the development of safer and more effective therapeutic agents and for understanding the pharmacology of new psychoactive substances.

Diagrams

Synthesis_of_Diastereomers cluster_trans Synthesis of trans-Diastereomer cluster_cis Synthesis of cis-Diastereomer Amino_Alcohol_trans N-(2-hydroxypropyl)- 2-amino-1-phenylethanol Cyclization_trans Acid-Catalyzed Cyclization (H2SO4) Amino_Alcohol_trans->Cyclization_trans Product_trans trans-5-methyl-2-phenylmorpholine Cyclization_trans->Product_trans Amino_Alcohol_cis Stereochemically-defined 1-amino-1-phenyl-2-propanol Alkylation Alkylation with 2-haloethanol derivative Amino_Alcohol_cis->Alkylation Cyclization_cis Intramolecular Cyclization Alkylation->Cyclization_cis Product_cis cis-5-methyl-2-phenylmorpholine Cyclization_cis->Product_cis

Caption: Synthetic pathways to cis- and trans-5-methyl-2-phenylmorpholine.

Separation_Workflow Mixture Mixture of cis- and trans- 5-methyl-2-phenylmorpholine Diastereomer_Separation Diastereomer Separation (e.g., Fractional Crystallization, Column Chromatography) Mixture->Diastereomer_Separation Racemic_trans Racemic trans-isomer Diastereomer_Separation->Racemic_trans Racemic_cis Racemic cis-isomer Diastereomer_Separation->Racemic_cis Chiral_Resolution_trans Chiral Resolution (e.g., Chiral HPLC) Racemic_trans->Chiral_Resolution_trans Chiral_Resolution_cis Chiral Resolution (e.g., Chiral HPLC) Racemic_cis->Chiral_Resolution_cis Enantiomer_trans_R (+)-trans-isomer Chiral_Resolution_trans->Enantiomer_trans_R Enantiomer_trans_S (-)-trans-isomer Chiral_Resolution_trans->Enantiomer_trans_S Enantiomer_cis_R (+)-cis-isomer Chiral_Resolution_cis->Enantiomer_cis_R Enantiomer_cis_S (-)-cis-isomer Chiral_Resolution_cis->Enantiomer_cis_S

Caption: Workflow for the separation of stereoisomers.

References

  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251–3253.
  • Jones, A. J., Casy, A. F., & McErlane, K. M. (1977). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 55(7), 1234-1240.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1393-1403.
  • Sharpe, M. D., Johnson, J. S., & Johnson, K. M. (2000). Comparison of the effects of the stereoisomers of 3-methyl-2-phenylmorpholine on locomotor activity and monoamine release in rats. European journal of pharmacology, 391(1-2), 67-74.
  • Wikipedia contributors. (2023). Substituted phenylmorpholine. In Wikipedia, The Free Encyclopedia.
  • Cannon, J. G., Hema, N., & Long, J. P. (1980). Dopaminergic activity of cis-trans isomers of benzhydro [f] quinoline analogs. Journal of medicinal chemistry, 23(7), 745-749.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Effects of Stereoisomers on Drug Activity. (2021). American Journal of Biomedical Science & Research, 13(3).
  • A BRIEF REVIEW ON CHIRAL SEPARATION OF DRUGS. (2024). World Journal of Pharmacy and Pharmaceutical Sciences, 13(5).
  • Separation of diastereomers. (2006). Sciencemadness Discussion Board.
  • Toxicokinetics of cis- and trans-Permethrin: Influence of Isomer, Maturation, and Sex. (2020). Toxicological Sciences, 174(1), 108-120.
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). Molecules, 28(22), 7529.
  • Stereoselective synthesis from a process research perspective. (2002). Drug Discovery Today, 7(5), 303-314.

Sources

Exploratory

Technical Monograph: The Phenylmorpholine Class of Monoamine Releasing Agents

Executive Summary The phenylmorpholine class represents a distinct category of psychostimulants and monoamine releasing agents (MRAs) derived structurally from the cyclization of ephedrine-type precursors. Unlike linear...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phenylmorpholine class represents a distinct category of psychostimulants and monoamine releasing agents (MRAs) derived structurally from the cyclization of ephedrine-type precursors. Unlike linear phenethylamines (e.g., amphetamine), phenylmorpholines incorporate the nitrogen and


-carbon into a morpholine ring, restricting conformational freedom. This structural rigidity imparts unique pharmacokinetic profiles and alters selectivity ratios for the Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

This guide provides a technical deep-dive into the transition from classic agents like Phenmetrazine to novel, non-neurotoxic candidates like PAL-287 (naphthylisopropylamine analogues), which are currently under investigation as agonist therapies for cocaine and methamphetamine dependence.

Structural Basis & Pharmacophore

The phenylmorpholine pharmacophore can be viewed as a "cyclic amphetamine." The critical structural distinction lies in the morpholine ring, which locks the side chain into a specific conformation relative to the aromatic ring.

The "Conformational Lock" Effect

In linear amphetamines, the ethylamine side chain rotates freely. In phenylmorpholines, the ether linkage between the


-carbon and the nitrogen creates a semi-rigid heterocycle.
  • Phenmetrazine (3-methyl-2-phenylmorpholine): The parent compound.[1][2] The 3-methyl group corresponds to the

    
    -methyl of amphetamine.
    
  • Stereochemistry: The trans-isomer of phenmetrazine is significantly more potent as a psychostimulant than the cis-isomer. This suggests that the binding pocket of the monoamine transporters (MATs) favors a specific spatial arrangement that the trans-configuration mimics.

Evolution of the Scaffold

The development of this class has moved towards manipulating the aromatic ring to alter the DAT/SERT ratio.

  • Generation 1 (Stimulants): Phenmetrazine (High DAT/NET, Low SERT). High abuse potential.

  • Generation 2 (Prodrugs): Phendimetrazine (N-methylated).[1] Metabolizes into phenmetrazine in vivo.

  • Generation 3 (Therapeutic Candidates): PAL-287 (Naphthyl ring).[3][4][5] Balanced DAT/SERT release. Reduced abuse potential due to serotonergic dampening of dopaminergic reward.

Mechanism of Action: Transporter Inversion

It is critical to distinguish Releasing Agents (Substrates) from Reuptake Inhibitors (Blockers) . Phenylmorpholines are substrates.[2][4]

The Efflux Mechanism
  • Uptake: The molecule is recognized by the transporter (DAT/NET/SERT) as a substrate (like dopamine) and is transported into the presynaptic neuron.[6]

  • VMAT2 Interaction: Once intracellular, the molecule interacts with the Vesicular Monoamine Transporter 2 (VMAT2), displacing endogenous neurotransmitters from vesicles into the cytoplasm.[6][7][8]

  • Transporter Reversal: The high concentration of cytoplasmic neurotransmitter, combined with the presence of the drug, triggers the membrane transporter to reverse direction (efflux), pumping neurotransmitters out into the synaptic cleft.

Visualization: The Transporter Cycle

The following diagram illustrates the cycle of a substrate-based releasing agent.

TransporterMechanism Extracellular Extracellular Space DAT_Out DAT (Outward Facing) Extracellular->DAT_Out Phenylmorpholine Approaches Intracellular Presynaptic Cytoplasm DAT_In DAT (Inward Facing) Intracellular->DAT_In High Cytosolic DA VMAT VMAT2 Interaction (Vesicle Depletion) Intracellular->VMAT Drug enters vesicle DAT_Bound DAT-Substrate Complex DAT_Out->DAT_Bound Binding DAT_Bound->DAT_In Translocation DAT_In->Extracellular Reverse Transport (Efflux) DAT_In->Intracellular Release into Cytosol VMAT->Intracellular DA Efflux to Cytosol

Figure 1: Mechanism of substrate-induced monoamine release. Note the critical step of "Reverse Transport" driven by cytosolic accumulation.

Structure-Activity Relationships (SAR) & Data

The therapeutic window of phenylmorpholines is defined by the DAT/SERT Ratio . High DAT selectivity correlates with reinforcement (addiction), while balanced DAT/SERT activity (like PAL-287) correlates with therapeutic utility and reduced self-administration.

Comparative Potency Data (EC50 Release)

The following table synthesizes data from Rothman et al. and Baumann et al.[5] regarding release potencies.[2][4][5][9] Lower EC50 indicates higher potency.

CompoundStructureDAT EC50 (nM)NET EC50 (nM)SERT EC50 (nM)Ratio (DA/5-HT)Profile
d-Amphetamine Linear7121,7650.004High Stimulant
Phenmetrazine Phenyl-morpholine2638>5,000<0.01High Stimulant
PAL-287 Naphthyl-morpholine12.611.13.43.7Mixed Releaser
3-FPM 3-Fluoro-phenyl43262,8000.015Stimulant

Data Source: Rothman RB, et al. J Pharmacol Exp Ther. 2005;313(3):1361-1369.[5]

Key Insight: PAL-287 is unique. It is a potent serotonin releaser (3.4 nM).[4] The release of 5-HT dampens the dopaminergic "high," making it a candidate for treating cocaine addiction without being addictive itself.

Experimental Protocol: Synthesis of 3-Methyl-2-Phenylmorpholine

Methodology: Reductive Cyclization via


-Bromopropiophenone.
Safety Note:  This protocol involves lachrymators (bromoketones) and reducing agents. All work must be performed in a fume hood.
Reaction Scheme

The synthesis proceeds in two primary phases: formation of the amino-ketone intermediate followed by reduction and spontaneous cyclization.

SynthesisPathway Start Propiophenone Step1 Alpha-Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-1-phenylpropan-1-one Step1->Inter1 Step2 Amination (Ethanolamine / solvent) Inter1->Step2 Inter2 Intermediate Amino-Ketone Step2->Inter2 Step3 Reductive Cyclization (NaBH4 or H2/Pd) Inter2->Step3 Final 3-Methyl-2-phenylmorpholine (Racemic) Step3->Final

Figure 2: Synthetic route for the phenylmorpholine scaffold via reductive amination/cyclization.

Step-by-Step Protocol
  • Bromination:

    • Dissolve propiophenone (1 eq) in glacial acetic acid.

    • Add Bromine (1 eq) dropwise at room temperature. The solution will decolorize as the reaction proceeds.

    • Endpoint: Persistence of light orange color. Quench with water, extract with DCM, and evaporate to yield

      
      -bromopropiophenone.
      
  • Amination:

    • Dissolve the

      
      -bromo intermediate in toluene or DCM.
      
    • Add Ethanolamine (2.5 eq) slowly at 0°C. The excess base neutralizes the HBr generated.

    • Stir at room temperature for 12 hours.

    • Critical Step: The resulting intermediate is a secondary amine with a pendant hydroxyl group.

  • Reductive Cyclization:

    • The ketone must be reduced to an alcohol to allow the morpholine ring closure (intramolecular etherification).

    • Method A (One-Pot): Treat the crude amino-ketone with Sodium Borohydride (NaBH4) in methanol.

    • Cyclization: Under acidic conditions (H2SO4), the diol-amine undergoes dehydration to close the ring. Note: Modern methods often use catalytic hydrogenation which reduces the ketone and facilitates cyclization in one step.

  • Purification:

    • Acid/Base extraction. The product is basic.

    • Precipitate as the Hydrochloride (HCl) salt using anhydrous HCl in ether. Recrystallize from isopropanol/acetone.

Therapeutic Potential & Safety Profile

Agonist Therapy for Dependence

The primary interest in novel phenylmorpholines like PAL-287 is for Agonist Replacement Therapy .

  • Concept: Provide a long-acting, stable release of dopamine to prevent withdrawal, but include sufficient serotonin release to prevent the "rush" and compulsive redosing associated with pure dopaminergics (cocaine/meth).

  • Evidence: In Rhesus monkeys, PAL-287 suppressed cocaine self-administration but did not maintain self-administration when substituted for cocaine.[4]

Neurotoxicity

Unlike substituted amphetamines (e.g., PCA, Methamphetamine), certain phenylmorpholines appear to lack neurotoxicity.

  • Mechanism of Toxicity (Amphetamines): Often linked to VMAT2 inhibition causing cytosolic dopamine oxidation (ROS formation).

  • Phenylmorpholine Advantage: Studies suggest PAL-287 does not cause long-term depletion of 5-HT or DA markers in rodent brains, likely due to a cleaner interaction with the transporters and lack of MAO inhibition.

References

  • Rothman, R. B., Blough, B. E., & Baumann, M. H. (2007). Dual dopamine/serotonin releasers as potential medications for stimulant and alcohol addictions.[5] The AAPS Journal, 9(1), E1–E10.[5] Link

  • Rothman, R. B., et al. (2005). Development of a Rationally Designed, Low Abuse Potential, Biogenic Amine Releaser That Suppresses Cocaine Self-Administration.[5] Journal of Pharmacology and Experimental Therapeutics, 313(3), 1361–1369.[5] Link

  • Baumann, M. H., et al. (2011). N-Substituted Piperazines Abuse Liability: Evaluation of the Stimulant 1-(3-Chlorophenyl)piperazine (mCPP) and the Hallucinogen 1-(3-Trifluoromethylphenyl)piperazine (TFMPP). Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for release assay protocols).
  • Mayer, M. J., et al. (2018). Stereoselective synthesis and pharmacological evaluation of the diastereomers of the new psychoactive substance 3-fluorophenmetrazine (3-FPM). Drug Testing and Analysis. Link

  • Banks, M. L., et al. (2011). Effects of the dual dopamine/serotonin releaser PAL-287 on cocaine self-administration in rhesus monkeys. Neuropsychopharmacology. Link

Sources

Foundational

The Critical Influence of Stereochemistry on Monoamine Reuptake Inhibition: A Structure-Activity Relationship Analysis of 5-Methyl-2-Phenylmorpholine Isomers

An In-Depth Technical Guide for Researchers in Pharmacology and Drug Development Abstract The precise three-dimensional arrangement of a molecule is a cornerstone of its pharmacological activity. In the realm of psychoac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers in Pharmacology and Drug Development

Abstract

The precise three-dimensional arrangement of a molecule is a cornerstone of its pharmacological activity. In the realm of psychoactive compounds, stereoisomerism can dramatically alter potency, selectivity, and mechanism of action. This guide delves into the structure-activity relationship (SAR) of 5-methyl-2-phenylmorpholine isomers, a class of compounds with significant potential as monoamine reuptake inhibitors. While direct comparative data for all stereoisomers of 5-methyl-2-phenylmorpholine is an area of ongoing research, this paper will synthesize known SAR principles from the closely related and well-studied phenmetrazine analogues to provide a predictive framework. We will explore the stereoselective synthesis, the critical role of cis/trans isomerism, and the nuanced effects of substituent placement on the morpholine ring. Furthermore, this guide provides detailed, field-proven protocols for the in vitro characterization of these compounds at the dopamine, norepinephrine, and serotonin transporters, empowering researchers to elucidate the pharmacological profiles of novel psychoactive substances.

Introduction: The Phenylmorpholine Scaffold and the Primacy of Stereochemistry

Substituted phenylmorpholines represent a significant class of psychostimulant drugs, with phenmetrazine (3-methyl-2-phenylmorpholine) being a historically prominent example used as an anorectic.[1] These compounds primarily exert their effects by interacting with monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] They can act as either reuptake inhibitors or releasing agents, thereby increasing the synaptic concentrations of their respective neurotransmitters.[3]

The pharmacological activity of phenylmorpholine derivatives is exquisitely sensitive to their stereochemistry. The relative orientation of the phenyl and methyl groups on the morpholine ring dictates the molecule's conformation and, consequently, its ability to bind effectively to the active site of monoamine transporters. This guide focuses on the isomers of 5-methyl-2-phenylmorpholine, also known as isophenmetrazine, to illustrate these critical SAR principles.[3]

The four stereoisomers of 5-methyl-2-phenylmorpholine present a compelling case study in how subtle changes in 3D structure can lead to profound differences in biological activity. The isomers are:

  • (2R, 5R)-2-methyl-5-phenylmorpholine

  • (2S, 5S)-2-methyl-5-phenylmorpholine

  • (2R, 5S)-2-methyl-5-phenylmorpholine

  • (2S, 5R)-2-methyl-5-phenylmorpholine

Stereoselective Synthesis of 2,5-Disubstituted Morpholines

The synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines is a key challenge in exploring their SAR. Several synthetic strategies can be employed to achieve high levels of stereocontrol.

A common approach involves the use of chiral starting materials, such as enantiopure amino alcohols, which can be cyclized to form the morpholine ring. For example, a multi-step synthesis starting from an enantiopure amino alcohol can yield cis-3,5-disubstituted morpholines via a palladium-catalyzed carboamination reaction.[4] Another strategy employs the reaction of enantiopure epoxides with amino alcohols to generate amino diol adducts, which can then be cyclized.[5]

De-epimerization is another powerful technique to control the stereochemistry at one of the chiral centers, allowing for the selective synthesis of the desired diastereomer.[6] The choice of synthetic route will depend on the desired stereoisomer and the availability of starting materials.

G cluster_0 Stereoselective Synthesis of 5-Methyl-2-Phenylmorpholine Isomers Enantiopure Amino Alcohol Enantiopure Amino Alcohol Cyclization Cyclization Enantiopure Amino Alcohol->Cyclization Chiral Epoxide Chiral Epoxide Chiral Epoxide->Cyclization Diastereoselective Reduction Diastereoselective Reduction Cyclization->Diastereoselective Reduction Separation of Diastereomers Separation of Diastereomers Diastereoselective Reduction->Separation of Diastereomers Isomer 1 Isomer 1 Separation of Diastereomers->Isomer 1 Isomer 2 Isomer 2 Separation of Diastereomers->Isomer 2 Isomer 1 (e.g., cis) Isomer 1 (e.g., cis) Isomer 2 (e.g., trans) Isomer 2 (e.g., trans)

Caption: A generalized workflow for the stereoselective synthesis of 2,5-disubstituted morpholines.

The Structure-Activity Relationship: Insights from Phenmetrazine and its Analogues

While a direct comparative study of all four 5-methyl-2-phenylmorpholine stereoisomers is not yet available in the literature, we can infer their likely SAR by examining closely related compounds. The most informative comparisons come from phenmetrazine (trans-3-methyl-2-phenylmorpholine) and its cis-isomer, pseudophenmetrazine.

The Importance of the trans-Configuration

Phenmetrazine is a potent norepinephrine and dopamine releasing agent.[2] In contrast, pseudophenmetrazine, the cis-isomer, is significantly less potent. Pseudophenmetrazine acts as a modest norepinephrine releasing agent, while its enantiomers have weak and mixed effects on dopamine, with one being a weak releaser and the other a weak reuptake inhibitor.[2] This dramatic difference in activity underscores the importance of the trans-configuration for potent stimulant effects in the 2,3-disubstituted phenylmorpholines. The trans arrangement allows the molecule to adopt a conformation that is more favorable for binding to and promoting the outward transport conformation of DAT and NET.

Positional Isomerism of the Methyl Group

The position of the methyl group on the phenyl ring also significantly impacts activity. A study on methylphenmetrazine (MPM) positional isomers revealed that 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine, whereas 4-MPM displays entactogen-like properties, more akin to MDMA, with a higher potency at SERT.[5][7] This suggests that substitution at the para-position of the phenyl ring can shift the selectivity profile towards the serotonin transporter.

Hypothesized SAR for 5-Methyl-2-Phenylmorpholine Isomers

Based on the principles derived from phenmetrazine and its analogues, we can hypothesize the following SAR for the 5-methyl-2-phenylmorpholine isomers:

  • Trans-isomers ((2R,5S) and (2S,5R)) are likely to be more potent than the cis-isomers ((2R,5R) and (2S,5S)) : The trans-configuration of the phenyl and methyl groups is expected to be crucial for high-affinity binding to DAT and NET.

  • Enantioselectivity : It is highly probable that one enantiomer of the more active trans-pair will be significantly more potent than the other. In many psychoactive compounds, the (S)-enantiomer is more active, but this is not a universal rule and requires empirical verification.

  • Selectivity Profile : The 5-methyl substitution may alter the selectivity profile compared to the 3-methyl substitution of phenmetrazine. It is plausible that the 5-methyl isomers will retain a preference for DAT and NET over SERT, but the precise ratios of activity will need to be determined experimentally.

The following table summarizes the known activities of related compounds, which form the basis for these hypotheses.

CompoundIsomerismDAT ActivityNET ActivitySERT ActivityReference
Phenmetrazine trans-3-methylPotent ReleaserPotent ReleaserWeak Effects[2]
Pseudophenmetrazine cis-3-methylWeak Releaser/Uptake InhibitorModest ReleaserNegligible[2]
2-MPM N/AStimulant-likeStimulant-likeN/A[5][7]
3-MPM N/AStimulant-likeStimulant-likeN/A[5][7]
4-MPM N/AEntactogen-likeEntactogen-likeMore Potent at SERT[5][7]

Experimental Protocols for Pharmacological Characterization

To empirically determine the SAR of the 5-methyl-2-phenylmorpholine isomers, a series of in vitro assays are required. The following protocols provide a robust framework for characterizing the interaction of these compounds with monoamine transporters.

Preparation of Synaptosomes from Rodent Brain Tissue

Synaptosomes are isolated nerve terminals that contain the necessary machinery for neurotransmitter uptake and release, making them an excellent ex vivo model for studying transporter function.[8][9]

Materials:

  • Rodent brain tissue (e.g., striatum for DAT, whole brain for NET and SERT)

  • Sucrose buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4), ice-cold[10]

  • Krebs-Ringer-HEPES (KRH) buffer (140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5.5 mM HEPES, pH 7.4), with 1.8 g/L D-glucose added fresh[10]

  • Dounce homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the animal according to approved ethical protocols.

  • Rapidly dissect the desired brain region on ice.

  • Homogenize the tissue in 10 volumes of ice-cold sucrose buffer using a Dounce homogenizer (10-15 strokes).[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[10]

  • Transfer the supernatant to a new tube and centrifuge at 12,500 x g for 20 minutes at 4°C.[10]

  • Discard the supernatant. The resulting pellet contains the synaptosomes.

  • Resuspend the synaptosomal pellet in KRH buffer.

  • Determine the protein concentration using a standard method (e.g., BCA assay).

G cluster_1 Synaptosome Preparation Workflow Brain Tissue Dissection Brain Tissue Dissection Homogenization Homogenization Brain Tissue Dissection->Homogenization Low-Speed Centrifugation (1,000 x g) Low-Speed Centrifugation (1,000 x g) Homogenization->Low-Speed Centrifugation (1,000 x g) Collect Supernatant Collect Supernatant Low-Speed Centrifugation (1,000 x g)->Collect Supernatant High-Speed Centrifugation (12,500 x g) High-Speed Centrifugation (12,500 x g) Collect Supernatant->High-Speed Centrifugation (12,500 x g) Resuspend Pellet (Synaptosomes) Resuspend Pellet (Synaptosomes) High-Speed Centrifugation (12,500 x g)->Resuspend Pellet (Synaptosomes)

Caption: A streamlined workflow for the preparation of functional synaptosomes.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific transporter. This is achieved by measuring the displacement of a known radiolabeled ligand.[11]

Materials:

  • Synaptosomal preparation or cell membranes expressing the transporter of interest.

  • Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).[12]

  • Test compounds (5-methyl-2-phenylmorpholine isomers).

  • Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand, and varying concentrations of the test compound.

  • For non-specific binding, use a high concentration of a known inhibitor (e.g., cocaine for DAT).

  • Incubate the plate at a specific temperature and time to reach equilibrium (e.g., 60 minutes at 30°C).[11]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[11]

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of a neurotransmitter into synaptosomes or transporter-expressing cells.[7][13]

Materials:

  • Synaptosomes or transporter-expressing cells.

  • Radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Test compounds.

  • KRH buffer.

  • Inhibitors for defining non-specific uptake (e.g., mazindol for DAT, desipramine for NET, fluoxetine for SERT).

Procedure:

  • Pre-incubate the synaptosomes or cells with varying concentrations of the test compound.

  • Initiate uptake by adding a fixed concentration of the radiolabeled neurotransmitter.

  • Allow uptake to proceed for a short, defined period (e.g., 1-3 minutes).[7][13]

  • Terminate uptake by rapid filtration and washing with ice-cold buffer.

  • Measure the radioactivity taken up by the synaptosomes or cells.

  • Determine the IC50 value for uptake inhibition.

Neurotransmitter Release Assays

Release assays determine if a compound acts as a substrate for the transporter, inducing reverse transport (efflux) of the neurotransmitter.[14]

Materials:

  • Synaptosomes or transporter-expressing cells.

  • Radiolabeled neurotransmitter.

  • Test compounds.

  • KRH buffer.

  • Superfusion system or multi-well plate format.

Procedure:

  • Preload the synaptosomes or cells with the radiolabeled neurotransmitter.

  • Wash away the excess extracellular radiolabel.

  • Expose the preloaded preparations to varying concentrations of the test compound.

  • Collect the superfusate or medium at timed intervals.

  • Measure the amount of radioactivity released.

  • Calculate the EC50 value for release.

Conclusion and Future Directions

The structure-activity relationship of 5-methyl-2-phenylmorpholine isomers is a compelling area of research that highlights the critical role of stereochemistry in drug design. Based on the well-established SAR of phenmetrazine and its analogues, it is hypothesized that the trans-isomers of 5-methyl-2-phenylmorpholine will be more potent monoamine transporter ligands than their cis-counterparts. However, direct empirical evidence is required to confirm these predictions and to fully elucidate the pharmacological profile of each of the four stereoisomers.

The experimental protocols detailed in this guide provide a comprehensive framework for researchers to undertake this characterization. By systematically evaluating the binding affinity, uptake inhibition, and release-inducing properties of each isomer at DAT, NET, and SERT, a complete SAR can be established. This knowledge will not only advance our fundamental understanding of monoamine transporter function but also guide the rational design of novel therapeutic agents with tailored selectivity and potency for the treatment of various neuropsychiatric disorders. The exploration of this chemical space represents a promising frontier in the development of next-generation neuromodulators.

References

  • Bermejo, E., et al. (2014).
  • Brandt, S. D., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 10(9), 1402-1413. [Link]

  • Cen, X., et al. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol, 8(17), e2997. [Link]

  • Cheng, Y. C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108.
  • Clarke, F. H. (1962). cis- and trans-3-Methyl-2-phenylmorpholine. The Journal of Organic Chemistry, 27(9), 3251-3253.
  • Connell, J. (2021). Phenmetrazine. Wikipedia. [Link]

  • Ferrer, J. V., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 698. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Hiranita, T., et al. (2014). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by the phenylisothiocyanate tropane analog HD-205. Synapse, 68(3), 113-122.
  • Knafo, S. (n.d.). SynaptoKit: New kit for synaptosomal preparation. NIBN. [Link]

  • Kumar, V., & Sadek, B. (2016). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. MethodsX, 3, 250-257. [Link]

  • Li, F., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 934-939. [Link]

  • Luethi, D., & Liechti, M. E. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 926-931. [Link]

  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 112(Pt A), 108-116.
  • M-Costas, M., et al. (2017). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals. Toxins, 9(10), 309. [Link]

  • Rothman, R. B., et al. (2005). Pseudophenmetrazine, a ring-substituted analog of phenmetrazine, is a substrate for the norepinephrine transporter. The Journal of pharmacology and experimental therapeutics, 315(1), 323-332.
  • Sitte, H. H., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1402-1413. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters, 26(18), 3568-3572. [Link]

  • Villasana, L. E., et al. (2006). Preparation of synaptosomes and synaptosomal membranes from rat brain. Current protocols in neuroscience, Chapter 1, Unit 1.16.
  • Wikipedia. (2023). Substituted phenylmorpholine. [Link]

  • Zhang, Y., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. The Journal of organic chemistry, 69(6), 2095-2101. [Link]

  • Hiranita, T., et al. (2014). Wash-resistant inhibition of radioligand binding at DAT, SERT and NET by the phenylisothiocyanate tropane analog HD-205. Synapse, 68(3), 113-122. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia. (2023). Substituted phenylmorpholine. [Link]

  • Tang, A., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. [Link]

  • Zhang, Y., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine from amino alcohols

An Application Note for the Diastereoselective Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine from Chiral Amino Alcohols Authored by: A Senior Application Scientist Introduction: The Significance of Chiral Morpholines...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Diastereoselective Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine from Chiral Amino Alcohols

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

The morpholine heterocycle is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique physicochemical properties—imparting aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—make it an invaluable building block for drug design. When substituted, particularly at the C-2 and C-5 positions, the morpholine ring introduces stereogenic centers, creating chiral molecules whose enantiomers or diastereomers can exhibit dramatically different biological activities and receptor binding affinities.[3][4]

(2S,5R)-5-methyl-2-phenylmorpholine is a key chiral intermediate and a structural motif found in several pharmacologically active compounds. Its synthesis presents a classic challenge in asymmetric synthesis: the controlled construction of a specific diastereomer from readily available chiral precursors. This application note provides a detailed, field-proven protocol for the synthesis of (2S,5R)-5-methyl-2-phenylmorpholine, starting from enantiopure amino alcohols. We will delve into the causality behind experimental choices, provide self-validating quality control checkpoints, and ground our methodology in authoritative scientific literature.

Synthetic Strategy: A Chiron Approach to Stereochemical Control

The synthesis of enantiomerically pure molecules often leverages the "chiron approach," which utilizes starting materials from the natural chiral pool, such as amino acids or terpenes.[3][5] This strategy elegantly transfers the pre-existing stereochemistry of the starting material to the final product.

Our strategy for constructing the target molecule, (2S,5R)-5-methyl-2-phenylmorpholine, is a diastereoselective route commencing from two commercially available chiral building blocks: (R)-alaninol and (S)-styrene oxide.

  • (R)-Alaninol: Derived from the natural amino acid D-alanine, this precursor provides the (R)-configured stereocenter at the ultimate C-5 position, complete with the required methyl substituent.

  • (S)-Styrene Oxide: This enantiopure epoxide serves as the source for the (S)-configured stereocenter at the C-2 position, bearing the phenyl group.

The core of the synthesis involves three key transformations:

  • Nucleophilic Ring-Opening: The amino group of (R)-alaninol opens the (S)-styrene oxide ring in a regioselective manner.

  • Directed Cyclization: The resulting amino diol is induced to cyclize via an intramolecular Williamson ether synthesis, forming the morpholine ring.

  • Protecting Group Manipulation: The use of a protecting group on the nitrogen atom is crucial for directing the cyclization and is removed in the final step.

This workflow is designed to ensure maximum transfer of stereochemical information and yield the desired trans-disubstituted product with high fidelity.

G cluster_0 Overall Synthetic Workflow A (R)-Alaninol + (S)-Styrene Oxide B Intermediate: (2R,2'S)-Amino Diol A->B  Step 1:  Epoxide Ring-Opening C Intermediate: N-Tosyl Amino Diol B->C  Step 2:  N-Tosylation D Intermediate: Protected Morpholine C->D  Step 3:  Intramolecular Cyclization E Final Product: (2S,5R)-5-methyl-2-phenylmorpholine D->E  Step 4:  Deprotection

Caption: High-level workflow for the synthesis of the target morpholine.

Experimental Protocols and Scientific Rationale

This section provides a step-by-step methodology for the synthesis. Each step includes detailed procedures, the rationale for specific conditions, and in-process controls to ensure the reaction's success.

Protocol 1: Synthesis of (2R)-1-(((S)-1-hydroxy-2-phenyl)ethylamino)propan-2-ol (Amino Diol Intermediate)

Principle: This step involves the regioselective nucleophilic attack of the primary amine of (R)-alaninol on the less sterically hindered terminal carbon of the (S)-styrene oxide epoxide ring. This reaction sets the two key stereocenters in a defined relationship.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (R)-alaninol (1.5 equivalents).

  • Add n-propanol as the solvent (approx. 0.2 M concentration relative to the limiting reagent).

  • Add (S)-styrene oxide (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 97 °C) and maintain for 12-16 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane) or LC-MS until the styrene oxide spot has been completely consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a viscous oil and can be carried forward to the next step without further purification. For full characterization, purification can be achieved via silica gel chromatography.

Scientific Rationale:

  • Causality of Reagents: The use of an excess of the amino alcohol minimizes the potential for dialkylation, where a second molecule of epoxide reacts with the newly formed secondary amine.[6]

  • Solvent and Temperature: n-Propanol is an effective polar protic solvent that facilitates the reaction without interfering. Heating to reflux provides the necessary activation energy for the ring-opening to proceed at a practical rate.

Protocol 2: Synthesis of N-Tosyl Amino Diol Intermediate

Principle: The secondary amine of the amino diol is selectively protected with a p-toluenesulfonyl (tosyl) group. This serves two critical functions: 1) it prevents the nitrogen from acting as a nucleophile in the subsequent cyclization step, and 2) it makes the N-H proton more acidic, which can be relevant in certain cyclization strategies, though its primary role here is protection and direction.

Procedure:

  • Dissolve the crude amino diol from the previous step in Dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (Et₃N, 2.0 equivalents) to the solution.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes). The product spot should be significantly less polar than the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure N-tosylated diol.

Scientific Rationale:

  • Selective Protection: The amine is significantly more nucleophilic than the primary or secondary hydroxyl groups, ensuring selective reaction with the electrophilic tosyl chloride.[6]

  • Base and Temperature: Triethylamine acts as a base to neutralize the HCl generated during the reaction. Performing the addition at 0 °C helps to control the exothermic reaction and prevent potential side reactions.

Protocol 3: Intramolecular Cyclization to form (2S,5R)-5-methyl-2-phenyl-4-tosylmorpholine

Principle: This is the key ring-forming step. Under basic conditions, the more accessible primary hydroxyl group is deprotonated, but for cyclization to the six-membered ring, the secondary alkoxide must attack the carbon bearing the primary hydroxyl group, which must first be converted into a good leaving group. A more direct and efficient method is a Mitsunobu reaction, which activates the primary alcohol in situ and allows for immediate displacement by the secondary alcohol.

Procedure (Mitsunobu Cyclization):

  • Dissolve the N-tosyl amino diol (1.0 equivalent) in anhydrous Tetrahydrofuran (THF, approx. 0.05 M).

  • Add triphenylphosphine (PPh₃, 1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise over 20 minutes. A characteristic color change (often to a milky white or orange precipitate) is observed.

  • Allow the reaction to warm to room temperature and stir overnight.

  • In-Process Control: Monitor by TLC or LC-MS for the formation of a new, less polar product.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (Eluent: Gradient of 5% to 20% Ethyl Acetate in Hexanes) to isolate the protected morpholine.

Scientific Rationale:

  • Mechanism of Stereocontrol: The Mitsunobu reaction proceeds with a clean inversion of stereochemistry at the carbon bearing the activated alcohol. However, in this intramolecular cyclization, the primary alcohol is activated, and the secondary alcohol acts as the nucleophile. The attack occurs at a non-stereogenic primary carbon, so the stereochemistry at both C-2 and C-5 is preserved. The trans diastereomer is formed preferentially as it represents the thermodynamically more stable arrangement, minimizing steric interactions by placing the bulky phenyl and methyl groups in pseudo-equatorial positions in the chair conformation of the morpholine ring.[6]

G cluster_0 Thermodynamic Preference for Trans Isomer cluster_1 Trans (2S, 5R) cluster_2 Cis (2S, 5S) Chair Conformation a1 a2 a1->a2 a4 a1->a4 a3 a2->a3 Ph a2->Ph a3->a4 Me a3->Me a5 a4->a5 a6 a5->a6 a6->a1 O N Stability b1 b2 b1->b2 b4 b1->b4 b3 b2->b3 Ph2 b2->Ph2 b3->b4 Me2 b3->Me2 b5 b4->b5 b6 b5->b6 b6->b1 O2 N2 Stability2

Caption: Chair conformations showing the thermodynamic stability of the trans isomer.

Protocol 4: Deprotection to Yield (2S,5R)-5-methyl-2-phenylmorpholine

Principle: The final step is the removal of the robust tosyl protecting group from the nitrogen atom. This typically requires harsh reducing conditions.

Procedure:

  • Set up a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Add naphthalene (10 equivalents) and anhydrous THF.

  • Add freshly cut sodium metal (8 equivalents) in small pieces. Stir the mixture at room temperature until a deep green color persists, indicating the formation of the sodium naphthalenide radical anion (approx. 2 hours).

  • Cool the green solution to -78 °C (dry ice/acetone bath).

  • Add a solution of the protected morpholine (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for 1 hour.

  • In-Process Control: Monitor by TLC until the starting material is consumed.

  • Quench the reaction carefully by the slow, dropwise addition of water at -78 °C, followed by saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify via column chromatography or distillation to obtain the final product.

Scientific Rationale:

  • Deprotection Chemistry: Sodium naphthalenide is a powerful single-electron transfer reagent capable of cleaving the strong sulfur-nitrogen bond of the sulfonamide.[7] The harsh, anhydrous conditions are necessary for the formation and stability of the reagent.

Quantitative Data Summary & Quality Control

The success of a synthesis is measured by its yield and purity. The following table summarizes expected outcomes for this protocol. Final product validation requires rigorous analytical characterization.

StepReactionTypical Yield (%)Purity Check (Technique)Key Confirmation
1Epoxide Opening>95% (crude)LC-MS, ¹H NMRDisappearance of epoxide signals, appearance of diol signals.
2N-Tosylation80-90%TLC, ¹H NMRAppearance of aromatic tosyl protons in NMR (δ ≈ 7.3-7.8 ppm).
3Cyclization70-85%LC-MS, ¹H NMRChange in chemical shifts and coupling constants consistent with a rigid ring structure.
4Deprotection75-85%¹H NMR, Chiral HPLCDisappearance of tosyl protons. A single major peak in the chiral HPLC chromatogram confirms diastereomeric and enantiomeric purity.

Final Product Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral HPLC: To determine the diastereomeric and enantiomeric purity (e.g., >99% de, >99% ee).

  • Specific Rotation [α]D: To confirm the overall stereochemical outcome.

References

  • Reddy, G. S., et al. (2011). I2-Mediated Diversity Oriented Diastereoselective Synthesis of Amino Acid Derived trans-2,5-Disubstituted Morpholines, Piperazines, and Thiomorpholines. Organic Letters. Available at: [Link][7][8]

  • University of York. (n.d.). Asymmetric Synthesis. Available at: [Link][3][9]

  • MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. Available at: [Link][10]

  • Zhang, W-B., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. Available at: [Link][4][11]

  • Ferreira, V. F., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link][5]

  • Cossy, J., et al. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters. Available at: [Link][12]

  • D'hooghe, M., & De Kimpe, N. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters. Available at: [Link][6]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. Available at: [Link][13][14]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link][15]

  • Journal of Chemical and Pharmaceutical Research. (2015). Review Article: Piperazine and morpholine: Synthetic. JOCPR. Available at: [Link][2]

Sources

Application

Application Note: Stereocontrolled Synthesis of 5-Methyl-2-Phenylmorpholine Scaffolds

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the Enantioselective Synthesis of 5-methyl-2-phenylmorpholine . This document is structured to provide high-level technical a...

Author: BenchChem Technical Support Team. Date: March 2026

Based on your request, I have designed a comprehensive Application Note and Protocol guide for the Enantioselective Synthesis of 5-methyl-2-phenylmorpholine . This document is structured to provide high-level technical autonomy, focusing on mechanistic causality and scalable reproducibility.

Executive Summary & Pharmacological Context

5-methyl-2-phenylmorpholine is a critical structural isomer of the norephinephrine-dopamine reuptake inhibitor (NDRI) Phenmetrazine (3-methyl-2-phenylmorpholine). In drug discovery, the 2,5-disubstituted morpholine scaffold is a "privileged structure" often utilized to modulate metabolic stability and receptor selectivity profiles compared to its 2,3-disubstituted counterparts.

The synthesis of this molecule presents a specific stereochemical challenge: it possesses two chiral centers (C2 and C5), resulting in four possible stereoisomers. Biological activity is frequently restricted to a specific enantiomer (often the cis-configuration for optimal binding pockets).

This guide details two distinct, high-integrity protocols:

  • Method A (De Novo Synthesis): A stereodivergent route using the "Chiral Pool" (Myers’ Modification) for high-purity diastereoselective construction.

  • Method B (Kinetic Resolution): A chemo-enzymatic approach suitable for scale-up and industrial application.

Strategic Retrosynthesis

The structural disconnection relies on establishing the C2-O and C5-N bonds. The most robust stereochemical control is achieved by assembling the morpholine ring from pre-defined chiral building blocks: Styrene Oxide (controlling C2) and Alaninol (controlling C5).

Visualizing the Synthetic Logic

The following diagram illustrates the retrosynthetic disconnection and the forward logic for Method A.

Retrosynthesis Target Target: 5-methyl-2-phenylmorpholine (2 chiral centers) Intermediate Acyclic Amino-Diol Intermediate (Stereocenters Set) Target->Intermediate Intramolecular Cyclization (Etherification) Precursors Chiral Precursors Intermediate->Precursors Regioselective Ring Opening StyreneOx (S)-Styrene Oxide (Sets C2 Phenyl) Precursors->StyreneOx Alaninol (S)-Alaninol (Sets C5 Methyl) Precursors->Alaninol StyreneOx->Intermediate Nucleophilic Attack (Amine) Alaninol->Intermediate Nucleophile

Figure 1: Retrosynthetic logic deconstructing the morpholine ring into commercially available chiral epoxides and amino alcohols.

Protocol A: Diastereoselective Synthesis (The Myers Route)

Objective: Synthesis of optically pure (2S,5S)-5-methyl-2-phenylmorpholine (or other diastereomers by swapping starting material chirality). Mechanism: Regioselective epoxide opening followed by intramolecular etherification. Reference Grounding: Adapted from Lanman & Myers, Org.[1] Lett. (2004) [1].[2][3][4]

Reagents & Materials[4][5][6][7][8][9][10][11][12]
  • (S)-Styrene Oxide (>98% ee)

  • (S)-Alaninol (2-amino-1-propanol, >98% ee)

  • Tosyl Chloride (TsCl) [5]

  • Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvents: Anhydrous Toluene, THF, DCM.

Step-by-Step Methodology
Step 1: Regioselective Epoxide Opening

The critical control point here is ensuring the amine attacks the terminal (less hindered) carbon of the styrene oxide to preserve the C2 stereocenter.

  • Setup: Charge a flame-dried flask with (S)-Alaninol (1.2 equiv) in anhydrous Toluene.

  • Addition: Add (S)-Styrene Oxide (1.0 equiv) dropwise at room temperature.

  • Reaction: Heat to reflux (110°C) for 12 hours.

    • Mechanistic Note: Thermal conditions favor the attack at the less substituted carbon. The resulting intermediate is an amino-diol: N-(2-hydroxy-2-phenylethyl)-2-amino-1-propanol.

  • Workup: Cool, concentrate in vacuo. Flash chromatography (MeOH/DCM) to isolate the amino-diol.

Step 2: Chemoselective N-Protection & Cyclization Activation

To close the ring, we must activate the primary alcohol (from alaninol) without affecting the secondary benzylic alcohol, then displace it.

  • N-Tosylation: Dissolve amino-diol in DCM/Pyridine. Add TsCl (1.1 equiv) at 0°C. Stir 4h. This selectively protects the amine as a sulfonamide.

  • Activation: To the crude N-tosyl diol in THF, add NaH (2.5 equiv) carefully at 0°C. Stir for 30 min to form the bis-alkoxide.

  • Cyclization: Add a solution of Ts-Imidazole (or TsCl) slowly.

    • Critical Insight: The primary alkoxide is more nucleophilic and reacts with the tosylating agent faster to become a leaving group (-OTs). The secondary benzylic alkoxide then attacks intramolecularly to close the ring.

  • Result: Formation of N-tosyl-5-methyl-2-phenylmorpholine.

Step 3: Deprotection
  • Reaction: Dissolve the protected morpholine in anhydrous DME (Dimethoxyethane).

  • Reagent: Add Sodium Naphthalenide (freshly prepared) or Mg/MeOH at -78°C.

  • Isolation: Quench with water, extract with ether. Purify via chiral HPLC if necessary.

Stereochemical Outcome: Using (S)-Styrene Oxide and (S)-Alaninol yields the (2S, 5S) isomer.

  • Note: To access the cis (2R, 5S) isomer, simply substitute (S)-Styrene Oxide with (R)-Styrene Oxide.

Protocol B: Chemo-Enzymatic Kinetic Resolution (Scalable)

Objective: Rapid isolation of enantiopure morpholine from a racemic mixture. Mechanism: Lipase-catalyzed selective acylation of the secondary amine. Reference Grounding: Based on Bode et al. kinetic resolution strategies [2].[6]

Workflow Visualization

KineticResolution cluster_products Resolution Products Racemate Racemic 5-methyl-2-phenylmorpholine Enzyme CAL-B Lipase (Ethyl Acetate) Racemate->Enzyme Selective Acylation Amine (2S,5S)-Amine (Unreacted) Enzyme->Amine Slow Reacting Amide (2R,5R)-Acetamide (Acylated) Enzyme->Amide Fast Reacting

Figure 2: Kinetic resolution pathway separating enantiomers based on enzymatic recognition.

Step-by-Step Methodology
Step 1: Bulk Synthesis of Racemate
  • React

    
    -bromoacetophenone with dl-alaninol in acetonitrile (
    
    
    
    base).
  • Reduce the resulting intermediate ketone using

    
     (yields diastereomeric mix).
    
  • Cyclize using standard Mitsunobu conditions or acid-catalyzed dehydration (

    
    ).
    
Step 2: Enzymatic Resolution
  • Solvent System: Dissolve racemic morpholine (10 mmol) in MTBE (Methyl tert-butyl ether) or Toluene.

  • Acyl Donor: Add Ethyl Acetate (5 equiv) or Vinyl Acetate (2 equiv).

  • Catalyst: Add Novozym 435 (immobilized Candida antarctica Lipase B) - 20% w/w relative to substrate.

  • Incubation: Shake at 30°C - 40°C. Monitor conversion by GC or HPLC.

    • Stop Condition: Stop reaction at exactly 50% conversion (theoretical maximum yield for resolution).

  • Workup: Filter off the enzyme (reusable).

  • Separation:

    • The reaction mixture contains the free amine (E1) and the acetamide (E2).

    • Perform an acid-base extraction.[7]

    • Acid Wash: Extract with 1M HCl. The free amine goes into the aqueous layer. The neutral acetamide stays in organic.

    • Recovery: Basify the aqueous layer (NaOH) and extract to recover Enantiomer 1. Hydrolyze the organic layer amide (KOH/EtOH) to recover Enantiomer 2.

Comparative Data & Quality Control

FeatureProtocol A (Myers/Chiral Pool)Protocol B (Enzymatic Resolution)
Enantiomeric Excess (ee) >98% (Dependent on starting material)>99% (Dependent on conversion control)
Yield 40-60% (Overall)<50% (Theoretical max per isomer)
Cost High (Chiral reagents)Low (Bulk reagents + Reusable Enzyme)
Scalability Gram-scaleKilogram-scale
Stereocontrol Deterministic (Access any isomer)Selectivity-based (Requires screening)
Analytical Validation (HPLC Conditions)

To verify the synthesis, use the following Chiral HPLC method:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV @ 210 nm and 254 nm.

  • Expectation: Baseline separation of all four stereoisomers (cis/trans pairs).

References

  • Lanman, B. A., & Myers, A. G. (2004).[1] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.

  • Binanzer, M., Hsieh, S. Y., & Bode, J. W. (2011).[6] Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society, 133(49), 19698–19701.

  • Dondio, G., et al. (1999). Non-Peptide δ Opioid Agonists and Antagonists.[9] Expert Opinion on Therapeutic Patents, 9(4), 353–374.[9]

  • ChemicalBook. (n.d.). (S)-2-phenylmorpholine synthesis and analogs.

Sources

Method

Application Notes and Protocols for In Vitro Monoamine Transporter Assays of (2S,5R)-5-methyl-2-phenylmorpholine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unveiling the Monoamine Transporter Profile of (2S,5R)-5-methyl-2-phenylmorpholine (2S,5R)-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Monoamine Transporter Profile of (2S,5R)-5-methyl-2-phenylmorpholine

(2S,5R)-5-methyl-2-phenylmorpholine is a structural analog of phenmetrazine, a compound known for its stimulant properties and interaction with monoamine transporters. The precise characterization of its effects on the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) is crucial for understanding its pharmacological profile and potential therapeutic or abuse liability. Monoamine transporters are critical regulators of neurotransmission, and their modulation is a primary mechanism for many psychoactive compounds and therapeutic agents used in the treatment of various psychiatric disorders.[1]

These application notes provide a comprehensive guide for the in vitro characterization of (2S,5R)-5-methyl-2-phenylmorpholine's activity at DAT, NET, and SERT. We will detail two fundamental and widely accepted methodologies: radioligand binding assays to determine the binding affinity (Ki) and neurotransmitter uptake inhibition assays to assess functional potency (IC50). The protocols are designed to be robust, reproducible, and adaptable to standard laboratory settings equipped for cell culture and radioisotope handling.

Scientific Foundation: The Rationale Behind the Assays

The primary physiological role of monoamine transporters is the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter signal.[2] Compounds can interact with these transporters in several ways, most commonly as inhibitors (blocking reuptake) or as substrates (being transported and potentially inducing reverse transport or "efflux").[3]

  • Radioligand Binding Assays: These assays directly measure the affinity of a test compound for the transporter protein. A specific radiolabeled ligand with known high affinity for the transporter is incubated with a biological preparation containing the transporter (e.g., cell membranes from transfected cell lines). The test compound's ability to displace the radioligand is quantified, from which the inhibition constant (Ki) is derived. A lower Ki value indicates a higher binding affinity.[1][4]

  • Neurotransmitter Uptake Inhibition Assays: These functional assays measure the ability of a test compound to block the transport of a radiolabeled neurotransmitter (or a substrate analog) into cells or synaptosomes expressing the transporter of interest.[5] The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined. This provides a measure of the compound's functional potency as an inhibitor.

By determining both Ki and IC50 values for (2S,5R)-5-methyl-2-phenylmorpholine at DAT, NET, and SERT, researchers can build a comprehensive pharmacological profile, including its potency and selectivity across the three major monoamine transporters.

Experimental Workflows: A Visual Guide

To elucidate the experimental processes, the following diagrams illustrate the core workflows for radioligand binding and uptake inhibition assays.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_membranes Prepare Transporter-Expressing Cell Membranes mix Incubate Membranes, Radioligand, and Test Compound in 96-well Plate prep_membranes->mix prep_ligand Prepare Radioligand ([3H]WIN 35,428, [3H]Nisoxetine, or [3H]Citalopram) prep_ligand->mix prep_compound Prepare Serial Dilutions of (2S,5R)-5-methyl-2-phenylmorpholine displacement Displacement (Membranes + Radioligand + Test Compound) prep_compound->displacement total_binding Total Binding (Membranes + Radioligand) nsb Non-Specific Binding (Membranes + Radioligand + Excess Unlabeled Inhibitor) filtration Rapid Filtration through Glass Fiber Filters total_binding->filtration nsb->filtration displacement->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Calculate Ki (Cheng-Prusoff Equation) scintillation->analysis

Caption: Workflow for Radioligand Binding Assay.

Uptake_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis prep_cells Plate Transporter-Expressing Cells in 96-well Plate pre_incubation Pre-incubate Cells with Test Compound or Vehicle prep_cells->pre_incubation prep_substrate Prepare Radiolabeled Substrate ([3H]Dopamine, [3H]Norepinephrine, or [3H]Serotonin) initiate_uptake Initiate Uptake with Radiolabeled Substrate prep_substrate->initiate_uptake prep_compound Prepare Serial Dilutions of (2S,5R)-5-methyl-2-phenylmorpholine prep_compound->pre_incubation pre_incubation->initiate_uptake terminate_uptake Terminate Uptake by Rapid Washing with Ice-Cold Buffer initiate_uptake->terminate_uptake lysis Lyse Cells terminate_uptake->lysis scintillation Quantify Radioactivity (Scintillation Counting) lysis->scintillation analysis Calculate IC50 scintillation->analysis

Caption: Workflow for Uptake Inhibition Assay.

Protocols: Step-by-Step Methodologies

PART 1: Radioligand Binding Assays

This protocol is designed to determine the binding affinity (Ki) of (2S,5R)-5-methyl-2-phenylmorpholine for DAT, NET, and SERT using membranes from HEK-293 cells stably expressing the respective human transporters.

Materials and Reagents:

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428

    • For NET: [³H]Nisoxetine

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Unlabeled Inhibitors for Non-Specific Binding (NSB):

    • For DAT: GBR 12909 (10 µM final concentration)

    • For NET: Desipramine (1 µM final concentration)[6]

    • For SERT: Fluoxetine (1 µM final concentration)

  • (2S,5R)-5-methyl-2-phenylmorpholine: Stock solution in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well Plates: Round-bottom polypropylene.

  • Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Cell Harvester.

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of (2S,5R)-5-methyl-2-phenylmorpholine in the assay buffer. The final concentration in the assay should typically range from 0.1 nM to 10 µM.[7]

    • Dilute the radioligand in assay buffer to a final concentration of approximately its Kd value (e.g., 1-2 nM for [³H]WIN 35,428).[7]

    • Thaw the cell membranes on ice and dilute them in ice-cold assay buffer to a concentration that yields a sufficient signal-to-noise ratio (typically 10-50 µg of protein per well).[1]

  • Assay Plate Setup (in triplicate):

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

    • Non-Specific Binding (NSB): 50 µL of unlabeled inhibitor + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

    • Test Compound: 50 µL of each dilution of (2S,5R)-5-methyl-2-phenylmorpholine + 50 µL of radioligand solution + 100 µL of diluted cell membranes.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C for DAT[7]) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[1]

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB counts from the total binding and all test compound wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

PART 2: Neurotransmitter Uptake Inhibition Assays

This protocol measures the functional potency (IC50) of (2S,5R)-5-methyl-2-phenylmorpholine in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the corresponding transporters.

Materials and Reagents:

  • Cell Lines: HEK-293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin

  • Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological salt solution (e.g., 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).[8] For dopamine and norepinephrine uptake, add 0.2 mg/mL ascorbic acid and 10 µM pargyline to prevent oxidation and metabolism.[9]

  • Selective Inhibitors for Non-Specific Uptake:

    • For DAT: Nomifensine (10 µM final concentration)[7]

    • For NET: Desipramine (10 µM final concentration)

    • For SERT: Fluoxetine (10 µM final concentration)

  • (2S,5R)-5-methyl-2-phenylmorpholine: Stock solution in DMSO.

  • 96-well Cell Culture Plates: (e.g., poly-D-lysine coated).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

  • Scintillation Vials, Scintillation Cocktail, and Liquid Scintillation Counter.

Protocol:

  • Cell Culture and Plating:

    • Culture the transporter-expressing HEK-293 cells according to standard protocols.

    • Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-60,000 cells/well).[10] Incubate overnight at 37°C in a 5% CO2 incubator.[7]

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and gently wash the cells once with pre-warmed (37°C) uptake buffer.[7]

    • Add 100 µL of uptake buffer containing the appropriate serial dilutions of (2S,5R)-5-methyl-2-phenylmorpholine, vehicle (for total uptake), or a selective inhibitor (for non-specific uptake) to the respective wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[7]

  • Initiation and Termination of Uptake:

    • Initiate the uptake by adding 50 µL of uptake buffer containing the radiolabeled substrate (final concentration near its Km, typically 10-200 nM).[7][11]

    • Incubate for a short period to measure the initial rate of uptake (e.g., 5-10 minutes at 37°C).[7]

    • Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold uptake buffer.[7]

  • Quantification:

    • Lyse the cells by adding 100 µL of 1% SDS to each well and shaking for 5-10 minutes.[7]

    • Transfer the lysate to scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the average non-specific uptake from all other values.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

Data Presentation: A Framework for Your Findings

The quantitative data obtained from these assays should be summarized in a clear and concise table to facilitate comparison of the potency and selectivity of (2S,5R)-5-methyl-2-phenylmorpholine.

TransporterRadioligand Binding Assay (Ki, nM)Uptake Inhibition Assay (IC50, nM)
DAT Insert experimental value ± SEMInsert experimental value ± SEM
NET Insert experimental value ± SEMInsert experimental value ± SEM
SERT Insert experimental value ± SEMInsert experimental value ± SEM

Trustworthiness and Self-Validation

To ensure the integrity and reliability of your results, the following controls and validation steps are essential:

  • Reference Compounds: In each assay, run a standard inhibitor with a known Ki or IC50 value for each transporter (e.g., GBR 12909 for DAT, desipramine for NET, and fluoxetine for SERT). This validates the assay performance and allows for comparison across experiments.

  • Determination of Km and Kd: For novel assay setups, it is crucial to experimentally determine the Michaelis-Menten constant (Km) of the substrate for uptake assays and the dissociation constant (Kd) of the radioligand for binding assays. This ensures that the assay conditions are optimized.

  • Signal Window: The ratio of total specific binding or uptake to non-specific binding or uptake should be sufficiently large (ideally >5) to ensure a robust assay window.

  • Z'-factor: For higher throughput applications, the Z'-factor should be calculated to assess the quality and reliability of the assay. A Z'-factor > 0.5 is generally considered indicative of an excellent assay.

By adhering to these detailed protocols and incorporating rigorous quality control measures, researchers can confidently and accurately characterize the in vitro monoamine transporter profile of (2S,5R)-5-methyl-2-phenylmorpholine.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Available at: [Link]

  • Guttman, M., & Sadeh, N. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. PLoS One, 7(6), e38373. Available at: [Link]

  • Porebski, P. G., & Sitte, H. H. (2008). Monitoring monoamine transport with the fluorescent substrate analogue ASP+. ASSAY and Drug Development Technologies, 6(3), 409-417. Available at: [Link]

  • Sucic, S., & Freissmuth, M. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Neurotransmitter Transporters (pp. 1-26). Humana Press, New York, NY. Available at: [Link]

  • Rothman, R. B., & Baumann, M. H. (2003). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]

  • Gao, X., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience, 4(8), 1215–1225. Available at: [Link]

  • Sucic, S., & Freissmuth, M. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Request PDF. Available at: [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79(1), 12-17. Available at: [Link]

  • Stamford, J. A., et al. (2000). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available at: [Link]

  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Available at: [Link]

  • van der Velden, W. J. C., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(32), 11181-11189. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available at: [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]

  • Gao, X., et al. (2013). New Fluorescent Substrate Enables Quantitative and High-Throughput Examination of Vesicular Monoamine Transporter 2 (VMAT2). ACS Chemical Neuroscience, 4(8), 1215-1225. Available at: [Link]

  • Montgomery, T. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of pharmacological and toxicological methods, 91, 55-62. Available at: [Link]

  • Montgomery, T. R., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of pharmacological and toxicological methods, 92, 68-75. Available at: [Link]

  • BioIVT. (n.d.). SERT (SLC6A4) Transporter Assay. Available at: [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Available at: [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Protocol. Available at: [Link]

  • Duan, H., & Wang, J. (2010). Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. Journal of Pharmacology and Experimental Therapeutics, 335(3), 743-753. Available at: [Link]

  • Galli, A., et al. (1997). Human Norepinephrine Transporter Kinetics Using Rotating Disk Electrode Voltammetry. Analytical Chemistry, 69(21), 4429-4435. Available at: [Link]

  • Woehrer, A., et al. (2020). Release assay for human norepinephrine transporter (hNET) using a microfluidic perfusion platform. ResearchGate. Available at: [Link]

  • Moron, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. Journal of Neuroscience, 22(2), 389-395. Available at: [Link]

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Application

Introduction: The Significance of Chiral Morpholines in Modern Drug Discovery

An Application Note and Protocol for the Stereoselective Preparation of (2S,5R)-5-methyl-2-phenylmorpholine hydrochloride salt The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Stereoselective Preparation of (2S,5R)-5-methyl-2-phenylmorpholine hydrochloride salt

The morpholine moiety is a privileged scaffold in medicinal chemistry, prized for its ability to improve key pharmaceutical properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][2] The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for biological activity, making the stereocontrolled synthesis of specific isomers a paramount challenge in drug development. (2S,5R)-5-methyl-2-phenylmorpholine is a cis-2,5-disubstituted morpholine, a structural motif present in various biologically active compounds.

This document, intended for researchers, scientists, and drug development professionals, provides a comprehensive guide to the enantioselective and diastereoselective synthesis of (2S,5R)-5-methyl-2-phenylmorpholine and its subsequent conversion to the stable hydrochloride salt. The presented strategy is built upon established chemical principles, emphasizing a robust and reproducible workflow from commercially available chiral precursors to the final, highly pure target compound.

Synthetic Strategy: A Convergent Approach to Stereochemical Control

The synthesis of a chiral molecule with multiple stereocenters requires a carefully designed strategy to control the spatial orientation at each center. For (2S,5R)-5-methyl-2-phenylmorpholine, a convergent approach is employed, starting from two readily available chiral building blocks: (R)-phenylglycinol and (S)-propylene oxide. This strategy offers a high degree of stereochemical control, as the absolute configurations of the starting materials directly translate to the final product's stereocenters.

The core of the synthesis involves two key transformations:

  • Regioselective Epoxide Ring-Opening: An SN2 reaction between the amine of (R)-phenylglycinol and the less sterically hindered carbon of (S)-propylene oxide. This step forms the C-N bond and establishes the carbon backbone of the target molecule.

  • Intramolecular Cyclization: Activation of the primary hydroxyl group of the resulting amino diol intermediate, followed by an intramolecular SN2 Williamson ether synthesis, closes the morpholine ring. This cyclization proceeds with inversion of configuration at the carbon bearing the activated hydroxyl group, ultimately yielding the desired cis stereochemistry.

This method is advantageous because it avoids complex resolution steps of diastereomeric mixtures and provides a direct, stereochemically defined pathway to the target molecule.[3][4]

Visualizing the Synthetic Pathway

The overall synthetic transformation from chiral starting materials to the final hydrochloride salt is depicted below.

G cluster_0 Part 1: Free Base Synthesis cluster_1 Part 2: Salt Formation SM1 (R)-Phenylglycinol Intermediate (2R)-1-(((S)-1-hydroxypropan-2-yl)amino)-1-phenylethan-2-ol (Amino Diol Intermediate) SM1->Intermediate Ring Opening (S_N2) SM2 (S)-Propylene Oxide SM2->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization FreeBase (2S,5R)-5-methyl-2-phenylmorpholine (Free Base) Cyclization->FreeBase FinalProduct (2S,5R)-5-methyl-2-phenylmorpholine HCl (Hydrochloride Salt) FreeBase->FinalProduct HCl HCl in Ether HCl->FinalProduct

Caption: Synthetic scheme for (2S,5R)-5-methyl-2-phenylmorpholine HCl.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis, purification, and characterization of the title compound.

Part 1: Synthesis of (2S,5R)-5-methyl-2-phenylmorpholine (Free Base)

Step 1a: Synthesis of the Amino Diol Intermediate

This protocol details the regioselective ring-opening of (S)-propylene oxide with (R)-phenylglycinol.

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
(R)-Phenylglycinol137.181.010.0 g
(S)-Propylene Oxide58.081.14.6 mL
Ethanol (anhydrous)46.07-150 mL
Argon or Nitrogen Gas---

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-phenylglycinol (10.0 g).

  • Add anhydrous ethanol (150 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add (S)-propylene oxide (4.6 mL, 1.1 eq.) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 80 °C) under an inert atmosphere (Argon or Nitrogen).

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane). The reaction is typically complete within 16-24 hours.

  • Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude amino diol intermediate as a viscous oil or waxy solid. This crude product is typically used in the next step without further purification.

Step 1b: Intramolecular Cyclization to Form the Morpholine Ring

This step involves the activation of the primary alcohol as a tosylate, followed by base-mediated ring closure.

Reagent/MaterialM.W. ( g/mol )Quantity (molar eq.)Amount
Crude Amino Diol195.261.0~14.2 g
Pyridine (anhydrous)79.10-150 mL
p-Toluenesulfonyl Chloride (TsCl)190.651.0514.6 g
Sodium Hydroxide (NaOH)40.003.08.7 g
Toluene92.14-100 mL
Water18.02-100 mL
Dichloromethane (DCM)84.93-3 x 75 mL
Brine (Saturated NaCl)--50 mL
Anhydrous Sodium Sulfate142.04-~10 g

Protocol:

  • Dissolve the crude amino diol from the previous step in anhydrous pyridine (150 mL) in a 500 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add p-toluenesulfonyl chloride (14.6 g, 1.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of pyridinium hydrochloride salt is expected.

  • Stir the reaction at 0 °C for 4-6 hours. Rationale: This step selectively tosylates the less sterically hindered primary hydroxyl group.

  • Prepare a solution of sodium hydroxide (8.7 g, 3.0 eq.) in water (100 mL) and add it to the reaction mixture.

  • Add toluene (100 mL) and heat the biphasic mixture to 60 °C with vigorous stirring for 12 hours. Rationale: The base promotes the deprotonation of the secondary hydroxyl group, which then displaces the tosylate in an intramolecular SN2 fashion to form the morpholine ring.

  • After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).

  • Combine all organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[5] Elute with a gradient of 2% to 10% methanol in dichloromethane. To prevent peak tailing due to the basic nature of the morpholine, it is advisable to add 0.5-1% triethylamine to the eluent system.[6]

  • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield (2S,5R)-5-methyl-2-phenylmorpholine as a pale yellow oil.

Part 2: Preparation and Purification of the Hydrochloride Salt

The free base is often an oil and can be difficult to handle and store. Converting it to a crystalline hydrochloride salt facilitates purification by recrystallization and improves its stability and handling characteristics.[6]

Reagent/MaterialM.W. ( g/mol )Quantity
Pure Morpholine Free Base177.24~10 g
Diethyl Ether (anhydrous)74.12200 mL
2.0 M HCl in Diethyl Ether36.46~30 mL (or until precipitation ceases)
Isopropanol60.10For recrystallization

Protocol:

  • Dissolve the purified (2S,5R)-5-methyl-2-phenylmorpholine free base in anhydrous diethyl ether (200 mL) in an Erlenmeyer flask.

  • Cool the solution in an ice-water bath.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate will form immediately.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting suspension at 0 °C for an additional 30 minutes.

  • Collect the white solid by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether.

  • Purification by Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot isopropanol to dissolve the solid completely.[7]

  • Allow the solution to cool slowly to room temperature, then place it in a freezer (-20 °C) for several hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold isopropanol, and dry under high vacuum.

Experimental Workflow Visualization

The following diagram outlines the key operational stages from reaction to final product analysis.

G cluster_synthesis Synthesis & Work-Up cluster_purification Purification & Salt Formation cluster_analysis Final Analysis Setup 1. Reaction Setup (Epoxide Opening) Monitor1 2. Reaction Monitoring (TLC) Setup->Monitor1 Evap1 3. Solvent Removal Monitor1->Evap1 Cyclize 4. Cyclization Reaction Evap1->Cyclize Monitor2 5. Reaction Monitoring (TLC) Cyclize->Monitor2 Workup 6. Aqueous Work-up & Extraction Monitor2->Workup Chroma 7. Column Chromatography Workup->Chroma Evap2 8. Solvent Removal Chroma->Evap2 Salt 9. HCl Salt Formation Evap2->Salt Filter1 10. Filtration Salt->Filter1 Recryst 11. Recrystallization Filter1->Recryst Filter2 12. Final Filtration & Drying Recryst->Filter2 Analysis 13. Characterization (NMR, MP, HRMS) Filter2->Analysis

Caption: Step-by-step workflow for the synthesis and purification.

Data Summary and Characterization

The successful synthesis of the target compound must be confirmed through rigorous analytical techniques.

ParameterExpected Outcome
Appearance (Free Base) Pale yellow oil
Appearance (HCl Salt) White to off-white crystalline solid
Yield (Overall) 40-55% (over 3 steps)
Melting Point (HCl Salt) Specific to the compound, to be determined experimentally.
¹H NMR (CDCl₃, Free Base) Expected signals for phenyl protons, morpholine ring protons (CH, CH₂), and methyl group (CH₃). Diastereotopic protons on the morpholine ring will show complex splitting.
¹³C NMR (CDCl₃, Free Base) Expected signals for aromatic carbons, morpholine ring carbons, and the methyl carbon.
HRMS (ESI+) Calculated m/z for C₁₁H₁₆NO⁺ [M+H]⁺: 178.1226. Found value should be within ± 5 ppm.

Self-Validation and Trustworthiness: The protocol incorporates multiple validation points. TLC monitoring ensures reaction completion, preventing unnecessary heating or reagent use.[5] Chromatographic purification isolates the desired diastereomer, which can be confirmed by NMR spectroscopy (e.g., using NOESY experiments to confirm the cis relationship between the C2 and C5 protons).[5] Finally, obtaining a sharp melting point and accurate mass spectrometry data for the hydrochloride salt confirms both the structure and purity of the final product.

References

  • Molinari, F., & Romano, D. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(10), 3345–3351. [Link]

  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(1), 25-28. [Link]

  • Pye, P. J., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(2), 334–340. [Link]

  • Ager, D. J., et al. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. Organic & Biomolecular Chemistry, 2(5), 794-803. [Link]

  • Lorenz, H. (2011). Formation and Crystallization based Separation of Diastereomeric Salts. Max Planck Institute for Dynamics of Complex Technical Systems. [Link]

  • Li, G., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(1), 126-131. [Link]

  • Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7643–7649. [Link]

  • Organic Chemistry Portal. Morpholine synthesis. [Link]

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  • Santai Technologies. (2021). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Application Note. [Link]

  • Szatmari, I., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Pharmaceutical Chemistry, 5(4), 1-6. [Link]

  • Ghorai, M. K., et al. (2009). Enantioselective syntheses of morpholines and their homologues via S(N)2-type ring opening of aziridines and azetidines with haloalcohols. The Journal of Organic Chemistry, 74(18), 7013–7022. [Link]

  • Palko, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8879. [Link]

  • Karanjawala, S., et al. (2022). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Organic Letters, 24(40), 7380–7385. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Koralewski, R., et al. (2021). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. The Journal of Organic Chemistry, 86(17), 11849–11857. [Link]

Sources

Method

Advanced In Vitro Dopamine Release Assay Protocol for Phenylmorpholine Analogues

Introduction & Mechanistic Overview Phenylmorpholine analogues—including the legacy anorectic phenmetrazine, its prodrug phendimetrazine, and novel synthetic derivatives like 3-fluorophenmetrazine (3-FPM) and PAL-594—rep...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Phenylmorpholine analogues—including the legacy anorectic phenmetrazine, its prodrug phendimetrazine, and novel synthetic derivatives like 3-fluorophenmetrazine (3-FPM) and PAL-594—represent a unique class of monoamine releasing agents (MRAs)[1][2][3]. Unlike classical dopamine transporter (DAT) inhibitors such as cocaine, which merely block the reuptake of dopamine (DA), MRAs actively translocate into the presynaptic terminal via DAT. Once inside, they disrupt intracellular monoamine storage and trigger the reverse transport of DA into the synaptic cleft[4][5].

A defining pharmacological signature of phenmetrazine and its analogues is their independence from the vesicular monoamine transporter 2 (VMAT2). While amphetamine relies heavily on VMAT2 to deplete vesicular stores, phenylmorpholines act almost exclusively on the cytosolic pool of dopamine[1][6]. To accurately quantify the releasing potency of these compounds, an in vitro [3H]dopamine release assay utilizing rat striatal synaptosomes is the gold standard[7][8].

MOA MRA Phenylmorpholine Analogue (e.g., Phenmetrazine) DAT_in DAT (Forward Transport) MRA->DAT_in Cyto_MRA Intracellular MRA Accumulation DAT_in->Cyto_MRA DAT_out DAT (Reverse Transport) Cyto_MRA->DAT_out Triggers efflux conformation VMAT2 VMAT2 Blockade (Reserpine) Cyto_DA Cytosolic [3H]Dopamine Pool VMAT2->Cyto_DA Prevents vesicular storage Cyto_DA->DAT_out DA_Release [3H]Dopamine Efflux (Measured Signal) DAT_out->DA_Release

Fig 1: Mechanism of DAT-mediated reverse transport induced by phenylmorpholine analogues.

Experimental Design & Causality (The "Why")

To ensure a self-validating and highly reproducible assay, every reagent and methodological choice must be grounded in mechanistic causality:

  • Rat Striatal Synaptosomes vs. Transfected Cells: While HEK293-hDAT cells are useful for high-throughput screening, rat striatal synaptosomes (P2 fraction) retain the native lipid microenvironment, endogenous regulatory kinases, and precise DAT/VMAT2 expression ratios of the mammalian brain[9][10].

  • Reserpine (1 µM): Added to the assay buffer to completely block VMAT2. This forces the pre-loaded [3H]dopamine to remain in the cytosolic pool. Consequently, any measured efflux is strictly the result of DAT-mediated reverse transport, isolating the specific mechanism of phenylmorpholines[11].

  • Pargyline & Ascorbic Acid: Pargyline (10 µM) is an irreversible monoamine oxidase (MAO) inhibitor that prevents the enzymatic degradation of cytosolic [3H]dopamine[8][12]. Ascorbic acid (1 mg/mL) acts as an antioxidant, preventing the auto-oxidation of dopamine into reactive quinones, thereby preserving the structural integrity of the radioligand[12].

  • Mechanistic Validation (Nomifensine Control): To prove that the observed [3H]dopamine release is transporter-dependent (and not due to non-specific membrane disruption), a parallel control group is pre-incubated with the DAT inhibitor nomifensine (10 µM). Nomifensine blocks the MRA from entering the terminal, which should completely neutralize the DA efflux[13][14].

Quantitative Data: Phenylmorpholine Activity Profiles

The following table summarizes the expected DAT release potencies (EC50) for key phenylmorpholine analogues, providing a benchmark for assay validation.

CompoundSubstrate TypeDAT Release EC50 (nM)VMAT2 ActivityNotes
(+)-Phenmetrazine MRA87.4InactivePotent DA/NE releaser; active enantiomer[1][15].
(–)-Phenmetrazine MRA415.0InactiveWeaker enantiomer; ~5-fold less potent[1][15].
Phendimetrazine Prodrug> 10,000InactiveMetabolized to phenmetrazine in vivo[7][16].
PAL-594 (3'-Cl)Dual MRA27.0InactivePotent dual DA/5-HT releaser[2].
PAL-738 Dual MRA58.0InactiveHigh potency DA/5-HT releaser[2].

Reagents and Materials

  • Krebs-Phosphate Buffer (pH 7.4): 126 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.3 mM CaCl2, 1.2 mM MgSO4, 11.1 mM glucose, 16 mM Na2HPO4.

  • Additives: 1 µM reserpine, 10 µM pargyline, 1 mg/mL ascorbic acid, 1 mg/mL Bovine Serum Albumin (BSA) (to prevent non-specific binding of lipophilic analogues)[8][11].

  • Radioligand: [3H]Dopamine (Specific activity ~30-50 Ci/mmol).

  • Positive Control: D-Amphetamine sulfate.

  • Filtration: Whatman GF/B glass microfiber filters, pre-soaked in 0.05% polyethylenimine (PEI) for 1 hour at 4°C.

Step-by-Step Protocol

Workflow Prep 1. Synaptosome Preparation (Rat Striatum) Preload 2. Pre-loading [3H]Dopamine (30 min, 37°C) Prep->Preload Incubate 3. Test Compound Incubation (30 min) Preload->Incubate Filter 4. Rapid Filtration (GF/B Filters) Incubate->Filter Count 5. Liquid Scintillation Counting Filter->Count

Fig 2: Step-by-step experimental workflow for the in vitro[3H]dopamine release assay.

Step 1: Synaptosome Preparation
  • Euthanize adult male Sprague-Dawley rats via CO2 narcosis and rapidly decapitate[9][11].

  • Dissect the striatum bilaterally on an ice-cold glass plate.

  • Homogenize the striatal tissue in 10 volumes of ice-cold 0.32 M sucrose using a Teflon-glass homogenizer (10-12 strokes).

  • Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet cellular debris and nuclei (P1).

  • Transfer the supernatant (S1) to a new tube and centrifuge at 12,000 × g for 20 min at 4°C to yield the crude synaptosomal pellet (P2).

  • Resuspend the P2 pellet in ice-cold Krebs-Phosphate buffer (containing reserpine, pargyline, and ascorbic acid) to a final protein concentration of ~1 mg/mL.

Step 2: [3H]Dopamine Pre-loading
  • Add [3H]dopamine to the synaptosomal suspension to achieve a final concentration of 5 nM[8].

  • Incubate the suspension in a shaking water bath at 37°C for 30 minutes. This allows the DAT to transport the radioligand into the cytosol, reaching a steady-state equilibrium[11][12].

Step 3: Efflux Assay (Test Compound Incubation)
  • Prepare serial dilutions of the phenylmorpholine test compounds (e.g., 10^-10 to 10^-4 M) in Krebs-Phosphate buffer containing 1 mg/mL BSA[8].

  • In a 96-well deep-well plate, add 150 µL of the test compound solution to the respective wells.

  • For the mechanistic control wells, add 10 µM nomifensine. For baseline control wells, add buffer only.

  • Initiate the release assay by rapidly adding 850 µL of the pre-loaded synaptosome suspension to each well[8][11].

  • Incubate the plate at 37°C for exactly 30 minutes.

Step 4: Termination and Quantification
  • Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a 96-well cell harvester[17].

  • Immediately wash the filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to halt all transport kinetics and clear extracellular radioligand[9].

  • Transfer the filter discs to scintillation vials, add 3 mL of liquid scintillation cocktail, and allow them to equilibrate in the dark for 2 hours.

  • Quantify the retained radioactivity using a liquid scintillation counter (measured in Disintegrations Per Minute, DPM)[9][10].

Data Analysis and Self-Validation

The assay measures the retained [3H]dopamine within the synaptosomes. A potent MRA will cause a dose-dependent decrease in retained radioactivity.

  • Calculate % Release: % Release =[(DPM_Control - DPM_Test) / DPM_Control] × 100

  • Curve Fitting: Plot the % Release against the log of the test compound concentration. Use non-linear regression (variable slope, four-parameter logistic equation) to determine the EC50 value.

  • Validation Check: The positive control (D-amphetamine) must yield an EC50 between 20–30 nM. Furthermore, the nomifensine-treated control wells must show near-zero % release, confirming that the phenylmorpholine-induced efflux is entirely DAT-dependent[13][14].

References

  • Title: In vitro assays for the functional characterization of the dopamine transporter (DAT) Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction Source: Drug and Alcohol Dependence URL: [Link]

  • Title: The Roles of Dopamine Transport Inhibition and Dopamine Release Facilitation in Wake Enhancement and Rebound Hypersomnolence Induced by Dopaminergic Agents Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Phenmetrazine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Application

Norepinephrine reuptake inhibition methods for (2S,5R) isomer

An Application Guide to the Methodologies for Characterizing Norepinephrine Reuptake Inhibition by a Novel (2S,5R) Isomer Abstract This document provides a comprehensive guide for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Methodologies for Characterizing Norepinephrine Reuptake Inhibition by a Novel (2S,5R) Isomer

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the essential methods to characterize the inhibitory activity of a novel chemical entity, specifically a (2S,5R) stereoisomer, at the norepinephrine transporter (NET). The norepinephrine transporter is a critical target in the treatment of numerous central nervous system disorders, and understanding the potency and mechanism of novel inhibitors is paramount.[1][2] This guide emphasizes the principles of scientific integrity, providing detailed, self-validating protocols for both in vitro and in vivo evaluation. We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible data generation. The protocols covered include radioligand binding assays to determine binding affinity, neurotransmitter uptake assays in both synaptosomes and engineered cell lines to assess functional inhibition, and in vivo microdialysis to confirm target engagement in a physiological system.

Introduction: The Norepinephrine Transporter and Stereoselectivity

The norepinephrine transporter (NET), a member of the solute carrier 6 (SLC6A2) family, is a transmembrane protein responsible for the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons.[3][4] This process is crucial for terminating noradrenergic neurotransmission and maintaining neurotransmitter homeostasis.[4] Inhibition of NET leads to elevated extracellular concentrations of NE, a mechanism central to the therapeutic action of many antidepressants and medications for attention-deficit hyperactivity disorder (ADHD).[1][2][5]

Drug-receptor interactions are highly dependent on the three-dimensional structure of the molecule. Stereoisomers, molecules with the same chemical formula but different spatial arrangements, can exhibit vastly different pharmacological profiles. One isomer (the eutomer) may be responsible for the desired therapeutic activity, while the other (the distomer) may be inactive, contribute to side effects, or have a different activity profile altogether. Therefore, the stereospecific characterization of drug candidates is a cornerstone of modern drug development.

This guide focuses on the methodological approach to characterizing a novel (2S,5R) isomer as a putative NET inhibitor. The protocols described are designed to build a comprehensive pharmacological profile, from initial binding affinity to functional activity in native and engineered systems, and finally to target engagement in the central nervous system.

Mechanism of Norepinephrine Reuptake

NET functions by coupling the transport of norepinephrine with the electrochemical gradients of sodium (Na+) and chloride (Cl-) ions. This co-transport mechanism provides the energy required to move NE against its concentration gradient back into the presynaptic neuron. Once inside, NE is either re-packaged into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) or metabolized by monoamine oxidase (MAO).[3] Norepinephrine reuptake inhibitors act by binding to NET, competitively or non-competitively, to block this translocation process.[6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Mechanism of Inhibition NE_vesicle Norepinephrine (NE) in Vesicle Synaptic Cleft Synaptic Cleft NE_vesicle->Synaptic Cleft Release NET Norepinephrine Transporter (NET) NE_reuptake Reuptake NE NET->NE_reuptake VMAT2 VMAT2 NE_reuptake->VMAT2 Repackaging MAO MAO (Metabolism) NE_reuptake->MAO Synaptic Cleft->NET Na+/Cl- dependent Adrenergic_Receptor Adrenergic Receptors Synaptic Cleft->Adrenergic_Receptor NE Binds Signal Signal Transduction Adrenergic_Receptor->Signal Test_Compound (2S,5R) Isomer Test_Compound->NET Blocks Reuptake

Caption: Mechanism of norepinephrine reuptake at a synapse and the site of action for a NET inhibitor.

In Vitro Characterization: Affinity and Functional Potency

The initial characterization of a novel compound involves determining its affinity for the target (Ki) and its functional potency to inhibit the transporter's action (IC50).

Radioligand Binding Assays for NET Affinity (Ki)

Radioligand binding assays are the gold standard for measuring a drug's binding affinity to its target receptor or transporter.[7] These assays use a radiolabeled ligand with known high affinity for the target. A competitive binding assay measures the ability of an unlabeled test compound (the (2S,5R) isomer) to displace the radioligand, from which the inhibitory constant (Ki) can be derived.[7][8]

Objective: To determine the binding affinity (Ki) of the (2S,5R) isomer for the human norepinephrine transporter (hNET).

Materials:

  • Membrane Source: Membranes prepared from HEK293 cells stably expressing hNET (HEK-hNET) or from rodent brain tissue (e.g., cortex).

  • Radioligand: [³H]Nisoxetine or another suitable NET-selective radioligand.

  • Non-specific Agent: Desipramine (10 µM) or another potent NET inhibitor to define non-specific binding.

  • Test Compound: (2S,5R) isomer, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Instrumentation: 96-well plates, cell harvester, liquid scintillation counter, scintillation fluid.

Procedure:

  • Membrane Preparation (from HEK-hNET cells):

    • Culture HEK-hNET cells to confluency.[9][10]

    • Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

    • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl) and homogenize.

    • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[11]

    • Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).[11]

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL radioligand + 50 µL assay buffer + 150 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL radioligand + 50 µL non-specific agent (e.g., Desipramine) + 150 µL membrane preparation.

    • Test Compound: 50 µL radioligand + 50 µL of (2S,5R) isomer at various concentrations + 150 µL membrane preparation.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[11]

  • Termination & Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester. This separates the bound radioligand from the free radioligand.[11][12]

  • Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[13]

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the log concentration of the (2S,5R) isomer.

  • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of the isomer that inhibits 50% of specific binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Neurotransmitter Uptake Assays for Functional Potency (IC50)

While binding assays measure affinity, uptake assays measure the functional consequence of that binding—the inhibition of norepinephrine transport. These assays can be performed using synaptosomes, which are resealed nerve terminals that contain the native machinery for neurotransmitter uptake, or in cell lines engineered to express NET.[13][14][15]

Objective: To determine the functional potency (IC50) of the (2S,5R) isomer on NE uptake in a native neuronal environment.

Materials:

  • Tissue: Freshly dissected rodent brain region rich in noradrenergic terminals (e.g., hippocampus or cortex).

  • Reagents: Sucrose buffer (0.32 M Sucrose, 5 mM HEPES, pH 7.4), Krebs-Ringer-HEPES (KRH) buffer.[16]

  • Radiolabeled Substrate: [³H]Norepinephrine.

  • Non-specific Uptake Control: Desipramine (10 µM) or incubation at 4°C.

  • Instrumentation: Glass-Teflon homogenizer, refrigerated centrifuge, liquid scintillation counter.

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer using a Dounce or glass-Teflon homogenizer (approx. 10-12 gentle strokes).[16][17]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.[16]

    • Transfer the supernatant to a new tube and centrifuge at 12,000-15,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.[16][17][18]

    • Gently resuspend the synaptosomal pellet in ice-cold KRH buffer.

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal suspension with either vehicle or varying concentrations of the (2S,5R) isomer for 10-15 minutes at 37°C.[13]

    • Initiate the uptake reaction by adding [³H]Norepinephrine (at a final concentration near its Km, typically in the nM range).[14]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.[13]

    • To determine non-specific uptake, run a parallel set of tubes incubated at 4°C or in the presence of a high concentration of desipramine.

  • Termination & Quantification:

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold KRH buffer.[13]

    • Quantify the radioactivity trapped inside the synaptosomes via liquid scintillation counting.

Data Analysis:

  • Calculate Specific Uptake: Specific Uptake = Total Uptake (37°C) - Non-specific Uptake (4°C or +Desipramine).

  • Plot the percentage of specific uptake inhibition against the log concentration of the (2S,5R) isomer.

  • Use non-linear regression to calculate the IC50 value.

cluster_0 In Vitro Assay Workflow cluster_1 Binding Assay (Affinity) cluster_2 Functional Assay (Potency) start Start: Test Compound (2S,5R) Isomer prep_membranes Prepare hNET Membranes (HEK-293 Cells) start->prep_membranes prep_synaptosomes Prepare Synaptosomes (Rodent Brain) start->prep_synaptosomes run_binding Competitive Binding Assay ([3H]Nisoxetine vs. Compound) prep_membranes->run_binding analyze_binding Analyze Data (IC50 -> Ki) run_binding->analyze_binding end Pharmacological Profile: Ki and IC50 Values analyze_binding->end run_uptake [3H]NE Uptake Assay prep_synaptosomes->run_uptake analyze_uptake Analyze Data (IC50) run_uptake->analyze_uptake analyze_uptake->end

Caption: Workflow for the in vitro characterization of a novel NET inhibitor.

Objective: To determine the functional potency (IC50) of the (2S,5R) isomer in a recombinant system.

Rationale: Using a human cell line (e.g., HEK293 or CHO) stably transfected with the human NET (hNET) provides a clean, reproducible system, free from the complexities of other transporters or receptors present in native tissue. Furthermore, human neuroblastoma cell lines like SK-N-BE(2)C endogenously express NET and can be used.[14][19][20]

Procedure:

  • Cell Culture: Plate HEK-hNET or SK-N-BE(2)C cells in 24- or 96-well plates and grow to near confluency.

  • Assay Preparation: Wash the cells gently with pre-warmed assay buffer (e.g., KRH).

  • Pre-incubation: Add assay buffer containing either vehicle or varying concentrations of the (2S,5R) isomer to the wells. Incubate for 15-20 minutes at 37°C.

  • Uptake Initiation: Add [³H]Norepinephrine to each well and incubate for 10-15 minutes at 37°C.[14]

  • Termination: Rapidly aspirate the assay medium and wash the cell monolayer 3-4 times with ice-cold assay buffer.

  • Cell Lysis & Quantification: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Quantify radioactivity using a scintillation counter.

  • Data Analysis: The analysis is identical to that for the synaptosomal uptake assay.

In Vivo Characterization: Target Engagement

In vivo microdialysis is a powerful technique for measuring the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions in freely moving animals.[21][22][23] This method provides direct evidence of target engagement by demonstrating that administration of the (2S,5R) isomer increases extracellular norepinephrine levels.

Objective: To measure the effect of systemic administration of the (2S,5R) isomer on extracellular norepinephrine levels.

Materials:

  • Subjects: Adult male Sprague-Dawley or Wistar rats.

  • Equipment: Stereotaxic frame, microdialysis probes (with a membrane cutoff appropriate for small molecules), syringe pump, fraction collector, high-performance liquid chromatography with electrochemical detection (HPLC-EC) system.

  • Reagents: Artificial cerebrospinal fluid (aCSF) for perfusion, test compound formulation for systemic administration (e.g., i.p., s.c., or p.o.).

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., medial prefrontal cortex). Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Basal Level Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for 90-120 minutes. Following equilibration, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of NE levels.

  • Compound Administration: Administer the (2S,5R) isomer systemically at the desired dose.

  • Post-Dose Collection: Continue to collect dialysate samples for several hours post-administration to monitor the time-course of the effect on extracellular NE.

  • Sample Analysis: Analyze the norepinephrine concentration in the dialysate samples using a sensitive HPLC-EC system.[23][24]

Data Analysis:

  • Quantify the NE concentration in each sample.

  • Calculate the average NE concentration from the pre-dose samples to establish the basal level (100%).

  • Express the NE concentration in each post-dose sample as a percentage of the basal level.

  • Plot the mean percent change from baseline over time to visualize the pharmacodynamic effect of the compound.

Data Summary and Interpretation

A comprehensive evaluation requires synthesizing the data from all assays. The results should be presented clearly for comparative analysis.

Table 1: Summary of Pharmacological Data for the (2S,5R) Isomer

Assay TypeMethodTargetSpeciesParameterValue
Binding Affinity Competitive Radioligand BindingNETHuman (recombinant)Kie.g., 5.2 nM
Functional Potency [³H]NE Uptake InhibitionNETRat (native synaptosomes)IC50e.g., 15.8 nM
Functional Potency [³H]NE Uptake InhibitionNETHuman (recombinant cells)IC50e.g., 11.5 nM
In Vivo Target Microdialysis (10 mg/kg, i.p.)NETRat (prefrontal cortex)Max % Increase in NEe.g., +250%

Interpretation:

  • A low Ki value from the binding assay indicates high affinity for the norepinephrine transporter.

  • Low IC50 values from the uptake assays confirm potent functional inhibition of the transporter. A close correlation between the Ki and IC50 values suggests a competitive mechanism of action at the substrate binding site.

  • A significant increase in extracellular norepinephrine levels in the microdialysis study provides definitive evidence of in vivo target engagement and demonstrates that the compound is brain-penetrant and pharmacologically active at the intended target.

By following these detailed protocols, researchers can generate a robust and comprehensive dataset to accurately define the pharmacological profile of a novel (2S,5R) isomer as a norepinephrine reuptake inhibitor, providing a solid foundation for further preclinical and clinical development.

References

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  • Lin, C. S., et al. (1998). In vivo monitoring of norepinephrine and .OH generation on myocardial ischemic injury by dialysis technique. PubMed. [Link]

  • Park, J. Y., et al. (2002). In vivo microdialysis measures of extracellular norepinephrine in the rat amygdala during sleep-wakefulness. PMC. [Link]

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Method

High-Throughput Pharmacological Profiling of Phenmetrazine Stereoisomers: Differentiating Reuptake Inhibition from Substrate-Induced Efflux

Application Note & Assay Protocol Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery Introduction and Mechanistic Causality Phenmetrazine (3-methyl-2-phenylmorpholine) is a prototypical psychos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Assay Protocol Prepared by: Senior Application Scientist, Neuropharmacology & Drug Discovery

Introduction and Mechanistic Causality

Phenmetrazine (3-methyl-2-phenylmorpholine) is a prototypical psychostimulant historically utilized as an anorectic. Due to its amphetamine-like mechanism of action and subsequent abuse liability, it was withdrawn from clinical use. However, phenmetrazine and its derivatives (e.g., phendimetrazine, 3-fluorophenmetrazine) remain critical structural scaffolds in two major domains: the forensic tracking of emerging new psychoactive substances (NPS)[1] and the development of prodrug pharmacotherapies for stimulant use disorders[2].

Phenmetrazine possesses two chiral centers, resulting in four distinct stereoisomers. The pharmacological activity is highly stereoselective; the trans-isomer, specifically 2S,3S-(+)-phenmetrazine , is the eutomer, acting as a highly potent substrate-type releaser at the dopamine transporter (DAT) and norepinephrine transporter (NET)[3].

The Causality of Assay Design: Blocker vs. Releaser

When designing a high-throughput screening (HTS) cascade for monoamine transporter (MAT) ligands, it is a fundamental error to rely solely on reuptake inhibition assays. Standard uptake assays cannot differentiate between a non-transportable blocker (e.g., cocaine) and a transportable substrate (e.g., phenmetrazine)[4].

As a substrate, (+)-phenmetrazine competitively binds to DAT, translocates into the presynaptic terminal, and disrupts vesicular monoamine storage. This increases cytosolic dopamine concentrations, ultimately driving the transporter into a reverse-transport conformation that actively pumps dopamine out of the cell (efflux)[5]. To capture this complex pharmacology, an HTS workflow must be a two-tiered, self-validating system: a primary screen for MAT affinity (uptake inhibition) followed by a secondary mechanistic screen (efflux induction).

G PM_ext Extracellular (+)-Phenmetrazine DAT Dopamine Transporter (DAT) PM_ext->DAT Competitive Binding PM_int Intracellular (+)-Phenmetrazine DAT->PM_int Translocation (Substrate) DA_ext Extracellular DA (Efflux) DAT->DA_ext DA Efflux VMAT2 VMAT2 PM_int->VMAT2 Inhibition / Depletion Vesicle Synaptic Vesicle (DA Release) VMAT2->Vesicle Disruption DA_int Cytosolic DA Vesicle->DA_int DA Leakage DA_int->DAT Reverse Transport

Fig 1: Mechanism of (+)-phenmetrazine-induced monoamine efflux via DAT reverse transport.

Two-Tiered HTS Strategy

To achieve high throughput while maintaining scientific integrity, we transition from traditional low-throughput radiometric assays (using [³H]-neurotransmitters) to homogeneous fluorescent assays in 384-well formats. We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human DAT (hDAT), NET (hNET), or SERT (hSERT). HEK293 cells are chosen because they lack endogenous MAT background, providing a high signal-to-noise ratio essential for HTS[5].

HTS_Workflow Lib Chiral Library Phenmetrazine Stereoisomers Primary Primary HTS: Uptake Inhibition (Fluorescent 384-well) Lib->Primary Decision IC50 < 10 µM? Primary->Decision Secondary Secondary HTS: Efflux Assay (Releaser vs. Blocker) Decision->Secondary Yes Discard Exclude from Lead Optimization Decision->Discard No Secondary->Discard Blocker Only Hit Confirmed Substrate-Type Releaser (Hit) Secondary->Hit Induces Efflux

Fig 2: Two-tiered HTS workflow for profiling phenmetrazine stereoisomers.

Experimental Protocols

Protocol A: Primary HTS - Fluorescent Uptake Inhibition Assay

Objective: Determine the IC₅₀ of phenmetrazine stereoisomers at hDAT, hNET, and hSERT.

Scientific Rationale: We employ a fluorescent monoamine mimetic (e.g., APP+ or a commercial Neurotransmitter Transporter Uptake Assay Kit). To ensure the system is self-validating, pargyline (an MAO inhibitor) and ascorbic acid are added to the buffer to prevent the enzymatic and oxidative degradation of the substrates[5].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hDAT, -hNET, or -hSERT cells at a density of 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

  • Buffer Exchange: Aspirate culture media and wash cells twice with 40 µL of Assay Buffer (HBSS supplemented with 20 mM HEPES, 10 µM pargyline, and 1 mM ascorbic acid, pH 7.4).

  • Compound Addition: Add 10 µL of phenmetrazine stereoisomers (11-point concentration-response curve, 10⁻¹⁰ to 10⁻⁴ M) using an acoustic liquid handler.

    • Self-Validation Check: Include 10 µM Cocaine (DAT), Desipramine (NET), and Fluoxetine (SERT) as positive controls (100% inhibition) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the plate.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow compound binding.

  • Substrate Addition: Add 10 µL of the fluorescent substrate dye to all wells.

  • Kinetic Read: Immediately transfer the plate to a fluorescent microplate reader (e.g., FLIPR Tetra). Read fluorescence (Ex/Em depending on dye, typically 440/520 nm) kinetically every 2 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity of uptake. Normalize data to vehicle (0% inhibition) and positive controls (100% inhibition). Fit data to a four-parameter logistic non-linear regression model to determine IC₅₀.

Protocol B: Secondary HTS - Transporter-Mediated Efflux Assay

Objective: Identify if the stereoisomer acts as a substrate-type releaser.

Scientific Rationale: To prove that a compound is a releaser, we must measure the reverse transport of a pre-loaded substrate. As a self-validating control, we utilize Monensin , a Na⁺/H⁺ ionophore. Because MAT-mediated efflux is heavily dependent on the intracellular sodium gradient, monensin augments transporter-mediated reverse transport. If monensin amplifies the efflux signal, it confirms the mechanism is MAT-dependent and not an artifact of membrane disruption[1][6].

Step-by-Step Methodology:

  • Substrate Pre-loading: Incubate HEK293-hDAT cells in a 384-well plate with 50 nM of a fluorescent substrate (or [³H]MPP+ for radiometric orthogonal validation) for 30 minutes at 37°C to load the intracellular compartment.

  • Washing: Rapidly wash the cells three times with 50 µL of cold Assay Buffer to remove all extracellular substrate.

  • Efflux Induction: Add 20 µL of Assay Buffer containing the phenmetrazine stereoisomers at their previously determined IC₈₀ concentrations.

    • Self-Validation Check: In parallel wells, co-administer the stereoisomers with 10 µM Monensin.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Supernatant Collection: Carefully aspirate 15 µL of the supernatant and transfer it to a new 384-well reading plate.

  • Quantification: Measure the fluorescence of the supernatant. An increase in supernatant fluorescence relative to the vehicle control indicates substrate-induced efflux.

Quantitative Data Presentation

The stereochemical configuration of phenmetrazine and its analogs dictates their pharmacological profile. The table below summarizes the transporter affinities and mechanistic classifications of key stereoisomers and emerging NPS analogs, demonstrating the necessity of chiral resolution in drug development[1][2][4].

CompoundhDAT IC₅₀ (µM)hNET IC₅₀ (µM)hSERT IC₅₀ (µM)Primary Mechanism
2S,3S-(+)-Phenmetrazine 0.52 ± 0.080.18 ± 0.04> 10.0Potent Substrate/Releaser
2R,3R-(-)-Phenmetrazine > 10.0> 10.0> 50.0Inactive / Weak Blocker
3-Fluorophenmetrazine (3-FPM) 2.10 ± 0.301.45 ± 0.25> 80.0Substrate/Releaser
4-Methylphenmetrazine (4-MPM) 1.93 ± 0.151.20 ± 0.103.50 ± 0.40Mixed Releaser/Blocker

Note: Data represents typical values derived from in vitro HEK293 cell line assays. 3-FPM maintains the catecholamine selectivity of the parent compound, whereas 4-MPM exhibits a significant shift toward serotonergic activity, indicative of entactogenic properties[1][4].

References

  • Blough, B. E., et al. (2018). "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family." Neuropharmacology, 134(Pt A), 149-157. Available at:[Link]

  • McLaughlin, G., et al. (2017). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Available at:[Link]

  • Mardal, M., et al. (2016). "3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques." Journal of Pharmaceutical and Biomedical Analysis, 128, 485–495. Available at:[Link]

  • Maier, J., et al. (2021). "Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine." Neuronal Signaling, 5(4). Available at:[Link]

  • Rothman, R. B., et al. (2002). "Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters." Journal of Pharmacology and Experimental Therapeutics. Available at:[Link]

Sources

Application

Application Note: Formulation of (2S,5R)-5-methyl-2-phenylmorpholine for Rodent Studies

This Application Note provides a rigorous technical guide for the formulation of (2S,5R)-5-methyl-2-phenylmorpholine , a regioisomer of the classic psychostimulant phenmetrazine. While phenmetrazine (3-methyl-2-phenylmor...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the formulation of (2S,5R)-5-methyl-2-phenylmorpholine , a regioisomer of the classic psychostimulant phenmetrazine.

While phenmetrazine (3-methyl-2-phenylmorpholine) is well-documented, the 5-methyl isomer represents a distinct chemical entity often explored for its modified monoamine release profile (specifically enhanced serotonin release relative to dopamine). This guide addresses the specific physicochemical challenges of formulating this secondary amine for rodent pharmacokinetics (PK) and behavioral studies.

Abstract & Compound Profile

(2S,5R)-5-methyl-2-phenylmorpholine is a lipophilic, secondary amine. Unlike its regioisomer phenmetrazine, the 5-methyl substitution pattern alters the steric environment near the nitrogen, potentially impacting metabolic stability and receptor binding kinetics.

For in vivo studies, the primary challenge is converting the likely lipophilic free base (often an oil) into a stable, physiological pH aqueous vehicle suitable for Intraperitoneal (IP) or Oral (PO) administration.

Physicochemical Characteristics (Estimated)
PropertyValue / DescriptionImplication for Formulation
Chemical Structure 5-methyl-2-phenylmorpholineRegioisomer of Phenmetrazine.[1]
Molecular Weight ~177.24 g/mol --
pKa (Base) ~8.5 - 9.0 (Secondary Amine)Highly basic; requires acidification for aqueous solubility.
LogP ~1.5 - 2.0Moderate lipophilicity; Free base is water-insoluble.
Appearance Colorless/Pale Yellow Oil (Free Base) or White Solid (HCl Salt)Critical: Verify form before starting.
Solubility (HCl Salt) >20 mg/mL in Water/SalineExcellent aqueous solubility.
Solubility (Free Base) <0.1 mg/mL in WaterRequires organic co-solvents or in situ salt formation.

Vehicle Selection Strategy

The choice of vehicle depends entirely on the starting material form (Salt vs. Free Base) and the required concentration.

Decision Matrix
  • Scenario A: You have the HCl (or Tartrate) Salt.

    • Vehicle: 0.9% Sterile Saline.

    • Method: Direct dissolution.

  • Scenario B: You have the Free Base (Oil/Solid) and require < 5 mg/mL.

    • Vehicle: 0.9% Saline + Molar equivalent HCl (In situ salt formation).

    • Method: Acid titration.

  • Scenario C: You have the Free Base and require > 10 mg/mL (High Dose).

    • Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.

    • Method: Co-solvent solubilization.[2]

Workflow Visualization

FormulationDecision Start Starting Material Salt HCl/Tartrate Salt Start->Salt Base Free Base (Oil) Start->Base RouteA Route A: 0.9% Saline (Direct Dissolution) Salt->RouteA Standard TargetConc Target Conc? Base->TargetConc RouteB Route B: In Situ Salt Formation (Saline + 1N HCl) TargetConc->RouteB < 5 mg/mL RouteC Route C: Co-Solvent System (5% DMSO / 5% Tween 80) TargetConc->RouteC > 10 mg/mL or pH sensitive Valid Ready for Injection RouteA->Valid Verify pH (6.0-7.5) RouteB->Valid RouteC->Valid

Caption: Decision tree for selecting the appropriate vehicle based on compound form and concentration requirements.

Detailed Protocols

Protocol A: Preparation from Hydrochloride Salt (Standard)

Best for: Routine IP/PO dosing (1 – 30 mg/kg). Stability: High (Prepare fresh weekly; store at 4°C).

Materials:

  • (2S,5R)-5-methyl-2-phenylmorpholine HCl

  • 0.9% Sterile Saline (USP grade)

  • 0.22 µm Syringe Filter (PES or Nylon)

Step-by-Step:

  • Calculate: Determine the required mass.

    • Example: For 10 rats (250g each) at 10 mg/kg dose with a dosing volume of 2 mL/kg:

    • Total Body Weight = 2.5 kg.

    • Total Drug = 25 mg.

    • Concentration = 5 mg/mL.

    • Total Volume = 5 mL (Prepare 6-7 mL to account for dead volume).

  • Weigh: Weigh 35 mg of the HCl salt into a sterile glass vial.

  • Dissolve: Add 5 mL of 0.9% Sterile Saline. Vortex for 30 seconds. The salt should dissolve instantly.

  • pH Check: Spot 2 µL onto pH paper. Target pH is 5.5 – 7.0.

    • Note: If pH < 4.5 (too acidic), add 0.1N NaOH dropwise to adjust to ~6.0.

  • Filter: Pass solution through a 0.22 µm syringe filter into a sterile crimp-top vial.

Protocol B: In Situ Salt Formation (From Free Base)

Best for: When only the free base oil is available, and organic solvents (DMSO) must be avoided to prevent behavioral confounds.

Materials:

  • (2S,5R)-5-methyl-2-phenylmorpholine Free Base (Oil)

  • 0.1 N HCl (Sterile)

  • 0.9% Sterile Saline

  • pH Meter (Micro-probe)

Step-by-Step:

  • Weigh: Weigh the oily free base (e.g., 50 mg) into a glass vial.

  • Stoichiometry: Calculate the molar equivalent of HCl.

    • MW ≈ 177.24 g/mol . 50 mg = 0.282 mmol.

    • You need 0.282 mmol of HCl.

    • Using 0.1 N HCl (0.1 mmol/mL), you need 2.82 mL of 0.1 N HCl.

  • Acidify: Add 2.82 mL of 0.1 N HCl directly to the oil. Vortex vigorously. The oil should disappear as it converts to the water-soluble hydrochloride salt.

  • Dilute: Add Sterile Saline to reach the final target volume (e.g., if target conc is 5 mg/mL, total volume should be 10 mL. You already have ~2.8 mL, so add ~7.2 mL Saline).

  • pH Adjustment (Critical): The solution might be slightly acidic. Measure pH. If < 5.0, carefully add 0.1 N NaOH to bring pH to 6.0 – 7.0.

    • Warning: Do not overshoot pH > 8.0, or the free base will precipitate out as an oil.

Protocol C: High-Concentration Co-Solvent Formulation

Best for: High doses (>30 mg/kg) or if the compound precipitates in saline.

Vehicle Composition: 5% DMSO / 5% Tween 80 / 90% Saline.

Step-by-Step:

  • Weigh: Weigh Free Base or Salt into vial.

  • Solubilize: Add the calculated volume of 100% DMSO first. Vortex until fully dissolved (clear solution).

    • Limit: Do not exceed 10% final volume for DMSO to avoid vehicle toxicity.

  • Surfactant: Add the calculated volume of Tween 80 . Vortex gently.

  • Dilute: Slowly add warm (37°C) 0.9% Saline while vortexing.

    • Why Warm? Prevents precipitation shock when the organic phase meets the aqueous phase.

Dosing Guidelines & Safety

Recommended Dosing Volumes (Rodent)
SpeciesRouteIdeal VolumeMax Volume
Mouse (25g) IP5 mL/kg (0.125 mL)20 mL/kg
Mouse (25g) PO10 mL/kg (0.25 mL)20 mL/kg
Rat (250g) IP2 mL/kg (0.5 mL)10 mL/kg
Rat (250g) PO5 mL/kg (1.25 mL)10 mL/kg

Reference: Turner et al. (2011) - Good Practice Guide to Administration of Substances.

Safety & Handling
  • Controlled Substance Status: Phenmetrazine is Schedule II (US).[3] While this is a specific isomer, it may be treated as an analogue under the Federal Analogue Act if intended for human consumption, or strictly controlled in research settings. Verify local DEA/Home Office regulations.

  • Toxicity: Morpholine stimulants can cause sympathomimetic toxicity (hyperthermia, agitation). Monitor animals for 60 mins post-dose.

Quality Control: HPLC Verification

Do not assume your weighing is perfect, especially with oily free bases.

Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 210 nm (Amine absorption) or 254 nm (Phenyl ring).

  • Standard: Prepare a 1 mg/mL standard of the specific (2S,5R) isomer to verify retention time and quantify the dose formulation.

References

  • Rothman, R. B., et al. (2002).[4] "Interaction of the anorectic medication, phendimetrazine, and its metabolites with monoamine transporters in rat brain." Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the pharmacology of phenmetrazine analogues and the importance of stereochemistry in monoamine release.
  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science. Link

    • Context: Authoritative guide on dosing volumes and vehicle tolerability in rodents.
  • Gad, S. C., et al. (2006).[5] "Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species." International Journal of Toxicology. Link

    • Context: Reference for the safety of DMSO and Tween 80 in rodent formul
  • Blough, B. E., et al. (2011).[6] "Preparation of phenylmorpholines and analogs thereof." World Intellectual Property Organization Patent WO2011146850. Link

    • Context: Describes the synthesis and chemical properties of specific methyl-phenylmorpholine isomers.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting regioselectivity in 5-methyl-2-phenylmorpholine synthesis

This guide addresses the technical challenges in synthesizing 5-methyl-2-phenylmorpholine , a structural isomer of the appetite suppressant phenmetrazine. The synthesis of 2,5-disubstituted morpholines is notoriously sen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges in synthesizing 5-methyl-2-phenylmorpholine , a structural isomer of the appetite suppressant phenmetrazine. The synthesis of 2,5-disubstituted morpholines is notoriously sensitive to regiochemical control during two critical phases: the initial ring-opening of the epoxide and the subsequent intramolecular cyclization.

This support center is designed for medicinal chemists encountering isomeric mixtures (e.g., 3-phenyl vs. 2-phenyl variants) or poor diastereomeric ratios (cis/trans).

Diagnostic Workflow: Where is the Regioselectivity Failing?

Before adjusting parameters, identify which bond-forming event is generating the impurity. Use this logic map to diagnose your crude reaction mixture.

Regioselectivity_Diagnosis Start Analyze Crude NMR/LCMS Q1 Is the Phenyl group at C2 or C3? Start->Q1 Res_C3 Issue: 3-Phenyl Isomer Detected (Benzylic Amine Attack) Q1->Res_C3 Nitrogen at Benzylic C Res_C2 Correct: 2-Phenyl Core Formed Q1->Res_C2 Nitrogen at Terminal C Q2 Check Cyclization Products Res_C2->Q2 Res_Elim Issue: Styrene Derivatives (Elimination vs Cyclization) Q2->Res_Elim Dehydration observed Res_Azir Issue: Aziridine Formation (Nitrogen Attack) Q2->Res_Azir 3-membered ring formed Res_Target Target: 5-Methyl-2-Phenylmorpholine Q2->Res_Target 6-membered ether formed

Figure 1: Diagnostic logic for identifying regiochemical drift in morpholine synthesis.

Phase 1: The Epoxide Ring Opening

The Challenge: The reaction between styrene oxide and alaninol (2-amino-1-propanol) dictates the core skeleton. You require the amine to attack the terminal (


) carbon  of the epoxide to secure the 2-phenyl regioisomer.

The Failure Mode: Attack at the benzylic (


) carbon yields the 3-phenyl regioisomer.
Troubleshooting Guide: Controlling Nucleophilic Attack

Q: Why am I seeing significant amounts of the 3-phenyl isomer? A: You are likely operating under conditions that favor


-type character or Lewis Acid activation.
  • Mechanism: Phenyl groups stabilize the developing positive charge at the benzylic position. If you use a Lewis Acid (e.g.,

    
    , 
    
    
    
    ) or a protic solvent that hydrogen bonds strongly to the epoxide oxygen, you weaken the C-O bond at the benzylic position, inviting attack there.
  • Correction: Shift to an

    
     regime. Use neat  conditions or a polar aprotic solvent (acetonitrile) with no acidic additives.
    

Q: What is the optimal protocol for high


-selectivity? 
A:  The "Myers Protocol" is the gold standard for this transformation.
  • Stoichiometry: Use a slight excess of the epoxide (1.05 equiv) relative to the amino alcohol.

  • Temperature: Reflux in ethanol is common, but if

    
    -attack is observed, lower the temperature and run longer in acetonitrile.
    
  • Additives: Avoid metal salts.

Data: Solvent Effects on Regioselectivity (Styrene Oxide Opening)

Solvent SystemMechanism DominanceRegioselectivity (

-attack :

-attack)
Recommendation
Methanol/Ethanol Mixed

/

~85:15Acceptable for scale, requires purification.
Water Hydrophobic acceleration~60:40Avoid. High benzylic attack.
Acetonitrile (Reflux) Strict

>95:5Recommended for high purity.
Toluene +

Lewis Acid Assisted<10:90 (Inverted)Avoid. Yields wrong isomer.

Phase 2: The Cyclization (Ring Closure)

The Challenge: Converting the acyclic amino-diol intermediate into the morpholine ring. Precursor Structure:



The Failure Mode:

  • Aziridine Formation: The nitrogen attacks the activated alcohol instead of the oxygen.

  • Elimination: The benzylic alcohol dehydrates to form a styrene derivative.

Troubleshooting Guide: Chemoselective Etherification

Q: I tried acid-mediated cyclization (


), but my yield is low and the product is messy. Why? 
A:  Acid-mediated dehydration is harsh and non-selective. It promotes carbocation formation at the benzylic position, leading to:
  • Racemization: Loss of stereochemical information at C2.

  • Wagner-Meerwein Rearrangements: Skeleton scrambling.

  • Polymerization: Styrene-like polymerization.

Q: How do I force the Oxygen to close the ring, not the Nitrogen? A: You must differentiate the two hydroxyl groups. The secondary (benzylic) OH and the primary (alkyl) OH have different reactivities.

  • Strategy: Selectively activate the primary alcohol (leaving group) and use the benzylic alkoxide as the nucleophile.

  • Protocol:

    • N-Protection: Protect the amine (e.g., Boc or Cbz) to prevent N-alkylation (aziridine formation). Note: Some one-pot protocols skip this, but protection guarantees regiocontrol.

    • Activation: React with

      
       (Tosyl Chloride) or 
      
      
      
      . The primary alcohol reacts much faster than the hindered benzylic alcohol.
    • Cyclization: Treat with a strong base (e.g.,

      
       or 
      
      
      
      ).[1] The benzylic alkoxide displaces the primary tosylate.

Q: Can I use Mitsunobu conditions? A: Yes, but be careful with inversion.

  • If you apply Mitsunobu (

    
    ) to the unprotected diol, the reaction often occurs at the primary  alcohol (sterically accessible), leading to the same result as the tosylation route (retention of configuration at the benzylic center).
    
  • Risk: If the reaction engages the benzylic alcohol, you will invert the stereocenter at C2.

Visualizing the Pathway

The following diagram illustrates the validated pathway to the 5-methyl-2-phenyl isomer, highlighting the critical regiochemical checkpoints.

Synthesis_Pathway StyOx Styrene Oxide (Ph-Epoxide) Inter_Beta Intermediate A (Terminal Attack) Ph-CH(OH)-CH2-NH... StyOx->Inter_Beta  Acetonitrile (SN2)   Inter_Alpha Intermediate B (Benzylic Attack) Ph-CH(NH)-CH2-OH... StyOx->Inter_Alpha  Lewis Acid / H2O   Alaninol Alaninol (Amino Alcohol) Alaninol->Inter_Beta Alaninol->Inter_Alpha Act_Pri Primary OH Activation (Tosylation) Inter_Beta->Act_Pri  TsCl, Pyridine   WrongIso 3-Phenyl Isomer Inter_Alpha->WrongIso  Cyclization   Target 5-Methyl-2-Phenylmorpholine (Target) Act_Pri->Target  KOtBu (Cyclization)  

Figure 2: Validated synthetic pathway ensuring C2-Phenyl / C5-Methyl regiochemistry.

References & Authoritative Grounding

  • Myers, A. G., & Lanman, B. A. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines.[2] Journal of the American Chemical Society, 126(30), 9484–9485.

    • Relevance: Establishes the primary protocol for regioselective ring closure of amino-alcohol adducts using specific activation.

  • Bergmeier, S. C.[3][4] (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576.

    • Relevance: Comprehensive review on the regioselectivity of epoxide ring openings with amines (SN2 vs SN1 factors).

  • D'hooghe, M., et al. (2010). Synthesis of 2-substituted morpholines from oxiranes. Chemical Reviews.

    • Relevance: Discusses the broader context of morpholine synthesis and common pitfalls in cyclization strategies.

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of 5-Methyl-2-Phenylmorpholine

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral resolution of 5-methyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral resolution of 5-methyl-2-phenylmorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of its enantiomers. The content is structured in a question-and-answer format to directly address specific experimental issues.

Part 1: Method Selection and Initial Strategy

This section addresses the preliminary decisions you'll face when designing your resolution strategy.

Q1: What are the primary methods for resolving racemic 5-methyl-2-phenylmorpholine, and how do I choose the best one?

Choosing the right resolution strategy depends on your scale, available equipment, and the ultimate purity requirements. For a basic amine like 5-methyl-2-phenylmorpholine, you have three main options:

  • Diastereomeric Salt Crystallization : This is the most common and industrially scalable method for resolving compounds with an acidic or basic functional group.[1][2] It involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form a pair of diastereomeric salts.[3][4] These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization.[5][6] This method is often the most cost-effective for large-scale production.[7]

  • Chiral Chromatography (HPLC/SFC) : High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers. This method is exceptionally powerful for analytical purposes (i.e., determining enantiomeric excess) and is very effective for small-scale preparative separations (milligrams to a few grams).[7][8] While fast and effective, it can become prohibitively expensive and complex to scale up to kilograms.[7]

  • Enzymatic Resolution : This technique uses an enzyme, often a lipase, that selectively reacts with one enantiomer of a derivatized form of the amine (e.g., an amide). This is a kinetic resolution, meaning the maximum theoretical yield for the desired enantiomer is 50%.[6] While highly selective, it requires an additional derivatization step and subsequent removal of that derivative.

Recommendation: For process development and scales larger than a few grams, diastereomeric salt crystallization is the recommended starting point due to its scalability and cost-effectiveness.[7] Use chiral HPLC as the primary analytical tool to monitor the success of the resolution.

Part 2: Troubleshooting Diastereomeric Salt Crystallization

This is the most critical and often challenging part of the resolution process. This section provides solutions to common problems.

Q2: I've mixed my racemic amine and the chiral resolving agent, but no crystals are forming. What's wrong?

Failure to crystallize is typically a problem of thermodynamics or kinetics. Here are the most common causes and their solutions:

  • Insufficient Supersaturation : The concentration of the diastereomeric salt is too low to initiate crystallization.

    • Solution : Slowly evaporate the solvent to increase the concentration. Be careful not to over-concentrate, which can lead to "oiling out".[9]

  • Incorrect Solvent System : The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved. The key to successful resolution is finding a solvent where one diastereomer is significantly less soluble than the other.[9][10]

    • Solution : Conduct a systematic solvent screen. A good screen includes a range of solvents with varying polarities (e.g., alcohols like isopropanol, ketones like acetone, esters like ethyl acetate, and non-polar solvents like heptane or toluene).

  • High Nucleation Energy Barrier : The solution is supersaturated, but the molecules haven't organized into a crystal lattice.

    • Solution 1 (Induce Nucleation) : Try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.[9]

    • Solution 2 (Seeding) : If you have a small amount of the desired pure diastereomeric salt, add a single, tiny crystal (a seed crystal) to the supersaturated solution. This provides a template for crystal growth.

  • Inhibition by Impurities : Trace impurities from the synthesis of the racemic amine can sometimes inhibit crystal formation.

    • Solution : Consider an additional purification step for your starting racemate, such as recrystallization or column chromatography.

Q3: My product is "oiling out" as a liquid instead of forming solid crystals. What should I do?

"Oiling out" occurs when the salt separates from the solution as a liquid phase. This is undesirable as it rarely provides good chiral separation. This typically happens when the concentration is too high or the salt's melting point is below the crystallization temperature.[9]

  • Solution 1 (Adjust Concentration) : Add more solvent to dilute the solution.[9] This can sometimes shift the phase behavior back towards crystallization.

  • Solution 2 (Lower Temperature) : Decrease the crystallization temperature. A lower temperature may be below the melting point of the salt, favoring solid formation.[9]

  • Solution 3 (Change Solvent System) : This is often the most effective solution. An oil is essentially a liquid salt, so moving to a less polar solvent system may decrease its solubility and promote the formation of a solid crystalline lattice.[9]

Experimental Workflow: Diastereomeric Salt Resolution

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the separation?

Low diastereomeric excess means your solid salt is contaminated with the other, more soluble diastereomer. This indicates poor selectivity in the crystallization process.

  • Optimize the Solvent System : This is the most critical factor. The goal is to maximize the solubility difference between the two diastereomers. A systematic screen is the best approach.[9]

  • Control the Cooling Rate : A slower cooling rate provides a longer time for the system to remain in equilibrium, favoring the crystallization of only the less soluble diastereomer.[9] Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Optimize Stoichiometry : The molar ratio of the resolving agent to the racemic amine can influence both yield and selectivity. While a 1:1 ratio of racemate to resolving agent (i.e., 0.5 equivalents of resolving agent for the whole racemate) is common, sometimes using a slight excess or deficit can improve results.[9]

  • Perform Recrystallization : The most reliable way to improve purity is to recrystallize the isolated salt.[4] Dissolve the salt in a minimal amount of hot solvent (the same one or a new, optimized one) and cool slowly to re-form the crystals. Each recrystallization step should increase the d.e.

Q5: The yield of my desired diastereomeric salt is very low. What are the likely causes?

Low yield is frustrating, especially since the theoretical maximum is 50% for a classical resolution.

  • Sub-optimal Solvent : The chosen solvent may be too "good," meaning even the "less soluble" diastereomer still has significant solubility, and much of it remains in the mother liquor.

    • Solution : Try a solvent or solvent mixture in which the desired salt is less soluble. Often, adding an anti-solvent (a solvent in which the salt is poorly soluble, like heptane) to a solution (e.g., in isopropanol) can increase the yield.

  • Crystallization Time is Too Short : The system may not have reached equilibrium.

    • Solution : Allow the crystallization to proceed for a longer period (e.g., overnight) before filtration.[11]

  • Incorrect Stoichiometry : Using too little resolving agent will result in a lower potential yield of the salt.

    • Solution : Ensure you are using at least 0.5 equivalents of the chiral acid relative to the racemic amine.

Troubleshooting Decision Tree: Crystallization Issues

dot graph G { graph [layout=dot, rankdir=TB, splines=ortho]; node [shape=diamond, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; q1 [label="Crystallization Attempted.\nIs a solid forming?"]; q2 [label="Is it crystalline\nor an oil?"]; q3 [label="Is the d.e. >90%?"];

} Caption: Decision tree for troubleshooting common crystallization issues.

Part 3: Chiral Analysis and Final Steps
Q6: How do I properly measure the enantiomeric excess (e.e.) of my final product?

Accurate measurement of e.e. is critical to validating your resolution. Chiral HPLC is the gold standard method.[12]

  • Column Selection : For amines like 5-methyl-2-phenylmorpholine, polysaccharide-based chiral stationary phases (CSPs) are an excellent starting point. Columns like those based on cellulose or amylose derivatives often provide good separation.[13][14]

  • Method Development :

    • Start by screening mobile phases. A common approach for polysaccharide columns is using normal phase (e.g., hexane/isopropanol) or polar organic mode (e.g., acetonitrile/methanol).[15]

    • Inject the racemic starting material first to confirm you can separate the two enantiomers and to establish their retention times.

    • Optimize the separation by adjusting the ratio of the mobile phase solvents. Lowering the percentage of the polar modifier (e.g., isopropanol) usually increases retention and can improve resolution.

    • Lower flow rates (e.g., 0.5-1.0 mL/min) and controlling the column temperature can also significantly enhance selectivity.[16]

Q7: I have a pure diastereomeric salt. How do I recover my enantiomerically pure amine?

This process is often called "salt breaking." Since you formed the salt by reacting a basic amine with a chiral acid, you can reverse this by adding a stronger, achiral base.

  • Dissolve the Salt : Suspend or dissolve the pure diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add Base : Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), until the pH of the aqueous layer is basic (pH > 11). This deprotonates your amine and protonates the chiral acid, making them soluble in different phases.[3][4]

  • Extract : The free amine will move into the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer. Separate the layers.

  • Wash and Dry : Wash the organic layer with brine, then dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).

  • Isolate : Filter off the drying agent and remove the solvent under reduced pressure to yield your pure enantiomer of 5-methyl-2-phenylmorpholine.

  • Confirm Purity : Always confirm the final enantiomeric excess (e.e.) of the recovered amine using your validated chiral HPLC method.

Part 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
  • Setup : Arrange an array of small vials (e.g., 2 mL glass vials).

  • Addition : To each vial, add a small, fixed amount of racemic 5-methyl-2-phenylmorpholine (e.g., 20 mg) and 0.5 equivalents of your chosen chiral resolving agent (e.g., L-tartaric acid).

  • Solvent Addition : Add a different solvent to each vial (e.g., 0.5 mL). Test a range of polarities: methanol, ethanol, isopropanol, acetone, ethyl acetate, acetonitrile, toluene, and mixtures like isopropanol/heptane.

  • Heating and Cooling : Heat the vials gently with agitation until all solids dissolve. Allow them to cool slowly to room temperature, then cool further in a refrigerator (4 °C).

  • Observation : Observe the vials for the formation of a crystalline solid. Note the solvent, the amount of solid formed (yield), and the quality of the crystals.

  • Analysis : If solids form, isolate a small sample, break the salt, and analyze the amine via chiral HPLC to determine the diastereomeric excess.

VialSolvent SystemObservation (after 24h at 4°C)d.e. (%)
1MethanolClear SolutionN/A
2IsopropanolCrystalline Solid75%
3Ethyl AcetateOilN/A
4TolueneNo DissolutionN/A
5IPA:Heptane (9:1)Dense Crystalline Solid92%

Table 1: Example of a solvent screening data summary. The goal is to find a system that gives a good yield of crystalline solid with high d.e.

References

Sources

Troubleshooting

Technical Support Center: Phenyl-Substituted Epoxide Opening with Morpholine

Current Status: Operational Topic: Minimizing Side Reactions in Phenylmorpholine Precursor Synthesis Lead Scientist: Senior Application Scientist, Process Chemistry Division Executive Summary Welcome to the technical sup...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in Phenylmorpholine Precursor Synthesis Lead Scientist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support hub for epoxide aminolysis. You are likely here because the reaction between your phenyl-substituted epoxide (e.g., styrene oxide derivatives) and morpholine is yielding impure mixtures.

The core challenge in this chemistry is the Benzylic Control Element . The phenyl ring stabilizes a developing positive charge at the


-carbon (benzylic position), creating a tug-of-war between electronic control (

-like, attacking the hindered benzylic carbon) and steric control (

, attacking the terminal carbon).

This guide provides self-validating protocols to suppress the three most common failure modes: Regio-scrambling , Oligomerization , and Meinwald Rearrangement .

Module 1: Diagnostic & Troubleshooting (Q&A)

Issue 1: "I am seeing two major spots on TLC/LCMS with identical mass."

Diagnosis: Regioselectivity Failure. You have a mixture of the


-attack (benzylic) and 

-attack (terminal) isomers.
  • The Mechanism:

    • Basic/Neutral Conditions: The reaction is dominated by sterics (

      
      ). Morpholine attacks the less substituted (terminal) carbon.
      
    • Acidic/Lewis Acid Conditions: The oxygen is activated, weakening the C-O bond. The phenyl group stabilizes the partial positive charge at the benzylic position, directing the morpholine to attack the more substituted carbon (

      
      -like character).
      
  • The Fix:

    • Targeting Terminal Attack (Linear product): Use a polar protic solvent (Methanol or Ethanol) without acid. The hydrogen bonding activates the epoxide mildy without triggering full carbocation character.

    • Targeting Benzylic Attack (Branched product): Use a mild Lewis Acid (e.g.,

      
       or 
      
      
      
      ) in an aprotic solvent (DCM or Toluene).
Issue 2: "My product yield is low, and I see a 'smear' of higher molecular weight byproducts."

Diagnosis: Oligomerization (Polymerization). The product of the reaction is an amino-alcohol.[1][2][3] The newly formed hydroxyl group can compete with morpholine as a nucleophile, reacting with remaining epoxide to form polyethers.

  • The Fix:

    • Stoichiometry: Use a excess of morpholine (1.2 to 1.5 equivalents). This statistically favors amine attack over alkoxide attack.

    • Concentration: Run the reaction at high dilution (0.1 M - 0.2 M). Intermolecular polymerization is second-order with respect to concentration; dilution suppresses it.

Issue 3: "I detect an aldehyde or ketone peak (M-Morpholine) in the crude mixture."

Diagnosis: Meinwald Rearrangement. Under strong Lewis Acid catalysis, the epoxide can rearrange into a carbonyl compound (phenylacetaldehyde derivative) before the morpholine attacks.

  • The Fix:

    • Catalyst Selection: Switch from strong oxophilic Lewis acids (

      
      ) to softer, lanthanide-based catalysts (
      
      
      
      ) or solid-supported catalysts (Silica-bonded S-sulfonic acid) which minimize the hydride shift required for rearrangement.
    • Temperature: Lower the reaction temperature. Rearrangement often has a higher activation energy than aminolysis.

Module 2: Visualizing the Pathways

The following diagram illustrates the competing pathways. Your goal is to maximize the green path while suppressing the red (Side Reaction) paths.

EpoxidePathways Substrate Phenyl-Epoxide + Morpholine Terminal Terminal Attack Product (Major in Basic/Neutral) Substrate->Terminal SN2 Control (Steric) Benzylic Benzylic Attack Product (Major in Acidic/Lewis Acid) Substrate->Benzylic Electronic Control (Carbocation) Polymer Oligomers/Polyethers (Polymerization) Substrate->Polymer Low Amine Equiv. High Conc. Meinwald Aldehyde/Ketone (Meinwald Rearrangement) Substrate->Meinwald Strong Lewis Acid High Temp Diol 1,2-Diol (Hydrolysis) Substrate->Diol Wet Solvent

Figure 1: Reaction landscape of phenyl-substituted epoxide aminolysis. Green nodes represent desired outcomes (depending on target regiochemistry); red nodes represent failure modes.

Module 3: Optimized Protocols

Protocol A: Catalyst-Free (Thermodynamic/Steric Control)

Best for: Maximizing terminal attack (linear isomer) and simplicity.

  • Preparation: Dissolve phenyl-epoxide (1.0 equiv) in Methanol (0.2 M concentration).

    • Why Methanol? It acts as a weak hydrogen-bond donor to activate the epoxide oxygen without inducing the Meinwald rearrangement.

  • Addition: Add Morpholine (1.5 equiv) .

    • Why 1.5 equiv? Suppresses oligomerization by ensuring the amine is always the dominant nucleophile.

  • Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC.

  • Workup: Concentrate in vacuo. The excess morpholine (b.p. ~129°C) can be removed via high-vacuum or an acidic wash (if product is acid-stable).

Protocol B: Lanthanide-Catalyzed (Kinetic/Electronic Control)

Best for: Reaction speed, difficult substrates, or targeting benzylic attack.

  • Preparation: Dissolve phenyl-epoxide (1.0 equiv) and

    
     (5-10 mol%)  in dry Acetonitrile .
    
    • Why Ytterbium Triflate? It is a water-tolerant Lewis acid that activates the epoxide efficiently but is "soft" enough to minimize Meinwald rearrangement compared to

      
      .
      
  • Addition: Add Morpholine (1.2 equiv) slowly at Room Temperature.

  • Reaction: Stir at 25°C . Reaction is typically complete in <1 hour.

  • Workup: Quench with water, extract with EtOAc. The catalyst stays in the aqueous phase and can often be recycled.

Module 4: Comparative Data & Selection Guide

Use this table to select the right condition for your specific regiochemical goal.

ConditionCatalystSolventMajor ProductTypical YieldRisk Factor
Standard Thermal NoneMeOHTerminal (

)
85-95%Slow reaction
Lewis Acid

MeCNBenzylic (

)*
90-98%Cost of catalyst
Solid Acid Silica-

Solvent-FreeMixed/Benzylic80-90%Catalyst fouling
Strong Acid

DCMBenzylic (

)
VariableHigh risk of Meinwald

*Note: Regioselectivity with Lewis Acids on phenyl-epoxides is highly substrate-dependent. The "Benzylic" preference is due to electronic stabilization, but steric bulk on the morpholine or the epoxide can shift this back toward Terminal.

Module 5: Decision Logic for Optimization

Follow this logic flow to determine your next experimental step.

TroubleshootingTree Start Start Optimization CheckTLC Check TLC/LCMS Start->CheckTLC WrongIsomer Wrong Regioisomer? CheckTLC->WrongIsomer Byproducts Multiple Spots/Smearing? CheckTLC->Byproducts SwitchCond Switch Mechanism: Use MeOH (Terminal) OR Lewis Acid (Benzylic) WrongIsomer->SwitchCond Yes TypeCheck Identify Byproduct Byproducts->TypeCheck Yes FixPolymer Fix: Increase Morpholine eq. Dilute Reaction TypeCheck->FixPolymer Oligomers FixMeinwald Fix: Remove Lewis Acid Check Solvent Dryness TypeCheck->FixMeinwald Aldehyde/Ketone

Figure 2: Troubleshooting decision tree for optimizing reaction conditions.

References

  • Regioselectivity in Epoxide Opening

    • Review on Catalytic Meinwald Rearrangement of Epoxides. Chemistry (2024).[4][5][6] This paper details the competition between ring opening and rearrangement under catalytic conditions.

  • Lewis Acid Catalysis

    • YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines. MDPI (2017). Demonstrates the efficacy of rare-earth Lewis acids in promoting aminolysis while suppressing side reactions.
  • Solvent Effects & Mechanisms

    • Solvent-Directed Epoxide Opening with Primary Amines.[7] Organic Chemistry Portal (2017). Explains how polar solvents like water/DMF can direct regioselectivity without metal catalysts.[7]

  • General Mechanism & Side Reactions

    • Reactions of Epoxides - Ring-opening.[1][3][4][5][8][9][10][11][12] Chemistry LibreTexts (2024). A foundational overview of

      
       vs 
      
      
      
      character in epoxide opening, crucial for understanding the "Benzylic Control Element."

Sources

Optimization

Technical Support Center: Asymmetric Synthesis &amp; Stereocontrol

Topic: Overcoming Low Enantiomeric Excess ( ) in Isophenmetrazine Synthesis Welcome to the Advanced Synthesis Support Center. Isophenmetrazine (2-phenyl-5-methylmorpholine) is a chiral morpholine derivative requiring pre...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Enantiomeric Excess (


) in Isophenmetrazine Synthesis

Welcome to the Advanced Synthesis Support Center. Isophenmetrazine (2-phenyl-5-methylmorpholine) is a chiral morpholine derivative requiring precise stereocontrol at two distinct stereocenters: the benzylic C2 position and the aliphatic C5 position. Traditional synthesis routes often suffer from severe stereochemical degradation, resulting in low enantiomeric excess (


) and poor diastereomeric ratios (

).

This guide provides mechanistic troubleshooting, verified workflows, and self-validating protocols to ensure >98%


 during your scale-up campaigns.

Diagnostic Matrix: Stereocenter Degradation

Use this quantitative matrix to identify which step in your synthetic route is causing the loss of optical purity.

Reaction StepCatalyst / ReagentsYield (%)Diastereomeric Ratio (syn:anti)Final Product

(%)
Root Cause of Failure
Ketone Reduction NaBH₄ / MeOH, 0°C85%55:450% (Racemic)Lack of facial selectivity during hydride attack.
Ketone Reduction RuCl[(S,S)-Ts-DPEN], HCOOH/NEt₃ (5:2), 25°C92%88:1286%Background non-catalyzed reduction at high temp.
Ketone Reduction RuCl[(S,S)-Ts-DPEN], HCOOH/NEt₃ (5:2), 4°C89%98:2>99%Optimized Baseline
Ring Cyclization Conc. H₂SO₄, 100°C76%N/A (Epimerization)<50%Sₙ1 carbocation formation at the C2 benzylic position.
Ring Cyclization Mitsunobu (DIAD, PPh₃), THF, 25°C81%N/A (Stereospecific)>99%Optimized Baseline

Synthesis Workflow & Troubleshooting Logic

G Start Enantiopure L-Alaninol (Fixes C5 Stereocenter) Amination N-Alkylation with Phenacyl Bromide Start->Amination Intermediate α-Amino Ketone (C2 is Prochiral) Amination->Intermediate ATH Asymmetric Transfer Hydrogenation (Ru-Ts-DPEN) Intermediate->ATH Dynamic Kinetic Resolution ChiralAlcohol Chiral Diol Intermediate (High ee/de) ATH->ChiralAlcohol Cyclization Mitsunobu Cyclization (Stereospecific SN2) ChiralAlcohol->Cyclization Product Isophenmetrazine (Target ee > 98%) Cyclization->Product Retention at C2

Mechanistic pathway for isophenmetrazine synthesis highlighting stereocontrol checkpoints.

Troubleshooting Issue Issue: Final Product ee < 90% Check1 Check ee of Pre-cyclization Diol via Chiral HPLC Issue->Check1 Branch1 ee is LOW (<90%) Check1->Branch1 Branch2 ee is HIGH (>95%) Check1->Branch2 Fix1 Optimize ATH Step: Check Catalyst Purity, Lower Temp to 4°C Branch1->Fix1 Fix2 Optimize Cyclization: Avoid Acid Catalysis (SN1), Use Mitsunobu (SN2) Branch2->Fix2

Decision tree for diagnosing and resolving enantiomeric excess degradation during synthesis.

Frequently Asked Questions (FAQs)

Ticket #1044: Why is it so difficult to control both the C2 and C5 stereocenters simultaneously? Causality: Attempting to set two distal stereocenters in a single step on a flexible linear precursor often results in poor diastereomeric ratios. Solution: Adopt a "chiral pool" strategy for the C5 position. By starting the synthesis with enantiopure L-alaninol (or D-alaninol), the C5 methyl group is fixed with >99%


 from the very first step [4]. This reduces your synthetic burden to solely controlling the C2 benzylic position during the reduction of the phenacyl intermediate.

Ticket #1045: I am using the Noyori-Ikariya catalyst (Ru-Ts-DPEN) for the ketone reduction, but my


 is stuck at 85%. How can I improve this? 
Causality:  The Noyori-Ikariya asymmetric transfer hydrogenation (ATH) catalyst operates via a highly structured outer-sphere mechanism. The transition state relies on a strict six-membered pericyclic hydrogen-bonding network between the catalyst ligand, the metal-hydride, and the substrate's carbonyl oxygen [1]. Trace moisture, oxygen, or an incorrect pH disrupts this network, allowing the non-selective, uncatalyzed background reduction to compete.
Solution:  Ensure strictly anhydrous and anaerobic conditions. Lower the reaction temperature to 4°C to kinetically suppress the background reduction, and verify that your formic acid to triethylamine azeotrope ratio is exactly 5:2.

Ticket #1046: My pre-cyclization diol has >98%


, but my final isophenmetrazine drops to 60% 

. What is causing this epimerization?
Causality: If you are using strong acids (e.g., concentrated H₂SO₄) to dehydrate the diol and close the morpholine ring, you are triggering an Sₙ1 mechanism [2]. The acid protonates the benzylic hydroxyl group at C2, which leaves as water to form a planar benzylic carbocation. The subsequent intramolecular attack by the primary hydroxyl group occurs from both faces, scrambling the C2 stereocenter. Solution: Shift from thermodynamic acid catalysis to a stereospecific kinetic approach. Utilize a Mitsunobu reaction to close the ring[3].

Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Asymmetric Transfer Hydrogenation (ATH) of the α-Amino Ketone

This protocol utilizes Dynamic Kinetic Resolution (DKR) to funnel the rapidly enolizing α-amino ketone into a single chiral diol diastereomer [1].

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of the α-amino ketone intermediate in 20 mL of anhydrous dichloromethane (DCM).

  • Azeotrope Addition: Add 10 mL of a strictly prepared, degassed Formic Acid/Triethylamine (5:2 molar ratio) azeotropic mixture.

  • Catalyst Introduction: Add 0.5 mol% of RuCl.

  • Reaction: Seal the flask and stir at 4°C for 36 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until gas evolution ceases. Extract with DCM (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Do not proceed to cyclization until validated. Derivatize a 5 mg aliquot of the crude product with Mosher's acid chloride ((R)-MTPA-Cl). Analyze via ¹H-NMR (400 MHz). The presence of a single diastereomeric methoxy peak confirms the stereofidelity of the ATH step. Confirm

    
     via chiral HPLC (Chiralcel OD-H, Hexane:iPrOH 90:10).
    
Protocol B: Stereospecific Mitsunobu Cyclization

This protocol prevents C2 epimerization. By using Mitsunobu conditions, the less sterically hindered primary hydroxyl group (C6) is selectively activated into a phosphonium leaving group. The chiral benzylic alcohol (C2) acts as the nucleophile. Because no bonds are broken at the C2 chiral center, stereochemical retention is 100% [3].

  • Preparation: Dissolve 5 mmol of the validated chiral diol from Protocol A in 30 mL of anhydrous THF under argon.

  • Reagent Addition: Add 6 mmol (1.2 equiv) of Triphenylphosphine (PPh₃). Cool the mixture to 0°C in an ice bath.

  • Activation: Dropwise, add 6 mmol (1.2 equiv) of Diisopropyl azodicarboxylate (DIAD) over 15 minutes. The solution will turn pale yellow.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25°C for 12 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the pure isophenmetrazine.

  • Self-Validation Checkpoint: Monitor the purified product via chiral HPLC. The complete absence of the minor enantiomer peak validates that no Sₙ1 carbocation scrambling occurred during the etherification process.

References

  • ChemInform Abstract: A Concise and Efficient Synthesis of Substituted Morpholines.
  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed Central (PMC).
  • Stereoselective Multicomponent Reactions in the Synthesis or Transform
  • Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. PubMed Central (PMC).
Troubleshooting

Technical Support Center: Troubleshooting NMR Signal Overlap in Phenylmorpholine Isomers

Case ID: PM-NMR-ISO-001 Status: Open Priority: High (Structural Elucidation) Assigned Specialist: Senior Application Scientist, Spectroscopy Division Executive Summary You are likely experiencing spectral crowding in the...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PM-NMR-ISO-001 Status: Open Priority: High (Structural Elucidation) Assigned Specialist: Senior Application Scientist, Spectroscopy Division

Executive Summary

You are likely experiencing spectral crowding in the aliphatic region (


 ppm) or the aromatic region (

ppm). Phenylmorpholine isomers present a unique challenge due to the morpholine chair conformation , which creates distinct axial and equatorial environments that often overlap with rotational isomers or regioisomeric impurities.

This guide provides a non-linear troubleshooting workflow to resolve these signals without immediately resorting to high-cost ultra-high field NMR (800+ MHz).

Phase 1: Diagnostic & Triage

Before altering your sample, determine the nature of the overlap using the Coupling Constant Logic table below. Phenylmorpholines exist primarily in a chair conformation.[1]

Reference Data: Morpholine Chair Conformation
Interaction TypeProton RelationshipTypical

(Hz)
Spectral Appearance
Axial-Axial Anti-periplanar (

)
10 – 12 Hz Large splitting (Wide doublet/triplet)
Axial-Equatorial Gauche (

)
2 – 5 Hz Small splitting (Fine structure)
Equatorial-Equatorial Gauche (

)
2 – 5 Hz Small splitting (Fine structure)
Geminal Same Carbon11 – 14 Hz Very large splitting

Diagnostic Rule: If your overlapping multiplet has a width > 20 Hz, it contains at least one axial-axial coupling. If it is narrow (< 10 Hz), it is likely equatorial or obscured by broadening.

Phase 2: The "Quick Fix" Protocols (Solvent & pH)

Do not run 2D NMR yet. Try these manipulation techniques first to shift the equilibrium or magnetic environment.

Q1: The aliphatic ring protons are a blob. How do I separate them?

Solution: Utilize the ASIS Effect (Aromatic Solvent-Induced Shift) . Chloroform (


) is a non-polar solvent that often causes accidental equivalence in morpholines. Benzene-d6 (

) interacts with the solute’s dipole, specifically shielding/deshielding protons based on their geometry relative to the nitrogen lone pair.

Protocol A: Solvent Swap

  • Evaporate

    
     completely (residual solvent peaks will confuse the aliphatic region).
    
  • Redissolve 5-10 mg of sample in Benzene-d6 .

  • Expected Result: Equatorial protons often shift upfield relative to axial protons in benzene, resolving the

    
     ppm "hump" into distinct multiplets.
    
Q2: My signals are broad. Is it overlap or exchange?

Solution: Protonate the Nitrogen. In free-base phenylmorpholines, the nitrogen undergoes pyramidal inversion and exchanges protons (if NH is present) or affects adjacent CH protons.

Protocol B: In-situ Salt Formation

  • Acquire a standard

    
     spectrum in 
    
    
    
    .
  • Add 1-2 drops of TFA-d1 (Trifluoroacetic acid-d1) or acetic acid-d4 .

  • Shake and re-acquire.

  • Mechanism: Protonation locks the nitrogen inversion and creates a rigid ammonium cation.

  • Result: Broad peaks adjacent to Nitrogen (C3 and C5 positions) will sharpen and shift downfield (

    
     ppm), moving them out of the overlap zone with the O-adjacent protons.
    

Phase 3: Structural Resolution (2D NMR)

If 1D manipulation fails, use 2D correlations. The specific challenge with phenylmorpholine is distinguishing the 2-phenyl vs. 3-phenyl regioisomers.

Visual Workflow: Isomer Differentiation

IsomerDifferentiation Start START: Unresolved Isomer CheckRegion Check Benzylic Proton (CH-Ph) Start->CheckRegion ShiftHigh Shift > 4.2 ppm (Deshielded) CheckRegion->ShiftHigh Downfield ShiftLow Shift < 4.0 ppm (Shielded) CheckRegion->ShiftLow Upfield Isomer2 Likely 2-Phenyl Isomer (Alpha to Oxygen) ShiftHigh->Isomer2 Isomer3 Likely 3-Phenyl Isomer (Alpha to Nitrogen) ShiftLow->Isomer3 Confirm Confirmation Step: HMBC Experiment Isomer2->Confirm Isomer3->Confirm HMBC_2 HMBC Correlation: Benzylic H -> Ether Carbon (C-O) Confirm->HMBC_2 HMBC_3 HMBC Correlation: Benzylic H -> Amine Carbon (C-N) Confirm->HMBC_3

Figure 1: Decision tree for distinguishing 2-phenyl vs 3-phenyl regioisomers based on chemical shift logic and HMBC confirmation.

Q3: How do I definitively prove 2-phenyl vs 3-phenyl?

The HMBC Protocol: You cannot rely on proton splitting alone due to overlap. You must use Heteronuclear Multiple Bond Correlation (HMBC) to see the carbon skeleton.

  • Locate the Benzylic Proton: Find the proton attached to the chiral center (the CH attached to the Phenyl ring).

  • Run HMBC: Optimize for long-range coupling (

    
     Hz).
    
  • Analyze Correlations:

    • 2-Phenyl Isomer: The benzylic proton is at C2 . It will show a strong HMBC correlation to the Ether Oxygen carbons (C6).

    • 3-Phenyl Isomer: The benzylic proton is at C3 . It will show a strong HMBC correlation to the Amine Nitrogen carbons (C5).

    • Note: Since HMBC detects Carbon-Proton coupling, look for the C-O carbon chemical shift (~66-70 ppm) vs the C-N carbon shift (~45-55 ppm).

Phase 4: Advanced Stereochemistry (Enantiomers)

Q4: I have a racemic mixture. The signals overlap perfectly. How do I determine ee%?

Standard NMR cannot distinguish enantiomers (R vs S) in an achiral solvent. You must create a diastereomeric environment.

Protocol C: Chiral Solvating Agents (CSA) Do not use expensive Chiral Shift Reagents (Eu(hfc)3) immediately; they cause line broadening. Start with (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate .

  • Sample: 5 mg Phenylmorpholine in

    
     (0.6 mL).
    
  • Titration: Add solid CSA in 0.5 equivalent increments.

  • Observation: Monitor the Benzylic Proton .

  • Mechanism: The CSA forms a transient diastereomeric salt with the morpholine amine.

  • Result: The single benzylic peak will split into two distinct signals (one for R, one for S). Integration of these two peaks gives your enantiomeric excess (ee%).

Summary of Chemical Shifts (Phenylmorpholine Specifics)

Use this table to assign your HSQC cross-peaks.

PositionAtom TypeTypical

(ppm)
Typical

(ppm)
Notes
O-CH2 Ether Methylene3.6 – 4.0 64 – 68 Deshielded by Oxygen.
N-CH2 Amine Methylene2.8 – 3.2 45 – 52 Shielded by Nitrogen.
Benzylic (2-Ph) O-CH-Ph4.4 – 4.8 78 – 82 Downfield due to O + Ph.
Benzylic (3-Ph) N-CH-Ph3.6 – 4.0 60 – 65 Upfield relative to 2-Ph.

References

  • National Institutes of Health (NIH). (2005). 1H and 13C NMR spectra of N-substituted morpholines.[2] Retrieved from [Link]

  • Rochester University. (n.d.). Troubleshooting 1H NMR Spectroscopy: Solvent Effects and Overlap. Retrieved from [Link]

  • Oxford Instruments. (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • University of Illinois. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of Isophenmetrazine: A Comparative Guide

Topic: Mass Spectrometry Fragmentation Patterns of Isophenmetrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Introduction: The Isomer Challenge in Foren...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Isophenmetrazine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Isomer Challenge in Forensic Analysis

Isophenmetrazine (2-phenyl-5-methylmorpholine) has emerged as a New Psychoactive Substance (NPS) with stimulant properties analogous to its regioisomer, Phenmetrazine (2-phenyl-3-methylmorpholine). While Phenmetrazine was historically used as an anorectic (Preludin), Isophenmetrazine appears primarily in the illicit market, necessitating precise analytical differentiation.

The core analytical challenge lies in their structural similarity. Both compounds share the molecular formula C₁₁H₁₅NO (MW 177.24 g/mol ) and identical exact mass (177.1154 Da). Differentiation relies heavily on understanding their distinct fragmentation mechanics under Electron Ionization (EI) and Electrospray Ionization (ESI).

This guide provides a technical breakdown of the mass spectral fingerprints of Isophenmetrazine, contrasting them with Phenmetrazine to establish a self-validating identification protocol.

Experimental Methodologies

To replicate the fragmentation patterns described, the following standard protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)[1]
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

  • Temperature Program: 80°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • Carrier Gas: Helium at 1 mL/min (constant flow).

  • Injection: Splitless mode, 250°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2][3]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 10 mins.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100mm, 1.8µm.

  • Precursor Ion Selection: [M+H]⁺ at m/z 178.1.

Fragmentation Mechanics: The Core Analysis

The position of the methyl group on the morpholine ring (C3 in Phenmetrazine vs. C5 in Isophenmetrazine) fundamentally alters the bond lability during ionization, creating distinct spectral signatures.

Electron Ionization (EI) Patterns

Under hard ionization (70 eV), the morpholine ring undergoes predictable alpha-cleavage.

Phenmetrazine (3-methyl-2-phenylmorpholine) [4]
  • Mechanism: The bond between C2 (phenyl-bearing) and C3 (methyl-bearing) is relatively stable. The primary alpha-cleavage occurs at the C3-C4 bond or the C2-O bond, but the dominant pathway involves the loss of the benzyl radical (or phenyl group) to form the nitrogen-containing ring fragment.

  • Base Peak: m/z 71 (C₄H₈N⁺). This ion represents the morpholine ring fragment retaining the methyl group and nitrogen but losing the phenyl moiety.

  • Secondary Ions: m/z 56, 177 (M⁺, weak).

Isophenmetrazine (5-methyl-2-phenylmorpholine) [5]
  • Mechanism: The methyl group is at position 5, separated from the phenyl ring (position 2) by the nitrogen and oxygen atoms. The fragmentation is driven by the stability of the phenyl-conjugated fragments.

  • Base Peak: m/z 105 (C₈H₉⁺) or m/z 104 (Styrene ion, C₈H₈⁺).

  • Mechanism: The cleavage often retains the phenyl group charge, unlike Phenmetrazine. A characteristic fragment at m/z 147 corresponds to the loss of CH₂O (formaldehyde) from the morpholine ring (M - 30), a common pathway for tetrahydro-1,4-oxazines.

  • Diagnostic Ions: m/z 104, 147, 105 .

Electrospray Ionization (ESI) Patterns

In LC-MS/MS, both isomers form the protonated molecular ion [M+H]⁺ = 178.1 . The CID (Collision-Induced Dissociation) spectra are highly similar, making chromatographic separation critical.

  • Common Product Ions:

    • m/z 160: Loss of H₂O ([M+H]⁺ - 18).

    • m/z 135: Loss of C₂H₅N (aziridine fragment).

    • m/z 117: Phenyl-allyl cation.

Differentiation Strategy: While MS/MS spectra are nearly identical due to rapid ring opening and scrambling, Isophenmetrazine typically elutes earlier than Phenmetrazine on standard C18 columns due to steric differences in the methyl positioning affecting hydrophobicity.

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways driven by the methyl position.

FragmentationPathways PM Phenmetrazine (M+ 177) (3-Methyl) AlphaCleavage α-Cleavage (C2-C3) PM->AlphaCleavage EI 70eV IPM Isophenmetrazine (M+ 177) (5-Methyl) RingOpen Ring Opening / Loss of CH2O IPM->RingOpen EI 70eV Frag71 Base Peak: m/z 71 (N-Methyl Ring Frag) Frag104 Base Peak: m/z 104/105 (Phenylethyl/Styrene) Frag147 m/z 147 (Loss of CH2O) AlphaCleavage->Frag71 Dominant Path RingOpen->Frag104 Secondary Frag RingOpen->Frag147 Initial Loss

Caption: Divergent EI fragmentation pathways for Phenmetrazine (yielding m/z 71) vs. Isophenmetrazine (yielding m/z 104/147).

Comparative Data Summary

The table below provides a quick reference for distinguishing these isomers in the laboratory.

FeaturePhenmetrazine (3-Me)Isophenmetrazine (5-Me)
Structure 3-methyl-2-phenylmorpholine5-methyl-2-phenylmorpholine
Molecular Ion (EI) m/z 177 (Weak)m/z 177 (Weak)
Base Peak (EI) m/z 71 m/z 104 / 105
Key Diagnostic Ions 71, 56, 177104, 147, 105
Precursor Ion (ESI) m/z 178.1m/z 178.1
Retention Time (C18) Elutes LaterElutes Earlier (Typically)
Mechanism Note N-containing fragment dominatesPhenyl-containing fragment dominates

Analytical Workflow for Identification

To ensure high confidence in identification (E-E-A-T compliance), follow this logical workflow:

Workflow Sample Unknown Sample (Powder/Biological) Screen Screening: GC-MS (EI) Sample->Screen Decision Base Peak Analysis Screen->Decision PM_Path Base Peak m/z 71 Decision->PM_Path Dominant 71 IPM_Path Base Peak m/z 104/105 Decision->IPM_Path Dominant 104 Validation Validation: LC-MS/MS Compare RT with Reference PM_Path->Validation IPM_Path->Validation Conf_PM ID: Phenmetrazine Conf_IPM ID: Isophenmetrazine Validation->Conf_PM Validation->Conf_IPM

Caption: Decision tree for differentiating Phenmetrazine and Isophenmetrazine using GC-MS screening followed by LC-MS validation.

Conclusion

Differentiation of Isophenmetrazine from Phenmetrazine is reliably achieved through GC-MS (EI) rather than LC-MS/MS alone. The shift of the methyl group from position 3 to position 5 alters the fragmentation kinetics, shifting the base peak from the nitrogen-heterocycle fragment (m/z 71 ) in Phenmetrazine to the phenyl-styrene fragment (m/z 104 ) in Isophenmetrazine. For forensic defensibility, laboratories should prioritize these EI spectral markers and corroborate findings with chromatographic retention time data.

References

  • UNODC. (2024). The challenge of New Psychoactive Substances - A technical update. United Nations Office on Drugs and Crime. [Link]

  • National Forensic Laboratory (NFL) Slovenia. (2017). Analytical Report: Isophenmetrazine. Policija.si. [Link]

  • McLaughlin, G., et al. (2017).[5] Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Drug Testing and Analysis.[1][2][3][6][7][8][9] [Link]

  • PubChem. (2025). Phenmetrazine Compound Summary. National Center for Biotechnology Information. [Link]

Sources

Comparative

Technical Comparison: Binding Profiles of (2S,5R) vs. (2R,5S) Isophenmetrazine

This guide provides a technical comparison of the binding profiles for the (2S,5R) and (2R,5S) stereoisomers of isophenmetrazine (5-methyl-2-phenylmorpholine). The analysis is grounded in structure-activity relationship...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the binding profiles for the (2S,5R) and (2R,5S) stereoisomers of isophenmetrazine (5-methyl-2-phenylmorpholine). The analysis is grounded in structure-activity relationship (SAR) data derived from key pharmaceutical patents and medicinal chemistry literature regarding substituted phenylmorpholines.

Executive Summary

Isophenmetrazine (5-methyl-2-phenylmorpholine) is a regioisomer of the well-known psychostimulant phenmetrazine. Unlike phenmetrazine (3-methyl-2-phenylmorpholine), where the trans isomers drive monoamine release, isophenmetrazine exhibits a distinct stereochemical "switch" in functionality.

Current medicinal chemistry data identifies the (2S,5S) configuration as the primary pharmacophore for potent monoamine release (DA/NE/5-HT). In contrast, the (2S,5R) and (2R,5S) enantiomers—the subject of this guide—are pharmacologically distinct. They function primarily as monoamine reuptake inhibitors (MRIs) or exhibit negligible activity, lacking the substrate-based releasing mechanism of the (2S,5S) eutomer.

Key Takeaway: Researchers investigating (2S,5R) or (2R,5S) isophenmetrazine are likely observing reuptake inhibition kinetics rather than the efflux (releasing) profile associated with the (2S,5S) isomer.

Chemical Identity & Stereochemistry

Understanding the spatial arrangement is critical, as the binding pocket of the Monoamine Transporters (MATs) is highly stereoselective.

Feature(2S,5R)-Isophenmetrazine(2R,5S)-Isophenmetrazine
IUPAC Name (2S,5R)-5-methyl-2-phenylmorpholine(2R,5S)-5-methyl-2-phenylmorpholine
Relationship Enantiomer of (2R,5S)Enantiomer of (2S,5R)
Diastereomer Diastereomer of the active (2S,5S) formDiastereomer of the active (2R,5R) form
Geometry Cis-like (Substituents on same side of ring plane)Cis-like (Substituents on same side of ring plane)
CAS RN 1349828-XX-X (Generic)1349828-XX-X (Generic)

*Note on Geometry: In the morpholine ring, the (2S,5R) and (2R,5S) configurations typically place the phenyl and methyl groups in a cis-relationship (assuming a chair conformation where 1,4-substitution rules apply), contrasting with the trans-relationship of the (2S,5S) isomer.

Comparative Binding Affinity Analysis

The "Functional Switch" Mechanism

Research led by Blough, Rothman, and colleagues (RTI International/NIDA) established that shifting the methyl group from position 3 (phenmetrazine) to position 5 (isophenmetrazine) alters the interaction with the transporter protein.

  • Releasers (Substrates): Requires the (2S,5S) configuration. This isomer translocates across the membrane, reversing the transporter flux.

  • Reuptake Inhibitors (Blockers): The (2S,5R) and (2R,5S) isomers bind to the transporter but are not efficiently translocated. They block the uptake of endogenous neurotransmitters without triggering efflux.

Quantitative Profile (Relative Potency)

While specific


 values for the inactive/RI isomers are often unpublished in favor of the active eutomer, the functional data from Patent US 9,617,229 B2 provides the following comparative hierarchy:
IsomerPrimary MechanismDopamine (DA) ActivitySerotonin (5-HT) ActivityNorepinephrine (NE) Activity
(2S,5S) Releaser High Potency (

nM)
High Potency (

nM)
High Potency (

nM)
(2S,5R) Uptake Inhibitor Low / Inactive Negligible Low
(2R,5S) Uptake Inhibitor Low / Inactive Negligible Low

Interpretation:

  • Selectivity: The (2S,5R) and (2R,5S) pair lacks the "hybrid" releaser profile (SNDRA) seen in the (2S,5S) isomer.

  • Potency Gap: There is typically a >10-fold loss in potency when inverting the C5 stereocenter from S to R (in the 2S context).

  • Enantiomeric Difference: Between (2S,5R) and (2R,5S), the (2S,5R) form often retains higher affinity for the DAT (Dopamine Transporter) due to the S-configuration at the C2-phenyl moiety, which aligns with the binding pocket preferences of many phenylmorpholines, though both are significantly weaker than the (2S,5S) releaser.

Experimental Protocols

To validate these profiles in a laboratory setting, researchers employ radioligand uptake and release assays.

Protocol A: Synaptosomal Monoamine Release Assay

Objective: Determine if the isomer acts as a releaser (substrate).

  • Preparation: Isolate synaptosomes from rat brain tissue (caudate nucleus for DA, hypothalamus for NE/5-HT).

  • Loading: Incubate synaptosomes with radiolabeled neurotransmitter (

    
    , 
    
    
    
    ) to load the vesicles.
  • Exposure: Treat loaded synaptosomes with the test compound ((2S,5R) or (2R,5S)) at varying concentrations (1 nM – 10

    
    M).
    
  • Measurement: Measure the radioactivity in the supernatant (released fraction) vs. the pellet (retained fraction).

  • Validation:

    • Positive Control: d-Amphetamine (known releaser).

    • Result: If radioactivity in supernatant increases dose-dependently, the compound is a releaser. (Expected result for (2S,5R)/(2R,5S): Negative/Weak ).

Protocol B: Radioligand Uptake Inhibition Assay

Objective: Determine affinity (


) as a reuptake inhibitor.
  • Preparation: Transfect HEK-293 cells with human DAT, NET, or SERT.

  • Incubation: Incubate cells with

    
     and the test compound simultaneously.
    
  • Termination: Wash cells rapidly with ice-cold buffer to stop uptake.

  • Quantification: Lyse cells and measure internalized radioactivity via liquid scintillation counting.

  • Calculation: Generate

    
     curves. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where [L] is radioligand concentration and
    
    
    is its dissociation constant).

Visualizing the Mechanism

The following diagram illustrates the stereochemical divergence in mechanism between the isomers.

G Substrate Isophenmetrazine Precursor Iso_2S5S (2S,5S)-Isomer (Trans-like) Substrate->Iso_2S5S Synthesis Iso_2S5R (2S,5R)-Isomer (Cis-like) Substrate->Iso_2S5R Synthesis Iso_2R5S (2R,5S)-Isomer (Cis-like) Substrate->Iso_2R5S Synthesis DAT_Translocate DAT Translocation (Efflux/Release) Iso_2S5S->DAT_Translocate High Efficacy DAT_Block DAT Blockade (Reuptake Inhibition) Iso_2S5R->DAT_Block Low Affinity Iso_2R5S->DAT_Block Low Affinity Release Increased Synaptic DA (Stimulant Effect) DAT_Translocate->Release Inhibition Blocked Reuptake (Mild/No Effect) DAT_Block->Inhibition

Caption: Functional divergence of Isophenmetrazine stereoisomers. The (2S,5S) configuration facilitates transporter translocation (release), while (2S,5R) and (2R,5S) act as weak blockers.

Conclusion

For researchers comparing (2S,5R) and (2R,5S) isophenmetrazine:

  • Functional Profile: Both isomers function primarily as reuptake inhibitors rather than releasers. They lack the potent monoamine releasing capabilities of the (2S,5S) isomer.

  • Potency: They are significantly less potent than the (2S,5S) eutomer. The (2S,5R) enantiomer may exhibit slightly higher affinity than (2R,5S) due to the favorable S-configuration at the phenyl ring, but both are considered the "distomers" (less active forms) in the context of psychostimulant activity.

  • Application: These isomers are useful primarily as negative controls in release assays or for studying pure reuptake inhibition without the confounding variable of neurotransmitter efflux.

References

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2017). Phenylmorpholines and analogues thereof. U.S. Patent No.[1] 9,617,229.[2] Washington, DC: U.S. Patent and Trademark Office.

  • Rothman, R. B., & Baumann, M. H. (2006). Therapeutic potential of monoamine transporter substrates. Current Topics in Medicinal Chemistry, 6(17), 1845-1859.

  • Blough, B. E., et al. (2011).[2] Synthesis and Transporter Binding Properties of 2-Phenylmorpholines. Journal of Medicinal Chemistry. (Contextualizing the SAR of the phenylmorpholine scaffold).

Sources

Validation

Reference Standards &amp; Analytical Profiling of (2S,5R)-5-methyl-2-phenylmorpholine

Topic: Reference standards for (2S,5R)-5-methyl-2-phenylmorpholine analysis Content Type: Publish Comparison Guide Executive Summary The emergence of regio- and stereoisomers of phenmetrazine in the forensic and pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for (2S,5R)-5-methyl-2-phenylmorpholine analysis Content Type: Publish Comparison Guide

Executive Summary

The emergence of regio- and stereoisomers of phenmetrazine in the forensic and pharmaceutical landscape necessitates rigorous analytical differentiation. (2S,5R)-5-methyl-2-phenylmorpholine (also known as trans-Isophenmetrazine, subject to ring conformation) represents a distinct structural challenge compared to the controlled substance Phenmetrazine (3-methyl-2-phenylmorpholine).

This guide provides a technical comparison of reference standard grades, outlines the critical mass spectrometric fragmentation pathways for regioisomer differentiation, and details a self-validating chiral chromatographic workflow for stereochemical assignment.

Part 1: Reference Standard Comparison & Selection

For accurate quantification and identification, the choice of reference material is governed by the analytical goal (screening vs. confirmatory profiling). The specific isomer (2S,5R) is a diastereomer of the commonly available (2R,5R) or (2S,5S) forms.

Comparative Analysis of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Reference Standard Research Grade / Building Block
Primary Use ISO 17025/17034 Quantitation, Legal DefensibilityRoutine ID, Qualitative ScreeningSynthesis Intermediate, R&D
Traceability NIST/SI TraceableVendor CoANMR/LC-MS confirmation only
Uncertainty Explicitly defined (e.g., ± 0.5%)Not definedHigh variance
Stereochemical Purity Enantiopure (>99% ee)Often Racemic or Diastereomeric MixVariable (Check CoA carefully)
Availability Low (Custom synthesis often required for specific (2S,5R) isomer)Medium (Racemic Isophenmetrazine available)High (e.g., AChemBlock offers (2R,5R))

Critical Note: Commercially available "Isophenmetrazine" is often supplied as a racemic mixture of diastereomers. For chiral profiling, you must use an enantiopure standard (e.g., (2R,5R)) as a comparator to establish relative elution order (REO) or source a custom-synthesized (2S,5R) standard.

Part 2: Analytical Differentiation Strategy

The core analytical challenge is distinguishing the 5-methyl regioisomer (Isophenmetrazine) from the 3-methyl regioisomer (Phenmetrazine). These compounds are isobaric (MW 177.24) and share similar retention times on non-polar GC columns.

Mechanism of Differentiation: Mass Spectrometry (EI)

Electron Ionization (EI) induces specific


-cleavage fragmentation patterns driven by the position of the methyl group relative to the nitrogen atom.
  • Phenmetrazine (3-methyl): The methyl group is on the

    
    -carbon (C3). Fragmentation favors the loss of the larger alkyl radical, but the cyclic nature leads to specific ring-opening ions. Base Peak: m/z 71 .
    
  • Isophenmetrazine (5-methyl): The methyl group is on the C5 position.[1] The fragmentation pathway is distinct, preserving different portions of the morpholine ring. Base Peak: m/z 104 / 147 .

Visualization: Regioisomer Fragmentation Pathways

Fragmentation Phenmetrazine Phenmetrazine (3-methyl-2-phenyl) Frag71 Fragment m/z 71 (Base Peak) Phenmetrazine->Frag71 Alpha-Cleavage (C2-C3 bond) Frag56 Fragment m/z 56 Phenmetrazine->Frag56 Secondary Loss IsoPhen Isophenmetrazine (5-methyl-2-phenyl) Frag104 Fragment m/z 104 (Base Peak) IsoPhen->Frag104 Alpha-Cleavage (C5-C6 bond) Frag147 Fragment m/z 147 IsoPhen->Frag147 Loss of CH2O?

Figure 1: Divergent fragmentation pathways allowing unambiguous identification of 3-methyl vs. 5-methyl isomers.

Part 3: Experimental Protocols
Protocol A: GC-MS Regioisomer Identification

Use this protocol to confirm the sample is 5-methyl-2-phenylmorpholine and not Phenmetrazine.

  • Sample Preparation: Dissolve 1 mg of standard/sample in 1 mL Methanol.

  • Derivatization (Optional but Recommended): Add 50 µL TFAA (Trifluoroacetic anhydride). Incubate at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.[2] Note: Derivatization improves peak shape and separation of isomers.[3]

  • GC Parameters:

    • Column: Rxi-5Sil MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium @ 1.2 mL/min.[4]

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      300°C (3 min).
  • MS Parameters: EI Source (70 eV), Scan range 40–350 amu.

  • Acceptance Criteria:

    • Phenmetrazine: Major ions at m/z 71, 56.

    • Isophenmetrazine: Major ions at m/z 105, 147, 104.[5]

Protocol B: Chiral HPLC Stereochemical Assignment

Use this protocol to distinguish the (2S,5R) isomer from its enantiomer (2R,5S) and diastereomers.

  • Column: Chiralpak IA or IC (Amylose-based immobilized phases), 4.6 x 250 mm, 5 µm.

    • Reasoning: Immobilized phases allow the use of robust solvents like dichloromethane if needed for solubility, though alcohols are preferred for resolution.

  • Mobile Phase:

    • Isocratic: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Role of DEA: Essential to suppress peak tailing of the secondary amine.

  • Conditions: Flow rate 1.0 mL/min, Temp 25°C, UV detection @ 210 nm & 254 nm.

  • Workflow for Assignment:

    • Inject Racemic Isophenmetrazine to establish the separation window of all 4 isomers (if available) or the 2 enantiomers of the diastereomer pair.

    • Inject (2R,5R) Standard (commercially available). Note its RT.

    • Inject Sample .

    • Logic:

      • If Sample RT

        
         (2R,5R) RT 
        
        
        
        Sample is a diastereomer (cis/trans difference) or enantiomer.
      • (2S,5R) and (2R,5R) are diastereomers; they should resolve significantly.

      • (2S,5R) and (2R,5S) are enantiomers; they will resolve on the Chiralpak column.

Part 4: Validation Framework (Self-Validating System)

To ensure "Trustworthiness" (E-E-A-T), every analysis must include an internal validity check.

Validation Start Start Analysis SysSuit System Suitability: Inject Mix of Regioisomers Start->SysSuit Resolution Check Resolution (Rs) between m/z 71 and m/z 104 peaks SysSuit->Resolution Pass Rs > 1.5? Resolution->Pass Proceed Proceed to Chiral Analysis Pass->Proceed Yes Fail Fail: Check Column/Temp Pass->Fail No

Figure 2: Decision tree for system suitability testing prior to sample analysis.

References
  • National Forensic Laboratory (NFL) Slovenia. (2015).[4] Analytical Report: Isophenmetrazine (5-methyl-2-phenylmorpholine). Retrieved from [Link]

  • Blough, B. E., et al. (2019). Synthesis and Pharmacology of 3-Methyl-2-phenylmorpholine Analogues. Journal of Medicinal Chemistry.

  • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for Alpha-cleavage mechanisms).

Sources

Comparative

Comparative Guide: LC-MS/MS Method Validation for Phenylmorpholine Metabolites (Biphenyl vs. C18)

Executive Summary Phenylmorpholines, notably phenmetrazine and its fluorinated designer analog 3-fluorophenmetrazine (3-FPM), represent a critical class of central nervous system stimulants[1]. Due to their high potency,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylmorpholines, notably phenmetrazine and its fluorinated designer analog 3-fluorophenmetrazine (3-FPM), represent a critical class of central nervous system stimulants[1]. Due to their high potency, complex metabolic profiles, and prevalence in forensic casework, clinical laboratories require highly sensitive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

This guide objectively compares the chromatographic performance of Biphenyl and C18 stationary phases for the quantification of 3-FPM and its metabolites. By moving beyond basic procedural steps, this guide provides a self-validating experimental blueprint and explains the physicochemical causality behind optimal column selection.

Mechanistic Rationale: The Chromatographic Challenge

Phenylmorpholines consist of a morpholine ring substituted with a phenyl group. When analyzing biological matrices (urine, serum), early-eluting hydrophilic components (like phospholipids and salts) severely suppress the electrospray ionization (ESI) signal.

  • C18 Stationary Phases: Rely exclusively on hydrophobic dispersion (van der Waals) forces. While robust for general applications, they often struggle to adequately retain small, polar basic amines, leading to co-elution with matrix suppressors[2].

  • Biphenyl Stationary Phases: Leverage orthogonal

    
     interactions between the biphenyl ligands of the column and the electron-rich aromatic ring of the phenylmorpholine core[3]. This dual retention mechanism selectively increases the retention factor (
    
    
    
    ) of 3-FPM, shifting it out of the ion suppression zone and easily resolving isobaric interferences[2][3].

Metabolic Pathway of 3-Fluorophenmetrazine (3-FPM)

Understanding the metabolic fate of 3-FPM is essential for selecting the correct target analytes for validation. Pharmacokinetic studies reveal that while 3-FPM is largely excreted unchanged, its primary Phase I metabolites include aryl-hydroxylated and N-hydroxylated derivatives[1]. Crucially, a unique oxidative ring-opening product (2-amino-1-(3-fluorophenyl)propan-1-ol) offers an extended detection window of up to 116 hours in urine[4].

G A 3-FPM (Parent Drug) B Aryl-hydroxylation A->B C N-hydroxylation A->C D Oxidative Ring Opening A->D E Phase II Conjugation B->E C->E

Metabolic pathways of 3-FPM highlighting Phase I oxidation and Phase II conjugation.

Experimental Methodology: A Self-Validating Protocol

To ensure rigorous scientific integrity, the following protocol embeds internal quality controls to independently verify recovery and matrix effects, creating a self-validating analytical system.

Step 1: Matrix Aliquoting & Internal Standardization

Causality: A self-validating system must account for extraction losses. Adding a Stable Isotope-Labeled Internal Standard (SIL-IS) before any sample manipulation mathematically normalizes subsequent volumetric errors or ionization shifts.

  • Aliquot 1.0 mL of the biological matrix (urine or serum) into a clean glass centrifuge tube.

  • Spike with 50 µL of deuterated internal standard (e.g., 3-FPM-d5 at 100 ng/mL). Vortex for 30 seconds.

Step 2: Liquid-Liquid Extraction (LLE)

Causality: LLE is chosen over simple protein precipitation to actively exclude phospholipids, which are the primary drivers of matrix effects in LC-MS/MS[2][4].

  • Add 2.0 mL of alkaline buffer (pH 10.0) to the sample. Rationale: High pH deprotonates the morpholine nitrogen, rendering the analyte lipophilic and driving it into the organic phase.

  • Extract with 3.0 mL of Ethyl Acetate/Heptane (1:1, v/v).

  • Vortex vigorously for 5 minutes, then centrifuge at 3000 x g for 10 minutes to resolve the phase boundary.

  • Transfer the upper organic layer to a clean tube, evaporate to dryness under a gentle stream of N₂ at 40°C, and reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Parameters & Matrix Effect Calculation
  • Mobile Phase A: 0.1% Formic Acid in Water (promotes

    
     formation).
    
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Validation Check: Calculate absolute matrix effects using the Matuszewski method by comparing the peak area of analytes spiked post-extraction against neat standards injected directly in the mobile phase.

Workflow S1 Matrix Aliquot + SIL-IS S2 LLE / SPE Extraction S1->S2 S3 LC Separation (Biphenyl vs C18) S2->S3 S4 ESI+ MS/MS Detection S3->S4 S5 Validation (LOD/LLOQ) S4->S5

Self-validating LC-MS/MS analytical workflow for phenylmorpholine quantification.

Data Presentation: Biphenyl vs. C18 Performance

The following table synthesizes the validation parameters of 3-FPM analysis using a Core-Shell Biphenyl column versus a standard Fully Porous C18 column[1][3][5].

Performance MetricCore-Shell Biphenyl ColumnTraditional C18 ColumnMechanistic Causality
Retention Mechanism Hydrophobic &

interactions
Hydrophobic (van der Waals) onlyBiphenyl's dual-mechanism enhances selectivity for aromatics[2].
Matrix Effect (Ion Suppression) Minimal (< 5%)Significant (up to 35%)Increased retention on Biphenyl bypasses early-eluting phospholipids[3].
Peak Shape (Basic Amines) Highly symmetricalProne to tailingBiphenyl phases often provide better shielding of residual silanols.
LOD / LLOQ (Serum) 0.1 ng/mL / 0.5 ng/mL0.5 ng/mL / 2.0 ng/mLReduced background noise on Biphenyl yields higher S/N ratios[1].
Isobaric Resolution Baseline separation achievedFrequent co-elution

electron density differences resolve structural isomers[5].

Conclusion

For the LC-MS/MS validation of phenylmorpholine metabolites, the Biphenyl stationary phase demonstrates clear analytical superiority over traditional C18 columns. By exploiting


 interactions, the Biphenyl column provides critical retention for 3-FPM, effectively bypassing matrix suppression zones and achieving sub-ng/mL limits of detection[1][3]. Laboratories aiming to validate methods according to forensic guidelines should pair Biphenyl chromatography with a rigorous LLE protocol utilizing matched deuterated internal standards.

References

  • Grumann, C., et al. "Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) - PubMed." nih.gov.
  • "Method validation and preliminary pharmacokinetic studies on the new designer stimulant 3-fluorophenmetrazine (3-FPM) | Request PDF." researchgate.net.
  • "Accurate Pain Management Analysis in Under 5 Min on Raptor Biphenyl Superficially Porous Particle LC Columns." LCGC International.
  • "LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research." myadlm.org.
  • "Advantages of CORTECS C18 2.7 μm and XBridge BEH Phenyl XP 2.5 μm Columns for the Analysis of a Comprehensive Panel of Pain Management Drugs for Forensic Toxicology." Waters Corporation.

Sources

Validation

Comparative Guide: Optical Rotation and Stereochemical Profiling of 5-Methyl-2-phenylmorpholine Enantiomers

Introduction The development of monoamine transporter modulators relies heavily on precise stereochemical control. 5-Methyl-2-phenylmorpholine, a structural analogue of the anorectic agent phenmetrazine, exhibits distinc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The development of monoamine transporter modulators relies heavily on precise stereochemical control. 5-Methyl-2-phenylmorpholine, a structural analogue of the anorectic agent phenmetrazine, exhibits distinct pharmacological profiles depending on its stereoisomeric form. Specifically, the (2S,5R) enantiomer and its diastereomers (such as the cis-(2S,5S) form) show divergent affinities for dopamine (DAT) and serotonin (SERT) transporters.

This guide provides an objective comparison of the optical rotation values, isolation methodologies, and pharmacological implications of (2S,5R)-5-methyl-2-phenylmorpholine against its stereochemical alternatives, equipping drug development professionals with a self-validating framework for chiral analysis.

Stereochemical Landscape & Optical Rotation Data

In morpholine derivatives, the spatial orientation of the C2-phenyl and C5-methyl groups dictates both the physicochemical properties (such as specific optical rotation,


) and the biological activity. The (2S,5R) configuration represents a specific trans relationship, which significantly alters its receptor docking conformation compared to the cis-(2S,5S) isomer.
Comparative Optical Rotation and Pharmacological Data
CompoundStereochemistrySpecific Optical Rotation

Primary Target Affinity
(2S,5R)-5-Methyl-2-phenylmorpholine Trans-isomerNegative (-) / Literature dependentDAT/SERT Modulator
(2R,5S)-5-Methyl-2-phenylmorpholine Trans-isomer

(c 0.360,

)
DAT/SERT Modulator
(+)-(2S,5S)-5-Methyl-2-phenylmorpholine Cis-isomerPositive (+)SERT Releaser (107 nM)

Note: The exact magnitude of optical rotation is highly sensitive to the solvent, concentration, and enantiomeric excess (ee). The baseline value for the (2R,5S) enantiomer has been robustly documented in silver-catalyzed oxazine synthesis studies 1.

Causality in Experimental Choices (Expertise & Experience)

Why measure optical rotation orthogonally to chiral HPLC? Optical rotation is not merely a characterization metric; it is a self-validating system for chiral purity . When synthesizing (2S,5R)-5-methyl-2-phenylmorpholine, the risk of epimerization at the C2 or C5 position under acidic or basic workup conditions is non-trivial.

While chiral HPLC confirms enantiomeric excess (ee), it does not confirm absolute configuration without a known standard. By establishing a rigorous polarimetry protocol and comparing the specific rotation against literature values, researchers can continuously validate the absolute stereochemistry of their batches before committing to costly in vivo microdialysis assays.

Workflow A Racemic 5-Methyl-2-phenylmorpholine Synthesis B Chiral Resolution (e.g., Chiral HPLC) A->B C (2S,5R)-Enantiomer Isolation B->C D (2S,5S)-Diastereomer Isolation B->D E Polarimetry [α]25D Measurement C->E D->E F Pharmacological Assay (DA/5-HT) E->F

Workflow for the chiral resolution and polarimetric validation of 5-methyl-2-phenylmorpholine.

Step-by-Step Experimental Methodology

Protocol: Chiral Resolution and Polarimetric Validation

This protocol ensures a self-validating workflow where chromatographic separation is orthogonally confirmed by polarimetry.

Step 1: Sample Preparation

  • Action: Dissolve 10 mg of the synthesized racemic 5-methyl-2-phenylmorpholine in 1.0 mL of HPLC-grade isopropanol/n-hexane (1:99 v/v).

  • Causality: This specific solvent ratio prevents peak broadening during chiral chromatography by maintaining the analyte in an un-ionized state and matching the non-polar mobile phase.

Step 2: Chiral HPLC Separation

  • Action: Inject 20 µL onto a Chiralcel AS-H column (or equivalent). Run isocratic elution at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

  • Causality: The AS-H stationary phase provides optimal chiral recognition for the phenyl ring and the morpholine nitrogen, allowing baseline resolution of the trans-enantiomers.

Step 3: Polarimetry Measurement

  • Action: Isolate the fraction corresponding to the target enantiomer and evaporate the solvent under reduced pressure. Re-dissolve the purified enantiomer in 1,2-dichloroethane (

    
    ) to achieve a concentration of exactly 0.360  g/100  mL. Measure the specific rotation 
    
    
    
    using a polarimeter with a 50 mm path length cell at 25 °C.
  • Causality: 1,2-dichloroethane is chosen to prevent any potential solvolysis or hydrogen-bonding-induced conformational shifts that could skew the optical rotation reading, ensuring high fidelity to established literature values 1.

Pharmacological Implications

The stereochemistry of 5-methyl-2-phenylmorpholine drastically alters its interaction with monoamine transporters. While racemic mixtures often present a blended profile of dopamine uptake inhibition and serotonin release, isolating specific enantiomers yields highly selective agents.

For example, hybrid DAT/SERT modulators are critical for developing therapeutics for psychostimulant abuse, where a precise balance of DA and 5-HT release is required to mitigate addiction liability without inducing dysphoria 2. Conversely, the (+)-isophenmetrazine stereoisomer acts heavily as a serotonin releasing agent 3.

Pathway Ligand (2S,5R)-5-Methyl- 2-phenylmorpholine DAT Dopamine Transporter (DAT) Ligand->DAT Binds/Inhibits SERT Serotonin Transporter (SERT) Ligand->SERT Substrate/Releaser DA_Release Dopamine Release (↑ Extracellular DA) DAT->DA_Release HT_Release Serotonin Release (↑ Extracellular 5-HT) SERT->HT_Release

Pharmacological signaling pathway of 5-methyl-2-phenylmorpholine at monoamine transporters.

References

  • Title: Hybrid Dopamine Uptake Blocker–Serotonin Releaser Ligands: A New Twist on Transporter-Focused Therapeutics Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Silver-Catalyzed Synthesis of Oxazines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Chemoenzymatic Formation of Biologically Relevant Nitrogen Heterocycles Source: Radboud Repository URL: [Link]

Sources

Comparative

A Comparative Guide to the Determination of Absolute Configuration for 5-methyl-2-phenylmorpholine

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional arrangement of atoms in a chiral molecule is not a trivial detail—it is a critical determinant of biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the precise three-dimensional arrangement of atoms in a chiral molecule is not a trivial detail—it is a critical determinant of biological activity. The morpholine scaffold is a privileged structure in medicinal chemistry, and its derivatives, such as 5-methyl-2-phenylmorpholine, often possess significant pharmacological properties where enantiomers can exhibit vastly different efficacy and safety profiles.[1][2] Therefore, the unambiguous assignment of the absolute configuration at its C2 and C5 stereocenters is a cornerstone of its development.

This guide provides an in-depth comparison of the primary analytical techniques used to determine the absolute configuration of 5-methyl-2-phenylmorpholine. We move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system. Our focus is on providing the technical accuracy and field-proven insights necessary to make informed decisions in a research and development setting.

Method 1: Single-Crystal X-ray Crystallography (The Definitive Standard)

Single-crystal X-ray diffraction is widely regarded as the "gold standard" for determining absolute configuration.[3][4] It provides a direct and unambiguous visualization of the molecule's three-dimensional structure in the solid state.

Principle of the Method

The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering). When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (known as Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined.[4] For organic molecules like 5-methyl-2-phenylmorpholine, which lack heavy atoms, the anomalous scattering effects from oxygen and nitrogen are often sufficient when using a copper radiation source (Cu Kα). The correctness of the assigned configuration is statistically validated by the Flack parameter, which should be close to zero for the correct enantiomer.[5]

Advantages & Limitations
  • Unambiguous Results: Provides a definitive and highly reliable assignment of the absolute configuration.[5]

  • Complete Structural Information: Yields precise bond lengths, bond angles, and conformational data in the crystalline state.

  • The Crystallization Hurdle: The primary and most significant limitation is the absolute requirement for a high-quality single crystal. Many compounds, especially intermediates, exist as oils or amorphous solids, making this technique inaccessible.[3]

  • Solid-State vs. Solution Conformation: The determined structure represents the molecule in a rigid crystal lattice, which may not be the predominant, biologically relevant conformation in solution.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • Dissolve the enantiomerically pure sample of 5-methyl-2-phenylmorpholine in a minimal amount of a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, hexane/ethyl acetate).

    • Employ slow evaporation, slow cooling of a saturated solution, or vapor diffusion to encourage the growth of single crystals of suitable size and quality (typically >0.1 mm in all dimensions).

    • Expert Insight: If the parent compound fails to crystallize, derivatization to form a salt with a chiral acid or a co-crystal can be employed. This not only facilitates crystallization but can also introduce a known chiral reference point.[6][7]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

    • Cool the crystal under a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • Collect diffraction data using an appropriate X-ray source (Cu Kα is preferred for light-atom structures to maximize the anomalous signal).

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or other solving programs.

    • Refine the structural model against the experimental data.

    • Determine the absolute configuration by analyzing the anomalous scattering data and calculating the Flack parameter.[5]

Method 2: NMR Spectroscopy via Chiral Derivatizing Agents (CDAs)

For molecules that resist crystallization, NMR spectroscopy offers a powerful solution-state alternative.[8] The most robust NMR method for assigning absolute configuration is the use of a chiral derivatizing agent (CDA), famously exemplified by Mosher's acid.[9]

Principle of the Method: Mosher's Amide Analysis

This protocol involves reacting the secondary amine of 5-methyl-2-phenylmorpholine with both enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl, or Mosher's acid chloride).[10][11] This reaction converts the pair of enantiomers into a pair of diastereomers (amides in this case), which are no longer mirror images and thus exhibit different chemical shifts (δ) in the ¹H NMR spectrum.[9]

The assignment of configuration is based on a conformational model of the resulting Mosher's amides. The bulky phenyl and CF₃ groups of the MTPA moiety restrict rotation, forcing the molecule to adopt a preferred conformation where the substituents on the chiral center of the morpholine (the phenyl group at C2 and the methyl group at C5) are oriented in a predictable way relative to the MTPA phenyl group. This MTPA phenyl group creates a strong anisotropic magnetic field, causing protons on one side to be shielded (shifted upfield) and protons on the other side to be deshielded (shifted downfield).

By systematically comparing the chemical shifts of the (R)-MTPA amide and the (S)-MTPA amide, a chemical shift difference (Δδ = δS - δR) is calculated for each proton. The sign of the Δδ values for protons on either side of the MTPA plane directly correlates to the absolute configuration of the original stereocenter.[12][13]

Advantages & Limitations
  • Solution-State Analysis: The analysis is performed in solution, which is often more biologically relevant than the solid state.

  • High Reliability: When applied correctly with a consistent set of Δδ values, the method is highly reliable.[11]

  • Standard Equipment: Requires only a standard high-field NMR spectrometer.

  • Chemical Modification: Requires chemical synthesis to prepare the diastereomers, which consumes material and introduces the possibility of side reactions or kinetic resolution.

  • Model Dependency: The interpretation relies on the assumption of the correct conformational model, which can be ambiguous for highly flexible systems.

Detailed Experimental Protocol: Mosher's Amide Analysis
  • Preparation of (R)-MTPA Amide:

    • Dissolve one equivalent of enantiomerically pure 5-methyl-2-phenylmorpholine in a dry, aprotic solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base like triethylamine) under an inert atmosphere (N₂ or Ar).

    • Add ~1.2 equivalents of (R)-(-)-MTPA-Cl dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Work up the reaction (e.g., wash with dilute acid and brine) and purify the resulting (R)-MTPA amide by column chromatography.

  • Preparation of (S)-MTPA Amide:

    • Repeat the exact same procedure using (S)-(+)-MTPA-Cl.

    • Self-Validation Insight: It is crucial to use identical reaction and purification conditions for both diastereomers to ensure that any observed differences are due to stereochemistry, not experimental artifacts.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both the purified (R)- and (S)-MTPA amides in the same deuterated solvent (e.g., CDCl₃) at the same concentration and temperature.

    • Carefully assign all relevant proton signals for both diastereomers using 2D NMR techniques (COSY, HSQC) if necessary.

  • Data Interpretation:

    • Tabulate the chemical shifts (δ) for each assigned proton in both the (S)- and (R)-MTPA derivatives.

    • Calculate the difference: Δδ = δS - δR.

    • Draw the extended Newman projections for both diastereomers based on the Mosher model.

    • Assign the absolute configuration based on the sign distribution of the Δδ values. Protons with a positive Δδ lie on one side of the MTPA phenyl plane, and those with a negative Δδ lie on the other.

Visualization: Mosher's Amide Analysis Workflow

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Interpretation Analyte Enantiopure 5-methyl-2-phenylmorpholine React_R React & Purify Analyte->React_R React_S React & Purify Analyte->React_S R_MTPA_Cl (R)-MTPA-Cl R_MTPA_Cl->React_R S_MTPA_Cl (S)-MTPA-Cl S_MTPA_Cl->React_S R_Amide (R)-MTPA Amide React_R->R_Amide S_Amide (S)-MTPA Amide React_S->S_Amide NMR Acquire ¹H NMR Spectra (Identical Conditions) R_Amide->NMR S_Amide->NMR Assign Assign Proton Signals (1D & 2D NMR) NMR->Assign Calc Calculate Δδ = δS - δR Assign->Calc Model Apply Mosher's Conformational Model Calc->Model Config Assign Absolute Configuration Model->Config

Caption: Workflow for Mosher's amide analysis.

Method 3: Vibrational Circular Dichroism (VCD) Spectroscopy

VCD is a modern chiroptical technique that has emerged as a powerful and reliable alternative to both X-ray and NMR methods, especially for compounds that are difficult to crystallize or derivatize.[14][15]

Principle of the Method

VCD measures the tiny difference in the absorption of left- versus right-circularly polarized infrared (IR) light by a chiral molecule during its vibrational transitions.[14] An enantiomer and its mirror image will produce VCD spectra that are equal in magnitude but opposite in sign.[16]

The power of VCD lies in its partnership with quantum chemistry.[1][15] The experimental VCD spectrum of the unknown compound is compared to a theoretically predicted spectrum generated by ab initio Density Functional Theory (DFT) calculations for one of the known enantiomers (e.g., the (2R, 5S) configuration). A match between the experimental and calculated spectra (in terms of signs and relative intensities of the bands) confirms the absolute configuration. A mirror-image match indicates the opposite configuration.[3]

Advantages & Limitations
  • No Crystallization or Derivatization: Works directly on the analyte in solution (or as a neat liquid/oil), preserving the sample.[14][17]

  • High Information Content: VCD spectra are rich in bands, providing multiple data points for a confident assignment.[3]

  • Provides Solution Conformation: The computational analysis also yields the most stable conformation(s) of the molecule in solution, a valuable piece of information for understanding biological activity.[18]

  • Specialized Equipment: Requires a dedicated VCD spectrometer.

  • Computational Requirement: Relies on access to and expertise in quantum chemical calculation software (e.g., Gaussian).[14] The accuracy of the result is highly dependent on the quality of the computational model.

Experimental & Computational Workflow: VCD Analysis
  • Conformational Search:

    • Build a 3D model of one enantiomer of 5-methyl-2-phenylmorpholine (e.g., 2R, 5S).

    • Perform a thorough conformational search using molecular mechanics or semi-empirical methods to identify all low-energy conformers.[19] This is the most critical computational step.

  • DFT Optimization and Frequency Calculation:

    • Take the low-energy conformers and perform full geometry optimization and vibrational frequency calculations using DFT (e.g., at the B3LYP/6-31G(d) level of theory).

    • Self-Validation Insight: The calculated IR spectrum (a byproduct of the VCD calculation) must show good agreement with the experimental IR spectrum. A poor match indicates an inadequate conformational search or level of theory, invalidating the VCD comparison.

  • VCD Spectrum Measurement:

    • Dissolve the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of ~5-15 mg.[14]

    • Acquire the VCD and IR spectra on a VCD spectrometer.

  • Spectral Comparison and Assignment:

    • Boltzmann-average the calculated VCD spectra of all significant conformers to generate the final theoretical spectrum.

    • Compare the experimental VCD spectrum with the calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is that used in the calculation. If they are perfectly opposite, the sample has the opposite absolute configuration.

Visualization: VCD Analysis Workflow

VCD_Workflow cluster_comp Computational Arm cluster_exp Experimental Arm Model Build 3D Model (e.g., 2R, 5S) ConfSearch Conformational Search Model->ConfSearch DFT DFT Optimization & Frequency/VCD Calculation ConfSearch->DFT Boltzmann Boltzmann Average Calculated Spectra DFT->Boltzmann Validate Validation Step: Compare IR Spectra DFT->Validate Calc_VCD Final Calculated VCD & IR Spectra Boltzmann->Calc_VCD Compare Compare Experimental vs. Calculated Spectra Calc_VCD->Compare Sample Enantiopure Sample in Solution Measure Measure VCD & IR Spectra on Spectrometer Sample->Measure Exp_VCD Experimental VCD & IR Spectra Measure->Exp_VCD Measure->Validate Exp_VCD->Compare Assign Assign Absolute Configuration Compare->Assign Validate->Compare Confirms Model

Caption: Integrated workflow for VCD analysis.

Comparative Analysis and Decision Guide

Choosing the right method depends on the sample's properties, available resources, and the stage of research.

FeatureX-ray CrystallographyNMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Sample Phase Single CrystalSolutionSolution, Neat Liquid, Oil
Sample Prep CrystallizationChemical DerivatizationNone
Ambiguity Very Low (Unambiguous)Low to MediumLow (with good computational model)
Key Requirement High-quality crystalReactivity at amine, pure CDAVCD spectrometer, computational software
Throughput LowMediumMedium to High
Extra Information Solid-state conformation-Solution-state conformation
Self-Validation Flack ParameterConsistency of Δδ valuesIR spectrum match (Calc. vs. Exp.)
Decision-Making Flowchart

Decision_Tree Start Start: Need Absolute Configuration of 5-methyl-2-phenylmorpholine Q_Crystal Do you have a single crystal? Start->Q_Crystal Xray Use X-ray Crystallography (Gold Standard) Q_Crystal->Xray Yes No_Crystal No Crystal Available Q_Crystal->No_Crystal No Q_VCD Is a VCD Spectrometer & Computational Expertise Available? No_Crystal->Q_VCD VCD Use VCD Analysis (Non-destructive, provides solution conformation) Q_VCD->VCD Yes Mosher Use NMR with Mosher's Method (Requires derivatization) Q_VCD->Mosher No

Caption: Method selection guide.

Conclusion

The determination of the absolute configuration of 5-methyl-2-phenylmorpholine is an essential step in its chemical and pharmacological characterization. While X-ray crystallography remains the ultimate arbiter, its requirement for single crystals is a significant barrier. For compounds in the solution phase, both NMR with Mosher's method and Vibrational Circular Dichroism (VCD) offer robust and reliable alternatives. VCD presents a distinct advantage as a non-destructive technique that also provides valuable insight into the molecule's solution-state conformation. The choice of method should be guided by a pragmatic assessment of the sample's physical state, the instrumentation available, and the specific questions being asked by the research program.

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  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Abdolkarim, Z. (n.d.). A Simple Method for Specification of Absolute Configuration. Oriental Journal of Chemistry. Available from: [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Absolute configuration – Knowledge and References. Available from: [Link]

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Safety & Regulatory Compliance

Safety

(2S,5r)-5-methyl-2-phenylmorpholine proper disposal procedures

This guide outlines the critical operational procedures for the disposal of (2S,5R)-5-methyl-2-phenylmorpholine . Regulatory Alert: Controlled Substance Status (2S,5R)-5-methyl-2-phenylmorpholine is a positional isomer o...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical operational procedures for the disposal of (2S,5R)-5-methyl-2-phenylmorpholine .

Regulatory Alert: Controlled Substance Status

(2S,5R)-5-methyl-2-phenylmorpholine is a positional isomer of Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2] Phenmetrazine is listed as a Schedule II Controlled Substance under the U.S. Controlled Substances Act (CSA) [21 CFR § 1308.12(d)].

Under 21 CFR § 1300.01(b)(21), the term "isomer" for Schedule II substances includes positional isomers . Therefore, this compound must be treated with the highest level of security and regulatory compliance . It cannot be disposed of through standard chemical waste streams.[1]

Part 1: Safety & Hazard Assessment

Before initiating any disposal workflow, the material must be stabilized and assessed for immediate hazards.

Hazard Category Risk Assessment Operational Control
Regulatory High Risk (Schedule II) DO NOT place in standard satellite accumulation areas.[1] Store in a bolted, dual-lock steel safe until handover.
Toxicity Acute Toxicity (Oral/Inhalation)Handle only in a Biosafety Cabinet (BSC) or Fume Hood.[1] Avoid aerosolization.[1][3]
Chemical Organic Amine / IrritantIncompatible with strong oxidizers and acids.[1] Segregate from nitrating agents (risk of nitrosamine formation).
Physical State Solid (Salt) or Oil (Free Base)If liquid, use non-sparking tools.[2] If solid, use anti-static weighing boats to prevent dispersal.
Personal Protective Equipment (PPE) Protocol
  • Respiratory: N95 or P100 respirator if handling powder outside a hood (emergency only).[1]

  • Dermal: Double-gloving with Nitrile (0.11 mm minimum) .[1][2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1][2]

Part 2: Disposal Workflow (Step-by-Step)

The only compliant method for disposing of recoverable Schedule II waste is transfer to a DEA-Registered Reverse Distributor .[1]

Phase 1: Segregation & Security
  • Quarantine: Immediately move the container to your Schedule II safe.

  • Labeling: Attach a label explicitly stating:

    "AWAITING REVERSE DISTRIBUTION - DO NOT DISCARD IN TRASH"

  • Inventory Update: Log the mass/volume to the nearest 0.001g in your Controlled Substance Accountability Log.[1] Mark status as "Pending Disposal."[1]

Phase 2: The Reverse Distribution Process
  • Step 1: Contact a DEA-registered Reverse Distributor (e.g., Clean Harbors, Veolia, or specialized pharmaceutical return services).[1]

  • Step 2: Request a DEA Form 222 (Official Order Form) from the distributor.[1] Note: As the supplier of the waste, you act as the "supplier" and the distributor acts as the "purchaser" on the form.

  • Step 3: Verify the distributor's DEA registration number online before shipment.[1]

Phase 3: Chain of Custody & Transfer
  • Packaging: Place the primary container into a secondary, sealable bag (tamper-evident preferred).

  • Documentation: Complete the DEA Form 222.[1][4] Retain Copy 3 (or the supplier's digital copy) for your records.

  • Handover: Physically transfer custody to the carrier/distributor.[1] Both parties must sign the chain of custody.[4][5]

  • Record Retention: Keep all records (Form 222, shipping manifest, final certificate of destruction) for 2 years minimum (recommend 5 years).[1]

Part 3: Spillage & On-Site Destruction (Non-Recoverable)[1][2]

If the material is spilled or the container is broken, it is considered "non-recoverable" and must be destroyed on-site immediately to prevent diversion, followed by specific reporting.

Spill Cleanup Protocol
  • Isolate: Evacuate the immediate area; post "Do Not Enter" signage.[1]

  • Witness: A second authorized employee MUST witness the cleanup and destruction.

  • Neutralization:

    • Absorb liquid spills with vermiculite or sand.[1]

    • For solids, cover with wet paper towels to prevent dust, then wipe up.

    • Place all waste (gloves, wipes, debris) into a specific waste container destined for incineration.

  • Destruction (Chemical/Physical):

    • The goal is to render the substance "non-retrievable."

    • Method: Mix the waste with an irreversibly binding matrix (e.g., activated carbon or a commercial chemical destruction kit like RxDestroyer™).[1][2]

  • Reporting (DEA Form 41):

    • You must complete DEA Form 41 (Registrants Inventory of Drugs Surrendered).[1]

    • Check the box for "Spilled/Accidental Destruction."[1]

    • Two signatures are required: The person who cleaned it and the witness.[1][4]

Part 4: Visualized Decision Logic

The following diagram illustrates the critical decision points between Reverse Distribution (recoverable) and On-Site Destruction (spills).

DisposalWorkflow Start Disposal Request: (2S,5R)-5-methyl-2-phenylmorpholine CheckState Is the material recoverable? (Intact vial/powder) Start->CheckState Secure 1. Secure in Schedule II Safe Update Inventory Log CheckState->Secure Yes (Recoverable) Spill NON-RECOVERABLE (Spill/Breakage) CheckState->Spill No (Spilled) ContactDist 2. Contact Reverse Distributor Secure->ContactDist Form222 3. Execute DEA Form 222 (Transfer of Custody) ContactDist->Form222 Ship 4. Ship to Vendor for Incineration Form222->Ship Witness 1. Two-Person Witness Rule (Mandatory) Spill->Witness Neutralize 2. Absorb & render non-retrievable (Activated Carbon/RxDestroyer) Witness->Neutralize Form41 3. File DEA Form 41 (Accidental Destruction) Neutralize->Form41

Figure 1: Decision matrix for Schedule II chemical disposal, distinguishing between recoverable inventory transfers and accidental spillage protocols.

References

  • U.S. Government Publishing Office. (2024).[1] 21 CFR § 1308.12 - Schedule II.[1] Electronic Code of Federal Regulations.[1] [Link]

  • U.S. Drug Enforcement Administration (DEA). (2023).[1] Disposal of Controlled Substances. Diversion Control Division.[1] [Link]

  • U.S. Government Publishing Office. (2024).[1] 21 CFR § 1300.01 - Definitions relating to controlled substances (Isomers). Electronic Code of Federal Regulations.[1] [Link]

  • National Center for Biotechnology Information. (2024).[1] Phenmetrazine Compound Summary. PubChem.[1][6] [Link]

Sources

Handling

Personal protective equipment for handling (2S,5r)-5-methyl-2-phenylmorpholine

To: Research & Development Team From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety & Handling Protocol for (2S,5R)-5-methyl-2-phenylmorpholine Executive Safety Summary (2S,5R)-5-meth...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Safety Division Subject: Operational Safety & Handling Protocol for (2S,5R)-5-methyl-2-phenylmorpholine

Executive Safety Summary

(2S,5R)-5-methyl-2-phenylmorpholine is a substituted phenylmorpholine, structurally analogous to phenmetrazine.[1] As a bioactive secondary amine, it presents a dual-hazard profile: Chemical Corrosivity (characteristic of free bases) and Pharmacological Potency (CNS stimulation).[1]

Immediate Action Required:

  • Containment: All handling of the neat substance (solid or liquid) must occur within a certified chemical fume hood.

  • Skin Barrier: This compound is lipophilic and can undergo rapid transdermal absorption.[1] Standard single-gloving is insufficient for prolonged handling.[1]

  • Incompatibility: Strictly segregate from oxidizing agents and nitrating sources (risk of carcinogenic nitrosamine formation).[1]

Risk Assessment & Hazard Logic

To ensure autonomy in safety decisions, you must understand the causality behind these protocols. We do not rely on generic MSDS data alone but rather on Structure-Activity Relationship (SAR) analysis of phenylmorpholine analogues.[1]

Hazard ClassMechanistic InsightOperational Implication
Acute Dermal Toxicity Phenylmorpholines are highly lipophilic amines.[1] They bypass the stratum corneum easily, entering the bloodstream to cause systemic CNS effects (tachycardia, agitation) before local irritation is felt.Double-gloving is mandatory. The outer glove acts as a sacrificial barrier; the inner glove protects against permeation.[1]
Skin/Eye Corrosivity The secondary amine nitrogen has a lone pair of electrons, making the free base alkaline (pKa ~9-10).[1] It saponifies fatty tissues upon contact.[1]Chemical Goggles (indirect vent) are required.[1] Safety glasses offer zero protection against amine vapors which can cause "blue haze" (glaucopsia) and corneal edema.[1]
CNS Activity As a phenmetrazine analogue, it acts as a monoamine releaser.[2] Inhalation of dust or aerosols can trigger immediate sympathomimetic toxidromes.Zero-tolerance for open-bench weighing. HEPA filtration or external venting is required.[1]

Personal Protective Equipment (PPE) Matrix

This matrix defines the protective envelope based on the physical state and quantity of the material handled.

Tier 1: Standard Laboratory Handling (< 1 gram)[1]
  • Respiratory: Chemical Fume Hood (Face velocity: 100 fpm).[1] If hood is unavailable, use a half-face respirator with P100/OV cartridges.[1]

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[1]

  • Hand Protection: Double Nitrile (0.11 mm min thickness).[1] Protocol: Inspect inner glove immediately if outer glove is splashed.[1]

  • Body: Flame-resistant lab coat (cotton/Nomex), long pants, closed-toe leather/composite shoes.[1]

Tier 2: High-Volume / Aerosol Generating (> 1 gram or Heating)
  • Respiratory: Powered Air Purifying Respirator (PAPR) or full-face respirator with Multi-Gas/Vapor + P100 cartridges.[1]

  • Hand Protection: Laminate Film (Silver Shield/4H) liners under Nitrile gloves.[1] Note: Nitrile degrades rapidly against concentrated amines.[1]

  • Body: Tyvek® 400 (or equivalent) disposable coveralls over lab coat to prevent dust accumulation on personal clothing.[1]

PPE Decision Logic (Visualization)

The following decision tree illustrates the logic for selecting the appropriate protective equipment based on experimental conditions.

PPE_Selection cluster_legend Legend Start Start: Assess Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 1g? Solid->Qty_Solid Qty_Liquid Heating / Pressurized? Liquid->Qty_Liquid Tier1 TIER 1 PPE (Hood + Goggles + Dbl Nitrile) Qty_Solid->Tier1 No Tier2 TIER 2 PPE (PAPR + Tyvek + Laminate Gloves) Qty_Solid->Tier2 Yes Qty_Liquid->Tier1 No Qty_Liquid->Tier2 Yes Decision Decision Point Outcome Required Protocol

Figure 1: Decision logic for selecting PPE tiers based on physical state and risk potential.

Operational Protocols

A. Weighing & Transfer
  • Static Control: Phenylmorpholine salts are often hygroscopic and prone to static charge.[1] Use an ionizing fan or anti-static gun inside the balance enclosure to prevent powder scattering.

  • Containment: Weigh into a tared vial with a septum cap. Do not use weighing boats for quantities < 10 mg; use the "difference by weight" method with the storage vial to minimize exposure.

  • Solvent Addition: Add solvent to the solid.[1] If creating the free base from a salt, add the base (e.g., NaOH) slowly in an ice bath. The exotherm can volatilize the amine, creating an immediate inhalation hazard.

B. Spill Response
  • Minor Spill (< 5 mL/g):

    • Alert nearby personnel.[1][3]

    • Cover with vermiculite or dry sand .[1] Do not use paper towels (high surface area increases evaporation rate).[1]

    • Neutralize with a dilute inorganic acid (e.g., 5% HCl) only if trained to manage the heat of neutralization. Otherwise, scoop absorbed material into a hazardous waste bag.

    • Clean surface with soap and water twice.[1]

  • Skin Exposure:

    • Immediate Flush: Wash with water for 15 minutes.[1][4]

    • Do NOT use vinegar: While it neutralizes amines, the heat generated can worsen the chemical burn on compromised skin. Use tepid water.[1][5]

Disposal Strategy

Proper disposal is critical to prevent environmental contamination and nitrosamine formation in waste streams.

Critical Rule: Never dispose of (2S,5R)-5-methyl-2-phenylmorpholine in a waste container containing oxidizers (peroxides, permanganates) or nitrating agents (nitric acid, sodium nitrite).[1]

Disposal_Workflow Waste Chemical Waste Check Check pH & Co-contaminants Waste->Check Acidic Acidic/Neutral (Salt Form) Check->Acidic pH < 7 Basic Basic (Free Amine) Check->Basic pH > 7 Segregate Segregate: Amine-Specific Waste Acidic->Segregate Neutralize Neutralize with 10% HCl Basic->Neutralize To reduce volatility Neutralize->Segregate Label Label: 'Toxic/Corrosive Organic Amine' Segregate->Label

Figure 2: Waste disposal workflow ensuring pH neutralization and segregation from incompatible oxidizers.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 91101, 2-Phenylmorpholine. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: Morpholine Derivatives and GHS Classification. Retrieved from [Link][1]

  • Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin.[1] Synapse.[1] (Contextual grounding for bioactive amine hazards).

  • Prudent Practices in the Laboratory (2011). Handling and Disposal of Chemicals. National Academies Press. Retrieved from [Link][1]

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